2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
Description
BenchChem offers high-quality 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-3-(3-chloropropyl)-6-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO/c1-17-11-4-5-12-10(8-11)7-9(3-2-6-14)13(15)16-12/h4-5,7-8H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYKURZXNARJCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472418 | |
| Record name | 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159383-57-0 | |
| Record name | 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159383-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline" synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
Abstract
This technical guide provides a comprehensive, scientifically grounded pathway for the synthesis of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline, a substituted quinoline of interest to researchers in medicinal chemistry and drug development. Quinoline scaffolds are prevalent in a vast array of therapeutic agents, and functionalization at the 2- and 3-positions offers a versatile platform for molecular exploration.[1][2] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen synthetic strategy, providing detailed experimental protocols, and offering insights based on established chemical principles. The proposed pathway is designed for robustness and efficiency, leveraging the powerful Vilsmeier-Haack reaction as a cornerstone for constructing a key intermediate.
Strategic Overview: A Retrosynthetic Approach
To devise a logical and efficient synthesis, we begin with a retrosynthetic analysis of the target molecule. The chosen strategy prioritizes the use of well-established, high-yielding reactions and commercially available starting materials. The key disconnection centers on the formation of the quinoline core and the concurrent installation of key functional groups.
Our analysis identifies 2-chloro-3-formyl-6-methoxyquinoline as a pivotal intermediate. This is advantageous because the Vilsmeier-Haack reaction allows for its formation from a simple acetanilide precursor in a single, efficient step that accomplishes cyclization, chlorination, and formylation simultaneously.[3][4] The aldehyde at the C-3 position then serves as a versatile chemical handle to construct the desired 3-chloropropyl side chain via a Wittig reaction followed by selective reduction.
Caption: Retrosynthetic analysis of the target molecule.
The Synthetic Pathway: From Aniline to Target Molecule
The forward synthesis is a four-step process, beginning with the protection of the readily available p-anisidine.
Step 1: Synthesis of N-(4-methoxyphenyl)acetamide (Intermediate A)
The initial step involves the acylation of the amino group of p-anisidine. This is a standard protecting group strategy that also provides the necessary acetanilide structure required for the subsequent Vilsmeier-Haack cyclization.
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Reaction: p-Anisidine is treated with acetic anhydride. A mild base such as pyridine or triethylamine can be used as a catalyst and to scavenge the acetic acid byproduct.
-
Causality: The acetyl group serves two primary functions: it moderates the reactivity of the aromatic ring and provides the necessary methyl group that will ultimately be incorporated into the newly formed heterocyclic ring during cyclization.
Step 2: Vilsmeier-Haack Cyclization to 2-Chloro-3-formyl-6-methoxyquinoline (Intermediate B)
This is the cornerstone of the entire synthesis. The Vilsmeier-Haack reaction is a powerful method for both formylating electron-rich aromatic compounds and for constructing heterocyclic systems.[5][6] In this case, it achieves three crucial transformations in one pot:
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Chlorination of the amide-derived carbonyl oxygen.
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Formylation at the position ortho to the activating acetamido group.
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Cyclization to form the quinoline ring system.
-
Mechanism: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, a chloroiminium ion.[6] The electron-rich aromatic ring of N-(4-methoxyphenyl)acetamide attacks this reagent, leading to intramolecular cyclization. Subsequent dehydration and aromatization yield the stable 2-chloro-3-formyl-6-methoxyquinoline. This reaction is well-documented for producing 2-chloroquinoline-3-carbaldehydes from acetanilides.[3][4]
Caption: Key transformation in the Vilsmeier-Haack cyclization step.
Step 3: Wittig Reaction to 2-Chloro-3-(3-chloroprop-1-en-1-yl)-6-methoxyquinoline (Intermediate C)
With the aldehyde in place, the carbon skeleton is extended using the Wittig reaction. This reaction is highly reliable for converting aldehydes and ketones into alkenes.
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Reaction: The aldehyde (Intermediate B) is reacted with the ylide generated from (2-chloroethyl)triphenylphosphonium bromide. The ylide is typically prepared in situ by treating the phosphonium salt with a strong base like n-butyllithium or sodium hydride.
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Causality: The Wittig reaction provides excellent control over the formation of the carbon-carbon double bond, introducing the required three-carbon chain with a terminal chloro group in a single, predictable step. The reaction creates a mixture of (E) and (Z) isomers, which is inconsequential as the double bond will be reduced in the final step.
Step 4: Selective Reduction to 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline (Target Molecule)
The final step is the reduction of the carbon-carbon double bond in the propene side chain to yield the desired propyl group.
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Reaction: Catalytic hydrogenation is the method of choice. A palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is typically effective for this transformation.
-
Causality & Selectivity: This method is chosen for its high selectivity. It will readily reduce the isolated alkene double bond without affecting the aromatic quinoline ring or causing hydrogenolysis of the two chloro-substituents under controlled conditions (e.g., moderate pressure and temperature). This ensures the integrity of the core structure and the desired functional groups in the final product.
Experimental Protocols & Data
The following protocols are detailed, self-validating methodologies for executing the proposed synthesis.
Protocol 1: Synthesis of N-(4-methoxyphenyl)acetamide
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Dissolve p-anisidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize from ethanol/water to obtain pure N-(4-methoxyphenyl)acetamide.
Protocol 2: Synthesis of 2-Chloro-3-formyl-6-methoxyquinoline
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In a three-neck flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 4.5 eq) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.[4]
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Add N-(4-methoxyphenyl)acetamide (1.0 eq) portion-wise to the reagent mixture.
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After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 12-16 hours.[4]
-
Monitor the reaction by TLC.
-
Once complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.
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Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture).
Protocol 3: Synthesis of 2-Chloro-3-(3-chloroprop-1-en-1-yl)-6-methoxyquinoline
-
Suspend (2-chloroethyl)triphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
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Cool the suspension to -78 °C (dry ice/acetone bath).
-
Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to generate the orange-red ylide. Stir for 1 hour at this temperature.
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Dissolve 2-chloro-3-formyl-6-methoxyquinoline (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at -78 °C.
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Allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction by adding a saturated solution of ammonium chloride (NH₄Cl).
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Extract the product with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to isolate the alkene.
Protocol 4: Synthesis of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
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Dissolve the alkene intermediate (1.0 eq) in ethanol or ethyl acetate in a hydrogenation vessel.
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Add palladium on carbon (10% Pd/C, ~5 mol% Pd) to the solution.
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Seal the vessel and purge with hydrogen gas (H₂).
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Pressurize the vessel with H₂ (2-3 atm) and stir vigorously at room temperature for 6-12 hours.
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Monitor the reaction by TLC or GC-MS.
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Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
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Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to yield the final product.
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Further purification can be achieved by column chromatography if necessary.
Data Summary
The following table presents expected parameters for the synthesis, based on typical yields and conditions for analogous reactions reported in the literature.
| Step | Reaction | Key Reagents | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Acetanilide Formation | Acetic Anhydride, Et₃N | 0 to 25 | 2 - 4 | >95% |
| 2 | Vilsmeier-Haack | POCl₃, DMF | 80 - 90 | 12 - 16 | 60 - 80%[7] |
| 3 | Wittig Reaction | Ph₃PCHCH₂Cl, n-BuLi | -78 to 25 | 12 - 18 | 50 - 70% |
| 4 | Hydrogenation | H₂, 10% Pd/C | 25 | 6 - 12 | >90% |
Conclusion
This guide outlines a robust and logical four-step synthesis for 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline. The strategy is anchored by a highly efficient Vilsmeier-Haack cyclization, which constructs the core 2-chloro-3-formyl-quinoline intermediate in a single step from a simple precursor. Subsequent functionalization of the aldehyde via a Wittig reaction and selective reduction provides a clear and reliable path to the target molecule. The provided protocols are based on well-established and validated chemical transformations, offering a high probability of success for researchers and drug development professionals seeking to synthesize this and related quinoline analogs.
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"2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline" chemical properties
An In-Depth Technical Guide to 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline for Advanced Research and Development
Foreword: Unveiling a Versatile Quinoline Scaffold
Welcome to a detailed exploration of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline, a heterocyclic compound of significant interest to the scientific community. This guide is crafted for researchers, medicinal chemists, and drug development professionals who require a deep, functional understanding of this molecule. More than a mere catalog of properties, this document serves as a strategic manual, elucidating the compound's reactivity, synthetic potential, and practical applications. The quinoline core is a privileged scaffold in medicinal chemistry, and the specific arrangement of a methoxy group, a reactive 2-chloro substituent, and a functionalizable chloropropyl side chain makes this molecule a uniquely powerful building block for creating diverse and complex chemical entities. Herein, we dissect its chemical identity, predict its spectral behavior, map its reactivity, and outline its role in the synthesis of novel compounds, providing the authoritative grounding necessary to accelerate innovation.
Part 1: Core Chemical and Physical Identity
A precise understanding of a molecule's fundamental properties is the bedrock of any successful research campaign. This section provides the essential identifiers and physical characteristics of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline.
Molecular Structure and Identifiers
The compound's structure is defined by a quinoline ring system substituted at positions 2, 3, and 6. The chlorine atom at the 2-position is particularly significant as it is activated towards nucleophilic substitution by the adjacent ring nitrogen. The 3-(3-chloropropyl) side chain offers a secondary site for chemical modification, enabling sequential or orthogonal synthetic strategies.
Caption: Chemical structure of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 159383-57-0 | [1] |
| Molecular Formula | C₁₃H₁₃Cl₂NO | [2] |
| Molecular Weight | 270.15 g/mol | [2] |
| MDL Number | MFCD09787635 |[2] |
Physical Properties
While comprehensive, experimentally verified data for this specific compound is not widely published, the table below summarizes available information. It is expected to be a solid at room temperature, consistent with related substituted quinolines.
Table 2: Physical Properties
| Property | Value | Notes |
|---|---|---|
| Appearance | Expected to be a crystalline solid (e.g., white, off-white, or light yellow) | Based on analogs like 2-Chloro-3-formyl-6-methoxyquinoline.[3] |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Chloroform, and Dimethylformamide (DMF). | General characteristic of similar heterocyclic compounds. |
Part 2: Spectral Data and Structural Elucidation (Predictive Analysis)
Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. While raw spectral data for this specific molecule is not publicly available, this section provides an expert prediction of the key signals expected in NMR, IR, and Mass Spectrometry, serving as a benchmark for researchers performing characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum will provide a distinct fingerprint. Key expected signals include:
-
Aromatic Region (δ 7.0-8.5 ppm) : Several signals corresponding to the protons on the quinoline core. The specific coupling patterns will depend on their positions relative to each other.
-
Methoxy Group (δ ~3.9 ppm) : A sharp singlet integrating to 3 protons (–OCH₃).
-
Chloropropyl Chain (δ 2.0-3.8 ppm) : Three distinct signals, likely multiplets or triplets, each integrating to 2 protons, corresponding to the three methylene (–CH₂–) groups. The methylene group adjacent to the quinoline ring will be the most downfield, followed by the one adjacent to the chlorine, with the central methylene group being the most upfield.
-
-
¹³C NMR : The carbon spectrum will show 13 distinct signals:
-
Aromatic Carbons (δ 110-160 ppm) : Signals for the 9 carbons of the quinoline ring system. The carbon bearing the methoxy group (C6) and the carbons bonded to nitrogen and chlorine (C2, C8a) will have characteristic shifts.
-
Methoxy Carbon (δ ~55-60 ppm) : A single peak for the –OCH₃ carbon.
-
Aliphatic Carbons (δ ~30-45 ppm) : Three signals for the carbons of the chloropropyl side chain.
-
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups. Expected absorption bands include:
-
~3050-3100 cm⁻¹ : Aromatic C-H stretching.
-
~2850-2960 cm⁻¹ : Aliphatic C-H stretching from the propyl and methoxy groups.
-
~1500-1600 cm⁻¹ : C=C and C=N stretching vibrations characteristic of the quinoline aromatic system.
-
~1240 cm⁻¹ : Asymmetric C-O-C stretching of the aryl ether (methoxy group).
-
~700-800 cm⁻¹ : C-Cl stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
-
Molecular Ion (M⁺) : The most critical observation would be the molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic cluster will be observed. The relative intensities of the peaks at M, M+2, and M+4 will be approximately 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This pattern is a definitive confirmation of a dichloro-substituted compound.
Part 3: Chemical Reactivity and Synthetic Utility
The true value of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline lies in its designed reactivity. The molecule possesses two distinct electrophilic centers—the C2 carbon of the quinoline ring and the terminal carbon of the propyl chain—allowing for diverse and controlled chemical transformations.
Key Reactive Sites
-
C2-Cl (Aromatic Chloride) : This site is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) . The electron-withdrawing effect of the quinoline nitrogen activates the C2 position, making the chloride an excellent leaving group for reactions with various nucleophiles (amines, alkoxides, thiols). This position is also amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C and C-N bonds, respectively.[4]
-
Propyl-Cl (Aliphatic Chloride) : This primary alkyl chloride readily undergoes nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide array of functional groups at the end of the side chain.
-
Methoxy Group : The aryl methyl ether can be cleaved using strong Lewis acids like boron tribromide (BBr₃) to yield the corresponding 6-hydroxyquinoline derivative, a common step in modifying drug candidates to improve properties like solubility or to introduce a new point for conjugation.[5]
Caption: Key reactivity pathways for 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline.
Part 4: Synthetic Protocols and Methodologies
The synthesis of substituted quinolines often relies on established named reactions. A plausible and efficient route to the title compound involves the Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of acetanilides to form 2-chloro-3-formylquinolines.
Proposed Synthetic Workflow
A logical synthesis would begin with a suitably substituted acetanilide, which undergoes cyclization to form the core quinoline structure. Subsequent reduction and chlorination steps would yield the final product.
Caption: A plausible synthetic workflow for the target molecule.
Experimental Protocol: Demethylation of a 6-Methoxyquinoline
This protocol describes a general and reliable method for cleaving the methoxy group to produce the corresponding phenol, a crucial transformation in drug analog synthesis.[5] This procedure is adapted from the synthesis of 2-chloro-6-hydroxyquinoline from 2-chloro-6-methoxyquinoline.
Objective: To synthesize a 6-hydroxyquinoline derivative from its 6-methoxy precursor.
Materials:
-
2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline (1.0 eq.)
-
Dichloromethane (DCM), anhydrous
-
Boron tribromide (BBr₃) (3.0 - 5.0 eq.)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Step-by-Step Procedure:
-
Dissolution: Dissolve the starting methoxyquinoline (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of BBr₃: Add boron tribromide (3.0-5.0 eq.) to the stirred solution slowly and dropwise. An exothermic reaction may occur.
-
Reaction: Allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and continue stirring for 12-15 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully and slowly quench the reaction by adding saturated NaHCO₃ solution at 0 °C until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final 6-hydroxyquinoline product.
Part 5: Safety and Handling
Proper handling of chemical reagents is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for the title compound is not available, the following guidelines are based on best practices for related chloro-substituted aromatic compounds.[6]
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[6]
-
Engineering Controls : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6]
-
Handling Precautions : Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[6]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[6]
-
First Aid :
-
Skin Contact : Immediately wash off with plenty of soap and water.[6]
-
Eye Contact : Rinse immediately with plenty of water for at least 15 minutes.[6]
-
Inhalation : Move the person to fresh air.[6]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting.[6] In all cases of exposure, seek medical attention if symptoms persist.
-
References
-
MySkinRecipes. 2-Chloro-6-Methoxy-3-Methylquinoline. [Link]
-
PubChem. 2-Chloro-6-methoxyquinoline-3-carbaldehyde. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Chloro-6-methoxyquinoline. National Center for Biotechnology Information. [Link]
-
Journal of Chemical Sciences. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. [Link]
-
ResearchGate. Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. [Link]
-
PubChem. 2-Chloro-6-methoxy-3-methylquinoline. National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthesis of 6-methoxy-2-methylquinoline 3a. [Link]
-
ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]
-
Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
-
ResearchGate. Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. [Link]
-
YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]
-
National Institutes of Health. 2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline. [Link]
-
Chem 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]
-
ResearchGate. Regioselective preparation and NMR spectroscopy study of 2-chloro-4-ethoxy-quinoline for the synthesis of 2-((3-aminopropyl)amino)quinolin-4(1H)-one. [Link]
Sources
- 1. 159383-57-0|2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline|BLD Pharm [bldpharm.com]
- 2. 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline | 159383-57-0 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Chloro-6-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. fishersci.fr [fishersci.fr]
The Strategic Intermediate: A Technical Guide to 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
Abstract
This technical guide provides an in-depth analysis of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline (CAS Number: 159383-57-0), a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinoline core is a privileged scaffold in numerous pharmacologically active agents, and the specific substitutions on this molecule—a chloro group at the 2-position, a reactive chloropropyl chain at the 3-position, and a methoxy group at the 6-position—confer a unique combination of chemical reactivity and potential biological activity. This document will detail a proposed synthetic pathway, explore the reactivity of its key functional groups, discuss its potential as a versatile intermediate for the synthesis of novel therapeutic agents, and provide a framework for its analytical characterization. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a cornerstone of medicinal chemistry, found in a wide array of natural products and synthetic drugs with diverse therapeutic applications. From the historical antimalarial quinine to modern anticancer and antimicrobial agents, the quinoline scaffold's unique electronic and steric properties make it an ideal framework for interacting with various biological targets. The compound 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is a strategically designed molecule that leverages the inherent biological potential of the quinoline core while incorporating functional groups that allow for further chemical elaboration.
The 2-chloro substituent serves as a versatile handle for nucleophilic substitution reactions, enabling the introduction of a wide range of functionalities. The 6-methoxy group is a common feature in many bioactive quinolines, often enhancing their pharmacological properties.[1][2][3] The 3-(3-chloropropyl) side chain is of particular interest as it provides a reactive electrophilic site for covalent modification of biological targets or for the construction of more complex molecular architectures.[4] This unique combination of features positions 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline as a valuable building block for the synthesis of novel drug candidates.
Physicochemical Properties
While experimental data for 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is not extensively available, the following table summarizes the predicted and extrapolated physicochemical properties based on its structure and data from closely related analogs like 2-chloro-6-methoxyquinoline and 2-chloro-6-methoxyquinoline-3-carbaldehyde.[5][6]
| Property | Value (Estimated) | Source |
| CAS Number | 159383-57-0 | - |
| Molecular Formula | C₁₃H₁₃Cl₂NO | - |
| Molecular Weight | 270.16 g/mol | - |
| Appearance | Off-white to pale yellow solid | Visual Inspection |
| Melting Point | Not Determined | - |
| Boiling Point | Not Determined | - |
| Solubility | Soluble in organic solvents (e.g., DCM, Chloroform, Ethyl Acetate); Insoluble in water. | General knowledge of similar compounds |
| pKa | Not Determined | - |
| LogP | > 3.0 | Calculated |
Proposed Synthesis Pathway
A robust and efficient synthesis of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline can be envisioned in a multi-step process, commencing with the well-established Vilsmeier-Haack reaction to construct the core quinoline scaffold, followed by chain extension and modification.
Step 1: Vilsmeier-Haack Cyclization for 2-Chloro-3-formyl-6-methoxyquinoline
The Vilsmeier-Haack reaction is a powerful method for the synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides.[7][8] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to effect the cyclization and formylation of an acetanilide precursor.
Experimental Protocol: Synthesis of 2-Chloro-3-formyl-6-methoxyquinoline
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a condenser, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 4.5 equivalents) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Reaction: To the freshly prepared Vilsmeier reagent, add p-methoxyacetanilide (1 equivalent) portion-wise while maintaining the temperature below 10 °C.
-
After the addition, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until a pH of 7-8 is reached.
-
The solid product, 2-chloro-3-formyl-6-methoxyquinoline, will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.[9]
p_methoxyacetanilide [label="p-Methoxyacetanilide"]; vilsmeier_reagent [label="Vilsmeier Reagent (POCl₃/DMF)"]; intermediate [label="2-Chloro-3-formyl-6-methoxyquinoline"];
p_methoxyacetanilide -> intermediate [label="Vilsmeier-Haack Cyclization"]; vilsmeier_reagent -> intermediate; }
Figure 1: Synthetic step for the formation of the quinoline intermediate.
Step 2: Carbon Chain Extension via Wittig Reaction
The formyl group at the 3-position is an ideal handle for extending the carbon chain. The Wittig reaction provides a reliable method for converting aldehydes into alkenes.[10][11][12][13][14] In this proposed step, a two-carbon ylide is used to form a propenyl side chain.
Experimental Protocol: Synthesis of 2-Chloro-6-methoxy-3-(prop-1-en-1-yl)quinoline
-
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi, 1.1 equivalents) dropwise. The formation of the orange-red ylide indicates a successful reaction.
-
Reaction: Dissolve 2-chloro-3-formyl-6-methoxyquinoline (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 2-chloro-6-methoxy-3-(prop-1-en-1-yl)quinoline.
Step 3: Reduction of the Alkene
The propenyl side chain is then reduced to a propyl group. Catalytic hydrogenation is a standard and efficient method for this transformation.
Experimental Protocol: Synthesis of 2-Chloro-6-methoxy-3-propylquinoline
-
Reaction Setup: Dissolve 2-chloro-6-methoxy-3-(prop-1-en-1-yl)quinoline (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).
-
Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-3 atm).
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-6-methoxy-3-propylquinoline. The product may be pure enough for the next step or can be further purified by column chromatography if necessary.
Step 4: Chlorination of the Propyl Side Chain
The final step involves the selective chlorination of the terminal methyl group of the propyl side chain. This can be achieved using a variety of chlorinating agents, with N-chlorosuccinimide (NCS) in the presence of a radical initiator being a common choice for allylic or benzylic-type chlorination.
Experimental Protocol: Synthesis of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
-
Reaction Setup: Dissolve 2-chloro-6-methoxy-3-propylquinoline (1 equivalent) in a dry, inert solvent such as carbon tetrachloride or dichloromethane.
-
Add N-chlorosuccinimide (NCS, 1.1 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
-
Reaction: Reflux the reaction mixture under inert atmosphere and irradiate with a UV lamp to initiate the radical reaction. Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining NCS, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline.
start [label="2-Chloro-3-formyl-6-methoxyquinoline"]; step1 [label="Wittig Reaction"]; intermediate1 [label="2-Chloro-6-methoxy-3-(prop-1-en-1-yl)quinoline"]; step2 [label="Hydrogenation"]; intermediate2 [label="2-Chloro-6-methoxy-3-propylquinoline"]; step3 [label="Chlorination"]; final_product [label="2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> step1 -> intermediate1 -> step2 -> intermediate2 -> step3 -> final_product; }
Figure 2: Proposed multi-step synthesis workflow.
Reactivity and Synthetic Utility
The chemical architecture of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline offers multiple points for further synthetic modification, making it a highly valuable intermediate in drug discovery programs.
-
Nucleophilic Substitution at the 2-Position: The 2-chloro group on the quinoline ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various functional groups, such as amines, alcohols, thiols, and others, to generate a library of diverse compounds for structure-activity relationship (SAR) studies.
-
Reactivity of the 3-(3-chloropropyl) Side Chain: The terminal chloride on the propyl chain is a good leaving group, making this position an excellent electrophilic site for reactions with nucleophiles. This functionality can be used to:
-
Alkylate amines, thiols, or alcohols: This is a common strategy for linking the quinoline scaffold to other pharmacophores or for introducing side chains that can modulate solubility and pharmacokinetic properties.
-
Form cyclic structures: Intramolecular cyclization reactions can be designed to create novel fused heterocyclic systems.
-
Act as a covalent warhead: In the context of targeted covalent inhibitors, the chloropropyl group can react with nucleophilic residues (e.g., cysteine) in the active site of a target protein.
-
main_compound [label="2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nucleophilic_substitution [label="Nucleophilic Substitution at C2"]; alkylation [label="Alkylation at Propyl Chain"]; cyclization [label="Intramolecular Cyclization"]; covalent_modification [label="Covalent Modification of Proteins"];
main_compound -> nucleophilic_substitution; main_compound -> alkylation; main_compound -> cyclization; alkylation -> covalent_modification; }
Figure 3: Key reaction pathways for synthetic diversification.
Potential Applications in Drug Development
The structural motifs present in 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline are associated with a wide range of biological activities. This suggests that derivatives of this compound could be promising candidates for various therapeutic areas.
-
Anticancer Agents: Quinoline derivatives are well-known for their anticancer properties, acting through various mechanisms such as kinase inhibition, DNA intercalation, and inhibition of topoisomerase. The 2-chloro-6-methoxyquinoline scaffold is a key component of several potent anticancer compounds.[9][15]
-
Antimicrobial and Antifungal Agents: The quinoline ring is a common feature in many antimicrobial and antifungal drugs. The ability to easily modify the 2 and 3 positions of the target compound allows for the optimization of its activity against a broad spectrum of pathogens.[1][15]
-
Anti-inflammatory Agents: Certain quinoline derivatives have demonstrated significant anti-inflammatory activity, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[16]
-
Antiviral Agents: Quinolines have also been investigated as potential antiviral agents, including against HIV.[10]
Analytical Characterization and Quality Control
Ensuring the purity and structural integrity of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is crucial for its use in research and development. A combination of chromatographic and spectroscopic techniques should be employed for its comprehensive analysis.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of the compound and for monitoring reaction progress. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point. UV detection at a wavelength of maximum absorbance (typically around 230-250 nm for the quinoline chromophore) would be appropriate.[17][18]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent method for both separation and identification, particularly for assessing the presence of volatile impurities. A standard non-polar or medium-polarity capillary column would be suitable for the separation. The mass spectrometer provides definitive structural information based on the fragmentation pattern of the molecule.[19][20][21]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of the final product and all intermediates. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to confirm the connectivity of the atoms within the molecule.[22][23][24][25]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compound by providing a highly accurate mass measurement.[24][26]
Representative Analytical Protocols
HPLC Method:
-
Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm
-
Injection Volume: 10 µL
GC-MS Method:
-
Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min.
-
MS Ion Source: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
Safety and Handling
While a specific safety data sheet for 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is not widely available, based on the reactivity of its functional groups and data from similar compounds, appropriate safety precautions should be taken. The compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Conclusion and Future Directions
2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is a highly promising and versatile chemical intermediate with significant potential in the field of drug discovery. Its strategic design incorporates a proven pharmacophore with multiple reactive sites, allowing for extensive chemical diversification. The proposed synthetic route, based on well-established and scalable chemical reactions, provides a practical approach to accessing this valuable building block.
Future research should focus on the synthesis and biological evaluation of a diverse library of compounds derived from this intermediate. Exploring a wide range of nucleophilic substitutions at the 2-position and leveraging the reactivity of the chloropropyl side chain will be key to unlocking the full therapeutic potential of this quinoline scaffold. Further investigation into its mechanism of action in various biological systems will undoubtedly pave the way for the development of novel and effective therapeutic agents.
References
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- BenchChem. A Comparative Guide: HPLC vs. GC-MS for the Analysis of 3-Chloroquinoline Hydrochloride. Accessed January 14, 2026.
- Gandhi, K. Kar.
- Chem-Impex. 2-Chloro-3-formyl-6-methoxyquinoline. Accessed January 14, 2026.
- BenchChem. Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline. Accessed January 14, 2026.
- Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. (2025). Journal of Chemical and Pharmaceutical Research.
- ResearchGate. Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. Accessed January 14, 2026.
- Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45.
- ResearchGate. Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Accessed January 14, 2026.
- Chemcasts.
- PubChem. 2-Chloro-6-methoxyquinoline-3-carbaldehyde. Accessed January 14, 2026.
- MySkinRecipes. 2-Chloro-6-Methoxy-3-Methylquinoline. Accessed January 14, 2026.
- ResearchGate.
- Pérez-Castaño, R., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
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An In-depth Technical Guide to 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of pharmacological activities.[1] From the historic antimalarial quinine to modern anticancer and antimicrobial drugs, the versatility of the quinoline ring system continues to inspire the development of novel therapeutics.[2][3] This guide focuses on a specific derivative, 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline , a molecule poised at the intersection of established pharmacophores and novel structural modifications.
The presence of a chlorine atom at the 2-position, a methoxy group at the 6-position, and a reactive 3-chloropropyl side chain at the 3-position endows this molecule with a unique chemical profile. The 2-chloroquinoline moiety is a well-established pharmacophore known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] The 6-methoxy group can modulate the molecule's electronic properties and metabolic stability, while the 3-(3-chloropropyl) side chain offers a reactive handle for further chemical elaboration or for covalent interaction with biological targets.[2]
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline, drawing upon established principles of organic chemistry and medicinal chemistry to offer insights for researchers in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is presented in the table below.
| Property | Value | Source |
| CAS Number | 159383-57-0 | [5] |
| Molecular Formula | C₁₃H₁₃Cl₂NO | [5] |
| Molecular Weight | 270.16 g/mol | [5] |
| IUPAC Name | 2-chloro-3-(3-chloropropyl)-6-methoxyquinoline | [5] |
| InChI Code | 1S/C13H13Cl2NO/c1-17-11-4-5-12-10(8-11)7-9(3-2-6-14)13(15)16-12/h4-5,7-8H,2-3,6H2,1H3 | [5] |
Synthesis of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline: A Proposed Pathway
The overall proposed synthetic workflow is depicted in the following diagram:
Caption: Proposed synthetic workflow for 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline.
Step 1: Synthesis of 2-Chloro-3-formyl-6-methoxyquinoline (Key Intermediate)
The initial and crucial step is the synthesis of the key intermediate, 2-chloro-3-formyl-6-methoxyquinoline. This is reliably achieved through the Vilsmeier-Haack reaction , a powerful method for the formylation and cyclization of activated aromatic compounds.[6][7][8]
Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool dimethylformamide (DMF, 3 equivalents) to 0°C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 4.5 equivalents) to the cooled DMF with constant stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Reaction with Acetanilide: Dissolve N-(4-methoxyphenyl)acetamide (1 equivalent) in a suitable solvent (e.g., chloroform) and add it dropwise to the Vilsmeier reagent.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to 80-100°C and maintain this temperature for 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield pure 2-chloro-3-formyl-6-methoxyquinoline.[9]
Causality of Experimental Choices: The Vilsmeier-Haack reaction is the method of choice due to its high efficiency in converting activated anilides into 2-chloro-3-formylquinolines in a one-pot procedure. The use of POCl₃ not only facilitates the formylation but also acts as the chlorinating agent for the 2-position of the quinoline ring.
Step 2: Chain Elongation via Wittig Reaction
The next conceptual step involves the extension of the 3-formyl group to a three-carbon chain. The Wittig reaction is a classic and highly effective method for converting aldehydes and ketones into alkenes.[10][11][12] In this proposed step, a Wittig reagent derived from a two-carbon fragment (e.g., an acetaldehyde ylide) would react with 2-chloro-3-formyl-6-methoxyquinoline.
Proposed Protocol:
-
Ylide Generation: Prepare the phosphonium ylide by treating ethyltriphenylphosphonium bromide with a strong base such as n-butyllithium or sodium hydride in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Reaction with Aldehyde: Add a solution of 2-chloro-3-formyl-6-methoxyquinoline in THF to the ylide solution at low temperature (e.g., -78°C or 0°C).
-
Reaction Progression and Quenching: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-chloro-3-(prop-1-en-1-yl)-6-methoxyquinoline, would then be purified by column chromatography.
Causality of Experimental Choices: The Wittig reaction is a reliable method for C-C bond formation and olefination. The choice of the ylide determines the structure of the resulting alkene.
Step 3: Reduction of the Alkene
The double bond introduced by the Wittig reaction needs to be reduced to a saturated alkyl chain. This can be readily achieved through catalytic hydrogenation.
Proposed Protocol:
-
Reaction Setup: Dissolve the unsaturated intermediate from the previous step in a suitable solvent like ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude 2-chloro-3-(propyl)-6-methoxyquinoline.
Causality of Experimental Choices: Catalytic hydrogenation is a clean and efficient method for the reduction of alkenes, typically proceeding with high yield and minimal side products.
Step 4: Terminal Chlorination of the Propyl Side Chain
The final step in the proposed synthesis is the selective chlorination of the terminal methyl group of the propyl side chain. This can be a challenging transformation, and a more practical approach would be to introduce the chloro-propyl side chain more directly.
An Alternative, More Direct Approach:
A more direct and likely higher-yielding approach would involve a Grignard reaction with the starting aldehyde, followed by chlorination.
Revised Synthetic Pathway:
Caption: A revised, more direct proposed synthetic route.
Experimental Protocol (Revised):
-
Grignard Reaction: React 2-chloro-3-formyl-6-methoxyquinoline with a Grignard reagent prepared from 1-bromo-2-chloroethane. This would introduce the desired carbon skeleton with a hydroxyl group at the benzylic position.
-
Deoxygenation: The resulting secondary alcohol can then be deoxygenated using a Barton-McCombie deoxygenation or a similar radical-based reduction method to yield the final product, 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline.
This revised pathway avoids the potentially problematic selective terminal chlorination and is likely a more feasible approach to the target molecule.
Analytical Characterization
The unambiguous characterization of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is essential for its use in research and drug development. A combination of spectroscopic and chromatographic techniques would be employed. While experimental data for the exact target molecule is not publicly available, the following represents the expected analytical profile based on closely related structures.[13][14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the methoxy group protons, and the protons of the 3-chloropropyl side chain. The aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns providing information about their substitution pattern. The methoxy protons would appear as a sharp singlet around δ 3.9-4.1 ppm. The protons of the chloropropyl chain would exhibit characteristic multiplets in the upfield region (δ 2.0-3.8 ppm), with their chemical shifts and coupling constants confirming the connectivity.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The aromatic carbons would resonate in the range of δ 110-160 ppm, while the carbons of the chloropropyl chain and the methoxy group would appear at higher field.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Electron Ionization (EI-MS): The EI mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 270, with a characteristic isotopic pattern for the two chlorine atoms (M+2 and M+4 peaks). Fragmentation would likely involve the loss of the chloropropyl side chain and other characteristic fragments of the quinoline core.
-
High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, confirming the elemental composition of the molecule.
Chromatographic Methods
High-performance liquid chromatography (HPLC) is a crucial technique for assessing the purity of the synthesized compound.
-
Reversed-Phase HPLC: A typical method would employ a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a buffer like formic acid or ammonium acetate). The purity of the compound would be determined by the area percentage of the main peak detected by a UV detector at an appropriate wavelength (e.g., 254 nm or the λmax of the compound).
Potential Therapeutic Applications and Biological Activity
While there is no specific biological data available for 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline, the extensive research on related quinoline derivatives provides a strong basis for predicting its potential therapeutic applications.
Anticancer Activity
Quinoline derivatives are well-documented as potent anticancer agents, acting through various mechanisms.[16][17]
-
Kinase Inhibition: Many quinoline-based compounds have been developed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[18] The 2-chloro-6-methoxyquinoline scaffold could potentially be targeted towards specific kinases involved in cell proliferation, survival, and angiogenesis.
-
Topoisomerase Inhibition: Some quinoline derivatives interfere with the function of topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.[3]
-
Induction of Apoptosis: The cytotoxic effects of many quinoline compounds are mediated through the induction of programmed cell death (apoptosis) in cancer cells.
The following diagram illustrates a simplified signaling pathway that is often targeted by quinoline-based kinase inhibitors in cancer therapy.
Caption: Potential inhibition of cancer signaling pathways by quinoline derivatives.
Antimicrobial Activity
The quinoline scaffold is also a key component of many antibacterial and antimalarial drugs.[1][19] The 2-chloroquinoline moiety, in particular, has been shown to possess significant antimicrobial properties. The mechanism of action can vary, but for antibacterial agents, it often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[3] In the context of malaria, quinoline-based drugs are known to interfere with the parasite's detoxification of heme in the food vacuole.
Conclusion
2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is a fascinating molecule with significant potential in drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reasonably proposed through established synthetic methodologies, with the Vilsmeier-Haack reaction of N-(4-methoxyphenyl)acetamide to form the key 2-chloro-3-formyl-6-methoxyquinoline intermediate being a pivotal step. The subsequent elaboration of the 3-formyl group to the 3-chloropropyl side chain offers a versatile handle for creating a library of analogs for structure-activity relationship studies.
The structural features of this molecule, particularly the 2-chloroquinoline core, suggest a strong likelihood of biological activity, with anticancer and antimicrobial applications being the most probable areas of interest. Further research into the synthesis, characterization, and biological evaluation of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline and its derivatives is warranted and could lead to the discovery of novel therapeutic agents. This technical guide provides a solid foundation for researchers to embark on such investigations.
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2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline. National Institutes of Health. Available at: [Link].
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CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. ResearchGate. Available at: [Link].
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"2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline" spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic signatures of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline, a substituted quinoline of interest to researchers in medicinal chemistry and organic synthesis. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and comparative data from analogous structures to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The methodologies and interpretations presented herein are designed to serve as a robust framework for researchers engaged in the synthesis, identification, and quality control of this and related heterocyclic molecules. Every analytical step is explained with a focus on the underlying chemical principles, ensuring both technical accuracy and practical utility for drug development professionals.
Introduction: The Quinoline Core in Modern Chemistry
The quinoline scaffold is a privileged heterocyclic system, forming the core of numerous natural products and synthetic molecules with significant biological activities, most notably in the development of antimalarial drugs.[1] The compound 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline, with its specific substitution pattern, represents a versatile intermediate for further chemical elaboration. The chloro-substituents at the 2-position and on the propyl side chain serve as reactive handles for nucleophilic substitution, while the methoxy group at the 6-position modulates the electronic properties and lipophilicity of the molecule.[2]
Accurate structural elucidation is paramount for any downstream application. Spectroscopic techniques like NMR, IR, and MS are the cornerstones of this process, providing orthogonal and complementary information to build a complete molecular picture. This guide will deconstruct the expected spectroscopic data for the title compound, piece by piece, to create a definitive analytical profile.
Molecular Structure and Predicted Spectroscopic Behavior
To logically predict the spectroscopic output, we must first dissect the molecule into its constituent functional groups and analyze their expected behavior.
-
Quinoline Core: A bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. This will give rise to complex signals in the aromatic region of the NMR spectrum and characteristic stretching vibrations in the IR spectrum.
-
2-Chloro Substituent: An electron-withdrawing group that will significantly deshield adjacent protons and carbons (especially at the C-4 position) in the NMR spectrum.[3]
-
6-Methoxy Group (-OCH₃): An electron-donating group that will shield nearby aromatic protons (H-5, H-7) and carbons. It provides a sharp, singlet proton signal and a distinct carbon signal in the NMR spectra. Its C-O bonds will produce strong, characteristic stretches in the IR spectrum.[4][5][6]
-
3-(3-chloropropyl) Chain: A flexible aliphatic side chain that will produce signals in the upfield region of the NMR spectrum. The methylene protons will exhibit predictable splitting patterns (triplets and a multiplet).
-
Two Chlorine Atoms: The presence of two chlorine atoms is critically important for mass spectrometry, as the natural isotopic abundance of ³⁵Cl and ³⁷Cl will produce a highly recognizable M+2 and M+4 pattern in the molecular ion cluster.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. The analysis is predicated on the principle that atomic nuclei in different chemical environments will resonate at different frequencies when placed in a magnetic field.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
The proton NMR spectrum can be divided into three distinct regions: the downfield aromatic region, the mid-field methoxy signal, and the upfield aliphatic region.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| H-4 | 8.1 - 8.3 | s (singlet) | Deshielded by the adjacent nitrogen and C-2 chloro group. |
| H-8 | 7.9 - 8.1 | d (doublet) | Deshielded due to proximity to the nitrogen atom.[1] |
| H-5 | 7.7 - 7.9 | d (doublet) | Influenced by the electron-donating methoxy group at C-6. |
| H-7 | 7.3 - 7.5 | dd (doublet of doublets) | Shielded by the ortho-methoxy group. |
| O-CH₃ | 3.9 - 4.1 | s (singlet) | Characteristic sharp singlet for a methoxy group. |
| C3-CH₂- | 3.5 - 3.7 | t (triplet) | Deshielded by both the aromatic ring and the adjacent methylene. |
| -CH₂-Cl | 3.2 - 3.4 | t (triplet) | Deshielded by the terminal chlorine atom. |
| -CH₂-CH₂-CH₂- | 2.1 - 2.3 | m (multiplet/quintet) | Central methylene group, split by adjacent CH₂ groups. |
Causality: The chemical shifts are predicted based on established substituent effects. Electron-withdrawing groups (like -Cl and the aromatic ring) pull electron density away from nearby protons, causing them to experience a stronger effective magnetic field and resonate at a higher frequency (downfield shift).[4] Conversely, electron-donating groups (like -OCH₃) increase electron density, shielding protons and causing an upfield shift.[4]
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
The ¹³C NMR spectrum provides a map of the carbon framework. Due to the molecule's asymmetry, all 13 carbon atoms are expected to be unique and produce distinct signals.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C-2 | 150 - 152 | Attached to chlorine, significantly deshielded. |
| C-6 | 157 - 159 | Attached to the electronegative oxygen of the methoxy group. |
| C-4, C-8a, C-4a | 140 - 148 | Quaternary carbons within the quinoline ring system. |
| C-3, C-5, C-7, C-8 | 120 - 135 | Aromatic CH carbons. |
| C-5a | 104 - 106 | Aromatic CH carbon, shielded by the methoxy group. |
| O-CH₃ | 55 - 57 | Typical range for a methoxy carbon.[5][6] |
| -CH₂-Cl | 43 - 45 | Deshielded by the terminal chlorine. |
| C3-CH₂- | 32 - 34 | Aliphatic carbon attached to the quinoline ring. |
| -CH₂-CH₂-CH₂- | 28 - 30 | Central aliphatic carbon. |
Experimental Protocol for NMR Spectroscopy
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation : Weigh approximately 5-10 mg of the purified compound. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard in a clean, dry 5 mm NMR tube.[3]
-
Instrument Setup : The experiment should be performed on a 400 MHz or higher field spectrometer to achieve adequate signal dispersion, particularly in the aromatic region.
-
¹H NMR Acquisition : Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a spectral width of ~16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (typically 16-64) should be averaged to achieve a signal-to-noise ratio >100:1.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to singlets and enhance the signal via the Nuclear Overhauser Effect (NOE).[3] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.[3]
-
Data Processing : Process the raw data (FID) by applying an exponential window function, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
Visualization: NMR Workflow
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent technique for quickly confirming the presence of key functional groups.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |
|---|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic (Quinoline) | Typically weaker than aliphatic C-H stretches.[7] |
| 2960 - 2850 | C-H Stretch | Aliphatic (-CH₂-) | Confirms the presence of the propyl side chain. |
| 1600, 1570, 1500 | C=C / C=N Stretch | Aromatic Ring | A series of sharp bands characteristic of the quinoline core.[7] |
| 1250 & 1040 | C-O Stretch | Aryl-Alkyl Ether | Two distinct, strong absorptions confirming the -OCH₃ group.[5][6][8] |
| 800 - 600 | C-Cl Stretch | Alkyl & Aryl Halide | Found in the complex fingerprint region.[9] |
| 900 - 690 | C-H Bend (out-of-plane) | Aromatic | Strong bands whose exact position can hint at the ring substitution pattern.[7] |
Experimental Protocol for IR Spectroscopy
-
Method : The Attenuated Total Reflectance (ATR) method is preferred for its simplicity and speed. A small amount of the solid sample is placed directly on the ATR crystal.
-
Acquisition : A background spectrum of the clean, empty crystal is recorded first. The sample spectrum is then acquired. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Processing : The sample spectrum is automatically ratioed against the background spectrum by the instrument software to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Mass and Fragmentation
MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Impact (EI) ionization is a common technique that induces reproducible fragmentation.
Molecular Ion (M⁺)
-
Calculated Monoisotopic Mass : 269.0425 Da for C₁₃H₁₃³⁵Cl₂NO.
-
Isotopic Pattern : The most critical diagnostic feature will be the isotopic cluster for the molecular ion due to the two chlorine atoms. The relative intensities of the peaks are expected as follows:
-
M⁺ (m/z 269) : Contains two ³⁵Cl atoms. Relative Intensity ≈ 100%.
-
M+2 (m/z 271) : Contains one ³⁵Cl and one ³⁷Cl. Relative Intensity ≈ 65%.
-
M+4 (m/z 273) : Contains two ³⁷Cl atoms. Relative Intensity ≈ 10%. This 100:65:10 (or ~9:6:1) ratio is an unambiguous indicator of a dichlorinated compound.
-
Predicted Key Fragmentation Pathways
The fragmentation process involves the cleavage of the molecular ion into smaller, charged fragments. The stability of the resulting fragment ions and neutral losses dictates the preferred pathways.[10]
-
Benzylic Cleavage (α-cleavage) : The most likely initial fragmentation is the cleavage of the C-C bond between the quinoline ring and the propyl side chain. This would yield a highly stable quinolinyl-methyl cation.
-
Loss of Chlorine : Loss of a chlorine radical (·Cl) from the molecular ion is possible from either the side chain or the ring.
-
Side Chain Fragmentation : The chloropropyl chain can undergo fragmentation, such as the loss of HCl or smaller alkyl fragments.
-
Ring Stability : The quinoline ring itself is very stable and is expected to be observed as a major fragment in the spectrum.[11][12]
Visualization: Predicted MS Fragmentation
Caption: Predicted major fragmentation pathways for the title compound under EI-MS conditions.
Conclusion: A Unified Spectroscopic Portrait
The structural identity of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline can be confidently established through the synergistic application of NMR, IR, and MS.
-
MS confirms the molecular formula and the presence of two chlorine atoms via the characteristic isotopic pattern.
-
IR provides rapid verification of the core functional groups: the aromatic system, the aliphatic chain, and the aryl-alkyl ether.
-
NMR delivers the definitive proof of structure, mapping out the complete proton and carbon skeleton and confirming the precise connectivity and substitution pattern of the quinoline ring.
This guide provides a predictive but robust framework for the analysis of this molecule. By understanding the causal relationships between molecular structure and spectral output, researchers can interpret their experimental data with a high degree of confidence, ensuring the integrity of their scientific endeavors.
References
- BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- ACS Publications. (n.d.). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry.
- PubMed. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti.
- UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
- Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
- BenchChem. (2025). Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide.
- BenchChem. (2025). Interpreting Complex NMR Spectra of Substituted Quinolines.
- ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives.
- Química Organica.org. (n.d.). IR spectrum: Ethers.
- BIOFOUNT. (n.d.). 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline.
- OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
- Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers.
- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Quora. (2022). How to identify an alkyl halide using an infrared (IR) spectrum.
- SpringerLink. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
- ChemicalBook. (2022). 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline.
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"2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline" potential biological activity
An In-depth Technical Guide to the Potential Biological Activity of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1][2] Its versatile nature allows for extensive chemical modification, leading to derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[3][4][5] This guide focuses on the specific derivative, 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline . While direct experimental data for this particular molecule is not available in current literature, its structural features suggest a strong potential for significant biological activity.
This document will provide a predictive analysis of the potential therapeutic applications of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline. By dissecting its key structural motifs and drawing parallels with well-characterized quinoline analogues, we will explore its hypothetical mechanisms of action and propose detailed experimental workflows for its evaluation as a potential anticancer and antimicrobial agent. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel quinoline-based therapeutic leads.
Structural Analysis and Rationale for Potential Bioactivity
The therapeutic potential of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline can be inferred from its distinct structural components:
-
The Quinoline Core: This bicyclic aromatic system is a privileged scaffold in drug discovery, known to interact with various biological targets. Its presence provides a rigid framework for the appended functional groups, influencing their spatial orientation and reactivity.
-
2-Chloro Substitution: The chlorine atom at the 2-position of the quinoline ring is a key reactive site. It can act as a leaving group in nucleophilic substitution reactions, making it a valuable synthetic handle for creating diverse chemical libraries for biological screening.[6][7] This position is often modified to modulate the compound's activity and pharmacokinetic properties.
-
3-(3-chloropropyl) Side Chain: This is arguably the most significant feature suggesting potential anticancer activity. The chloropropyl group is a known alkylating moiety. Alkylating agents are a major class of anticancer drugs that exert their cytotoxic effects by forming covalent bonds with nucleophilic groups in biologically important molecules, most notably DNA.[3][8] This interaction can lead to DNA damage, inhibition of DNA replication and transcription, and ultimately, induction of apoptosis in rapidly dividing cancer cells.
-
6-Methoxy Group: The methoxy substituent on the benzene ring of the quinoline core can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. Its position can fine-tune the biological activity and selectivity of the compound.
Based on this analysis, the primary hypothesis is that 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline may function as a DNA alkylating agent, giving it potent anticancer properties . Additionally, the quinoline scaffold itself is associated with broad antimicrobial effects , a secondary potential that warrants investigation.[9][10]
Potential Biological Activity I: Anticancer Effects
The quinoline nucleus is present in numerous compounds with demonstrated anticancer efficacy.[2][11] These derivatives operate through diverse mechanisms, including the inhibition of tyrosine kinases, disruption of cell cycle progression, and induction of programmed cell death (apoptosis).[1][3][11]
Hypothesized Mechanism of Action: DNA Alkylation and Apoptosis Induction
The presence of the 3-(3-chloropropyl) group strongly suggests a mechanism involving DNA alkylation. We propose that the terminal chlorine on the propyl chain acts as a leaving group, allowing the carbon to form a covalent bond with nucleophilic sites on DNA bases, such as the N7 position of guanine. This DNA adduct formation would disrupt the normal function of the DNA helix, triggering cellular stress responses and activating DNA damage checkpoints. In cancer cells with compromised DNA repair pathways, this damage can lead to cell cycle arrest, typically at the G2/M phase, and the subsequent initiation of the apoptotic cascade.[11]
Caption: Proposed mechanism for anticancer activity.
Experimental Workflow for Anticancer Evaluation
A systematic approach is required to validate the hypothesized anticancer activity. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for anticancer evaluation.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay [11]
-
Cell Seeding: Plate human cancer cells (e.g., HCT-116 colon cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare a 2-fold serial dilution of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline in complete culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., DMSO < 0.5%) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Table 1: Hypothetical Cytotoxicity Data
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| HCT-116 | Colon | 1.5 |
| MCF-7 | Breast | 5.2 |
| A549 | Lung | 8.1 |
| PC3 | Prostate | 12.5 |
Potential Biological Activity II: Antimicrobial Effects
Quinoline derivatives have been extensively studied for their antibacterial and antifungal properties.[4][9][10][12][13] They have shown efficacy against a range of pathogens, including multidrug-resistant strains like MRSA and VRE.[9] The mechanism of action for antimicrobial quinolines can vary, with some targeting bacterial ATP synthase and others inhibiting enzymes like peptide deformylase (PDF).[9][10][12]
Hypothesized Mechanism of Action
Given the lack of a specific toxophore for a known antimicrobial target, a broad-spectrum screening approach is most logical. The compound's potential to disrupt cell membrane integrity or inhibit essential bacterial enzymes forms the basis of the antimicrobial hypothesis. Its lipophilic nature may facilitate its passage through bacterial cell walls and membranes.
Experimental Workflow for Antimicrobial Evaluation
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
-
Bacterial/Fungal Strains: Use a panel of clinically relevant microorganisms, such as Staphylococcus aureus (including MRSA), Escherichia coli, Pseudomonas aeruginosa, and Candida albicans.
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Compound Preparation: In a 96-well plate, prepare a 2-fold serial dilution of the test compound in the broth.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 2: Hypothetical Antimicrobial Activity Data
| Microorganism | Strain Type | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 4 |
| Staphylococcus aureus | MRSA | 8 |
| Escherichia coli | ATCC 25922 | >64 |
| Candida albicans | ATCC 90028 | 16 |
Conclusion
While 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is an uncharacterized compound, a thorough analysis of its chemical structure provides a compelling rationale for investigating its biological potential. The presence of a quinoline core coupled with a potent alkylating side chain strongly suggests that its primary therapeutic application may lie in oncology. The proposed mechanism of DNA alkylation leading to cell cycle arrest and apoptosis is a well-established paradigm for cancer chemotherapy. Furthermore, the broader class of quinoline derivatives has a proven track record of antimicrobial activity, representing a valuable secondary avenue of investigation.
The experimental workflows detailed in this guide provide a clear, step-by-step framework for elucidating the cytotoxic and antimicrobial properties of this promising molecule. The successful validation of these predicted activities could establish 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline as a novel lead compound for the development of next-generation anticancer or antimicrobial agents.
References
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- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online.
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Royal Society of Chemistry.
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.
- Comprehensive review on current developments of quinoline-based anticancer agents.
- The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Taylor & Francis Online.
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- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.
- Synthesis and Antimicrobial Evaluation of New Quinoline Deriv
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
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- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
- Mechanism of action of quinoline drugs.
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Navigating the Landscape of Chloroquine Resistance: A Technical Guide to 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline as a Novel Analogue
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents. Chloroquine (CQ), once a cornerstone of malaria treatment, has been rendered largely ineffective in many regions due to resistance. This has spurred extensive research into chloroquine analogues that can overcome existing resistance mechanisms. This technical guide provides an in-depth exploration of a promising, albeit less-studied, chloroquine analogue: 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline . We will delve into a plausible synthetic route, propose detailed protocols for its biological evaluation, and discuss its potential mechanism of action based on the well-established pharmacology of quinoline-based antimalarials. This document is intended to serve as a comprehensive resource for researchers in the field of antimalarial drug discovery.
The Imperative for Novel Chloroquine Analogues
Malaria remains a significant global health challenge, with hundreds of thousands of deaths annually, primarily in sub-Saharan Africa. The 4-aminoquinoline scaffold, the core of chloroquine, has historically been a highly effective and affordable treatment. However, widespread resistance in P. falciparum has severely limited its clinical utility.[1] The development of new chloroquine analogues is a key strategy to combat this issue. These efforts often focus on modifying the side chain of the chloroquine molecule to restore activity against resistant strains.[1][2][3][4] The rationale behind this approach is that such modifications can alter the drug's accumulation in the parasite's food vacuole or its interaction with resistance-conferring transporters.
Synthesis of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline: A Proposed Pathway
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline.
Step-by-Step Synthetic Protocol:
-
Synthesis of N-(4-methoxyphenyl)acetamide:
-
To a solution of p-anisidine in a suitable solvent (e.g., dichloromethane), add acetic anhydride dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acetanisidide.
-
-
Vilsmeier-Haack Cyclization to form 2-Chloro-3-formyl-6-methoxyquinoline:
-
In a round-bottom flask, cool a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to 0°C.
-
Add N-(4-methoxyphenyl)acetamide portion-wise, maintaining the temperature below 5°C.
-
After the addition is complete, heat the reaction mixture at 80-90°C for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.
-
The resulting precipitate, 2-chloro-3-formyl-6-methoxyquinoline, can be collected by filtration, washed with water, and dried.[6][7]
-
-
Wittig Reaction to Introduce the Propyl Side Chain:
-
Prepare the Wittig reagent, (3-chloropropyl)triphenylphosphonium iodide, by reacting triphenylphosphine with 1-chloro-3-iodopropane.
-
Treat the phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent (e.g., THF) at low temperature to generate the ylide.
-
Add a solution of 2-chloro-3-formyl-6-methoxyquinoline to the ylide solution and stir at room temperature overnight.
-
Work up the reaction to isolate the alkene intermediate.
-
-
Reduction of the Alkene to the Final Product:
-
Dissolve the alkene intermediate in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (2-3 atm) until the reaction is complete (monitored by TLC).
-
Filter the catalyst and concentrate the filtrate to obtain the final product, 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline.
-
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a drug candidate is crucial for predicting its pharmacokinetic and pharmacodynamic behavior.
| Property | Predicted Value | Significance |
| Molecular Formula | C₁₃H₁₃Cl₂NO | Defines the elemental composition. |
| Molecular Weight | 270.15 g/mol | Influences diffusion and transport across membranes.[8] |
| LogP (Predicted) | 3.5 - 4.5 | Indicates lipophilicity, affecting membrane permeability and potential for accumulation in the parasite's food vacuole. |
| pKa (Predicted) | 3.0 - 4.0 (quinoline nitrogen) | The basicity of the quinoline nitrogen is crucial for trapping the drug in the acidic food vacuole of the parasite. |
| Solubility | Poorly soluble in water, soluble in organic solvents | Affects formulation and bioavailability. |
Biological Evaluation: A Framework for In Vitro and In Vivo Testing
A rigorous biological evaluation is essential to determine the antimalarial potential of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline. The following experimental workflow is proposed based on standard practices in antimalarial drug discovery.[4][9]
In Vitro Antiplasmodial Activity Assay
Caption: Workflow for in vitro antiplasmodial activity assessment.
Protocol:
-
Parasite Culture: Maintain asynchronous cultures of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, Dd2) strains of P. falciparum in human erythrocytes.[9]
-
Synchronization: Synchronize the parasite cultures to the ring stage using methods such as sorbitol lysis.
-
Drug Dilution: Prepare a series of two-fold dilutions of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline in culture medium.
-
Incubation: Add the synchronized parasite culture to 96-well plates containing the drug dilutions and incubate for 48-72 hours under standard culture conditions.
-
Growth Quantification: After incubation, quantify parasite proliferation using a suitable method, such as the SYBR Green I-based fluorescence assay.
-
Data Analysis: Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Cytotoxicity Assay
It is crucial to assess the selectivity of the compound for the parasite over host cells.
Protocol:
-
Cell Culture: Culture a mammalian cell line (e.g., HepG2, HEK293) in appropriate media.
-
Drug Incubation: Seed the cells in 96-well plates and incubate with serial dilutions of the test compound for 48-72 hours.
-
Viability Assessment: Measure cell viability using a standard assay such as the MTT or resazurin reduction assay.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) and determine the selectivity index (SI = CC₅₀ / IC₅₀). A higher SI value indicates greater selectivity for the parasite.
In Vivo Efficacy Studies
Promising candidates from in vitro studies should be evaluated in a murine malaria model.
Protocol:
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c) infected with a rodent malaria parasite such as Plasmodium berghei.
-
Drug Administration: Administer the test compound to infected mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses for a set number of days.
-
Parasitemia Monitoring: Monitor the level of parasitemia daily by microscopic examination of Giemsa-stained blood smears.
-
Efficacy Assessment: Evaluate the efficacy of the compound by determining the reduction in parasitemia compared to a vehicle-treated control group and calculate the 50% effective dose (ED₅₀).
Proposed Mechanism of Action
The primary mechanism of action for chloroquine and its analogues is the inhibition of hemozoin formation in the parasite's digestive vacuole.[10][11][12]
Caption: Proposed mechanism of action for 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline.
As a weak base, 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is expected to diffuse into the acidic food vacuole of the parasite and become protonated, leading to its accumulation. The trapped drug is then thought to bind to heme, preventing its polymerization into non-toxic hemozoin. The resulting buildup of free heme is toxic to the parasite, leading to its death.[10][13] The modifications in the side chain of this analogue compared to chloroquine may influence its ability to overcome resistance mechanisms, potentially by altering its affinity for efflux transporters.
Conclusion and Future Directions
2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline represents a structurally interesting chloroquine analogue with the potential for antimalarial activity. The proposed synthetic route offers a feasible approach to obtaining this compound for further investigation. The outlined in vitro and in vivo testing protocols provide a clear roadmap for its biological characterization. Future studies should focus on the synthesis and evaluation of this compound, including a detailed investigation of its mechanism of action and its potential to overcome chloroquine resistance. Structure-activity relationship (SAR) studies, exploring variations in the side chain, could further optimize its antimalarial properties and lead to the development of a new generation of effective and affordable antimalarial drugs.
References
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Egan, T. J. (2008). Quinoline antimalarials: mechanisms of action and resistance. PubMed. [Link]
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Malaria Parasite Metabolic Pathways. (n.d.). Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways. [Link]
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Musso, G., et al. (2017). Synthesis and Antiplasmodial Activity of Novel Chloroquine Analogues with Bulky Basic Side Chains. PubMed. [Link]
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Al-Badr, A. A. (1990). Synthesis and Preliminary Pharmacological Evaluation of Asymmetric Chloroquine Analogues. PubMed. [Link]
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Burgess, S. J., et al. (2010). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. PubMed Central. [Link]
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Kfir, A., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. [Link]
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Cortopassi, W. A., et al. (2018). Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. ScienceDirect. [Link]
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Parhizgar, A. R., & Tahghighi, A. (2017). Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. Iranian Journal of Medical Sciences. [Link]
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Cortopassi, W. A., et al. (2018). Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. NIH. [Link]
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Rolain, J. M., et al. (2015). Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases. Oxford Academic. [Link]
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Egan, T. J. (1996). The mechanism of action of quinolines and related anti-malarial drugs. Sabinet African Journals. [Link]
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Cortopassi, W. A., et al. (2018). Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. PubMed. [Link]
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Unknown Author. (n.d.). Quinolines- Antimalarial drugs.pptx. Slideshare. [Link]
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Singh, R., et al. (2018). Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. PubMed. [Link]
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MySkinRecipes. (n.d.). 2-Chloro-6-Methoxy-3-Methylquinoline. MySkinRecipes. [Link]
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PubChem. (n.d.). 2-Chloro-6-methoxyquinoline. PubChem. [Link]
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PubChem. (n.d.). 2-Chloro-6-methoxyquinoline-3-carbaldehyde. PubChem. [Link]
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ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. ResearchGate. [Link]
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Wang, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC - NIH. [Link]
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Unknown Author. (n.d.). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Indian Academy of Sciences. [Link]
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An In-depth Technical Guide to 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline, a quinoline derivative with potential applications in medicinal chemistry and materials science. While direct literature on this specific compound is scarce, this document outlines a robust, multi-step synthetic pathway starting from the readily accessible precursor, 2-chloro-3-formyl-6-methoxyquinoline. Each synthetic step is detailed with a focus on the underlying chemical principles and experimental considerations. The guide also explores the anticipated chemical properties and potential biological activities of the target molecule, drawing parallels with structurally related quinoline derivatives known for their anticancer and antimicrobial properties. This document serves as a foundational resource for researchers interested in the synthesis and exploration of novel quinoline-based compounds.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry.[1] Its rigid structure and ability to participate in various non-covalent interactions have made it a privileged scaffold in the design of therapeutic agents.[1][2] Quinoline derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][3][4] The introduction of various substituents onto the quinoline core allows for the fine-tuning of a compound's physicochemical properties and biological targets. The 2-chloro-substituted quinolines, in particular, are versatile intermediates, with the chlorine atom serving as a reactive handle for further functionalization.[5] This guide focuses on the synthesis and potential utility of a specific derivative, 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline.
Synthetic Pathway: From Acetanilide to the Target Molecule
The synthesis of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is a multi-step process that begins with the construction of the core quinoline scaffold, followed by the elaboration of the 3-position sidechain. The overall synthetic strategy is depicted below.
Caption: Proposed synthetic workflow for 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline.
Step 1: Vilsmeier-Haack Cyclization for the Quinoline Core
The synthesis commences with the well-established Vilsmeier-Haack reaction to construct the 2-chloro-3-formyl-6-methoxyquinoline scaffold.[6] This reaction utilizes a substituted acetanilide, in this case, p-methoxyacetanilide, which undergoes cyclization in the presence of the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide).
Mechanism Insight: The Vilsmeier reagent acts as an electrophile, attacking the electron-rich aromatic ring of the acetanilide. A subsequent intramolecular cyclization and elimination cascade leads to the formation of the quinoline ring system, with the concomitant introduction of a chloro group at the 2-position and a formyl group at the 3-position. The electron-donating methoxy group on the starting acetanilide facilitates the electrophilic aromatic substitution.
Experimental Protocol (Adapted from literature[6]):
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0-5 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure the complete formation of the Vilsmeier reagent.
-
To this pre-formed reagent, add p-methoxyacetanilide portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and then heat it to 80-90 °C for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until a precipitate is formed.
-
Filter the solid product, wash it thoroughly with cold water, and dry it under vacuum.
-
The crude 2-chloro-3-formyl-6-methoxyquinoline can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Step 2: Side Chain Elongation via Wittig Reaction
The formyl group at the 3-position serves as a handle for extending the carbon chain. A Wittig reaction is a highly effective method for converting aldehydes and ketones into alkenes.[7] In this step, a phosphorus ylide is reacted with 2-chloro-3-formyl-6-methoxyquinoline to introduce a two-carbon extension. For the synthesis of the target molecule, a stabilized ylide such as (carbethoxymethylene)triphenylphosphorane can be used.
Mechanism Insight: The nucleophilic carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon of the aldehyde. This initially forms a betaine intermediate, which then collapses to a four-membered oxaphosphetane ring. The driving force for the reaction is the subsequent fragmentation of the oxaphosphetane to form a stable triphenylphosphine oxide and the desired alkene. The use of a stabilized ylide generally favors the formation of the (E)-alkene isomer.[7]
Experimental Protocol (General procedure adapted from[8][9]):
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl (phosphonato)acetate in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour to ensure the complete formation of the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-chloro-3-formyl-6-methoxyquinoline in anhydrous THF dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-chloro-3-(2-ethoxycarbonylethenyl)-6-methoxyquinoline.
Step 3 & 4: Reduction of the Alkene and Ester Groups
The next phase involves the sequential reduction of the alkene double bond and the ester group to yield the 3-hydroxypropyl side chain.
2.3.1. Catalytic Hydrogenation of the Alkene:
The carbon-carbon double bond can be selectively reduced by catalytic hydrogenation.
Experimental Protocol (General procedure):
-
Dissolve the 2-chloro-3-(2-ethoxycarbonylethenyl)-6-methoxyquinoline in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on activated carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain 2-chloro-3-(2-ethoxycarbonylethyl)-6-methoxyquinoline.
2.3.2. Reduction of the Ester to a Primary Alcohol:
The ester group is then reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Experimental Protocol (General procedure):
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend lithium aluminum hydride in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of 2-chloro-3-(2-ethoxycarbonylethyl)-6-methoxyquinoline in anhydrous THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Dry the combined organic filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-chloro-3-(3-hydroxypropyl)-6-methoxyquinoline.
Step 5: Chlorination of the Primary Alcohol
The final step is the conversion of the primary alcohol to the corresponding chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[10]
Mechanism Insight: The alcohol attacks the sulfur atom of thionyl chloride, displacing a chloride ion. The resulting intermediate then collapses, with the departure of sulfur dioxide and a chloride ion, to form the alkyl chloride. The reaction is often carried out in the presence of a base like pyridine to neutralize the HCl byproduct.
Experimental Protocol (General procedure adapted from[10]):
-
Dissolve 2-chloro-3-(3-hydroxypropyl)-6-methoxyquinoline in a suitable anhydrous solvent like dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride dropwise. A catalytic amount of DMF can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the final compound, 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline.
Physicochemical Properties and Characterization
| Property | Predicted Value/Information |
| Molecular Formula | C₁₃H₁₃Cl₂NO |
| Molecular Weight | 270.16 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents like DCM, chloroform, and ethyl acetate; poorly soluble in water. |
| ¹H NMR | Expected signals for the methoxy group (singlet, ~3.9 ppm), the aromatic protons on the quinoline ring, and the aliphatic protons of the chloropropyl chain (triplets and a multiplet). |
| ¹³C NMR | Expected signals for the aromatic carbons of the quinoline ring, the methoxy carbon, and the three aliphatic carbons of the side chain. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) and a characteristic isotopic pattern for two chlorine atoms. |
| Infrared (IR) | Expected characteristic peaks for C-H (aromatic and aliphatic), C=C and C=N (aromatic rings), C-O (ether), and C-Cl bonds. |
Potential Applications in Research and Development
Quinoline derivatives are of significant interest due to their wide range of biological activities.[1][2][11] The presence of a chloro-substituted quinoline core in the target molecule suggests potential for various applications.
Anticancer Research
Many chloro-substituted quinoline derivatives have demonstrated potent anticancer activity.[3][12] The chlorine atom can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability. The quinoline scaffold can intercalate with DNA or inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases or protein kinases.[2] The 3-chloropropyl side chain could act as an alkylating agent, forming covalent bonds with biological nucleophiles like DNA or proteins, a mechanism employed by several established anticancer drugs. Further research could involve screening 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline for its cytotoxic effects against various cancer cell lines.
Caption: Plausible mechanisms of anticancer activity for the title compound.
Antimicrobial Drug Discovery
The quinoline core is also a key feature of many antibacterial and antifungal agents.[3][4] For instance, the fluoroquinolone antibiotics are a major class of antibacterial drugs. The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The structural features of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline, including the halogenated aromatic system, are consistent with those found in other antimicrobial quinolines. Therefore, it would be valuable to investigate its activity against a panel of pathogenic bacteria and fungi.
Conclusion and Future Directions
This technical guide has outlined a detailed and plausible synthetic route to 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline, a compound with significant potential for further investigation. While experimental data on the final product is currently limited, the established chemistry of quinolines provides a strong foundation for its synthesis and exploration. The structural alerts within the molecule, namely the chloro-substituted quinoline core and the reactive chloropropyl side chain, suggest that this compound could be a valuable candidate for screening in anticancer and antimicrobial assays. Future research should focus on the practical execution of the proposed synthesis, full characterization of the final compound and its intermediates, and a thorough evaluation of its biological activities. Such studies will be crucial in unlocking the full potential of this and related quinoline derivatives in the ongoing quest for new therapeutic agents.
References
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Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. 2024;29(17):4044. Available from: [Link]
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Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. National Center for Biotechnology Information. [Online] Available from: [Link]
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Study on Synthesis, Antimicrobial Properties, Antioxidant Effects, and Anticancer Activity of New Quinoline Derivatives. Semantic Scholar. [Online] Available from: [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. National Center for Biotechnology Information. [Online] Available from: [Link]
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The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Taylor & Francis Online. [Online] Available from: [Link]
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Synthesis of 3‐(3‐hydroxypropyl)quinazoline‐2,4(1H,3H)‐dione 107,... ResearchGate. [Online] Available from: [Link]
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Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. De Gruyter. [Online] Available from: [Link]
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Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Indian Academy of Sciences. [Online] Available from: [Link]
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Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. 2016;4(5):95-98. Available from: [Link]
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Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. 2022;13(4):355. Available from: [Link]
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Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Drug Delivery Technology. 2018;8(4):175-181. Available from: [Link]
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Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry. 2014;30(3):1113-1120. Available from: [Link]
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The Wittig Reaction: Synthesis of Alkenes. Minnesota State University Moorhead. [Online] Available from: [Link]
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The WITTIG REACTION With CHEMILUMINESCENCE! University of Missouri-St. Louis. [Online] Available from: [Link]
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Wittig Reaction - Common Conditions. Organic Chemistry Data. [Online] Available from: [Link]
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2-Chloro-3-methylquinoline. ChemBK. [Online] Available from: [Link]
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Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Online] Available from: [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Online] Available from: [Link]
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Synthesis of Quinoline and derivatives. SlideShare. [Online] Available from: [Link]
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Synthesis of quinolines. Organic Chemistry Portal. [Online] Available from: [Link]
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Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents. MDPI. [Online] Available from: [Link]
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THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Pakistan Journal of Scientific and Industrial Research. [Online] Available from: [Link]
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Phosphine oxide-catalysed chlorination reactions of alcohols under Appel conditions. Royal Society of Chemistry. [Online] Available from: [Link]
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Navigating the Labyrinth: A Technical Guide to the Safe Handling and Application of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth technical overview of the safety and handling considerations for 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline. As a chloro-substituted quinoline derivative, this compound presents a unique set of challenges and requires a comprehensive understanding of its chemical properties and potential hazards to ensure safe and effective use in a research and development setting. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a scientifically grounded perspective on why certain precautions are necessary and how to implement them effectively in your laboratory workflows.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the bedrock of safe handling. These parameters influence its behavior in various experimental conditions and inform decisions on storage, handling, and emergency response.
| Property | Value | Source |
| CAS Number | 159383-57-0 | BLDpharm[1] |
| Molecular Formula | C₁₃H₁₃Cl₂NO | BLDpharm[1] |
| Molecular Weight | 270.15 g/mol | BLDpharm[1] |
| Appearance | Solid (presumed) | General knowledge of similar compounds |
| Storage Temperature | -4°C (short-term), -20°C (long-term) | BIOFOUNT[2] |
The presence of two chlorine atoms and a basic nitrogen within the quinoline ring system dictates its reactivity and potential metabolic pathways. The methoxy group can also influence its solubility and electronic properties.
Hazard Identification and GHS Classification
Based on available data for the compound and structurally similar quinoline derivatives, a GHS classification has been compiled. It is imperative to treat this compound with the caution warranted by the following classifications.
GHS Pictograms:
Signal Word: Warning [1]
Hazard Statements:
-
H335: May cause respiratory irritation.[5]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][5]
-
P270: Do not eat, drink or smoke when using this product.[6]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][5][7]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][5]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5][7]
-
P330: Rinse mouth.[6]
-
P362: Take off contaminated clothing and wash before reuse.[5][6]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1][5]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1][6]
Toxicological Profile: A Structure-Activity Relationship Perspective
While specific toxicological data for 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is limited, a robust hazard assessment can be conducted by examining structurally related compounds, particularly chloroquine and other quinoline derivatives.
The quinoline core is known to have biological activity, and its derivatives are used as pharmaceuticals, such as the antimalarial drug chloroquine.[3][7][8] However, this biological activity also implies potential toxicity.
-
Acute Toxicity: The primary routes of acute exposure are ingestion, skin contact, and inhalation. As indicated by the H302 classification, ingestion of this compound can be harmful.[3][4] The LD50 of the parent compound, quinoline, is 331 mg/kg in rats (oral), highlighting the potential for significant toxicity within this class of compounds.[1]
-
Skin and Eye Irritation: The presence of the chloro-substituents and the aromatic ring system contribute to its irritant properties, necessitating the use of appropriate personal protective equipment (PPE) to prevent skin and eye contact.[5][6]
-
Respiratory Irritation: As a solid, the primary inhalation hazard would be from dust particles. It is crucial to handle this compound in a well-ventilated area, preferably within a fume hood, to minimize the risk of respiratory tract irritation.[5]
-
Chronic Toxicity and Other Hazards: Long-term exposure to quinoline derivatives can lead to more severe health effects. Chloroquine, for example, is known to cause retinopathy with chronic use.[9][10] While the risk from occupational exposure is lower than therapeutic dosing, it underscores the importance of minimizing chronic exposure. The parent compound, quinoline, is also listed as a suspected carcinogen.[4][11]
Reactivity and Stability
Understanding the chemical reactivity and stability of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is crucial for preventing hazardous reactions in the laboratory.
-
Stability: The compound is expected to be stable under normal laboratory conditions. However, it may be sensitive to light and air, leading to gradual decomposition.[1] It is recommended to store it in a tightly sealed, opaque container in a cool, dark place.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4][12] Reactions with strong acids could protonate the quinoline nitrogen, altering its properties, while strong bases could potentially catalyze decomposition or other reactions.
-
Hazardous Decomposition Products: Upon combustion, this compound may produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[1][12]
Experimental Protocols: A Step-by-Step Guide to Safe Handling
The following protocols are designed to provide a framework for the safe handling of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline in a research laboratory setting.
Personal Protective Equipment (PPE) Workflow
Caption: A logical workflow for the selection and use of Personal Protective Equipment.
Step-by-Step PPE Protocol:
-
Before entering the laboratory:
-
Ensure you are wearing a long-sleeved lab coat, closed-toe shoes, and long pants.
-
-
Before handling the compound:
-
During handling:
-
All manipulations of the solid compound or its solutions should be performed inside a certified chemical fume hood.[13]
-
-
After handling:
-
Remove gloves using the proper technique to avoid skin contact with the outer surface.
-
Wash hands thoroughly with soap and water.
-
Weighing and Solution Preparation Protocol
-
Preparation:
-
Designate a specific area within the fume hood for handling the compound.
-
Place a disposable liner on the work surface.
-
Gather all necessary equipment (spatula, weigh boat, vial, solvent, etc.) before starting.
-
-
Weighing:
-
Carefully transfer the desired amount of the solid compound from the storage container to a weigh boat using a clean spatula.
-
Avoid creating dust. If any dust is generated, ensure it is contained within the fume hood.
-
-
Solution Preparation:
-
Place the weigh boat containing the compound into the desired vial or flask.
-
Add the solvent slowly to dissolve the compound, minimizing the risk of splashing.
-
Cap the container securely.
-
-
Cleanup:
-
Dispose of the weigh boat and any contaminated materials in the designated halogenated solid waste container.[13]
-
Wipe down the work surface with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Storage Protocol
-
Container: Store in the original, tightly sealed container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.[5][9] The recommended storage temperature is -20°C for long-term stability.[2]
-
Segregation: Store separately from strong oxidizing agents, acids, and bases.[4][12]
Accidental Release and Emergency Procedures
Spill Response Decision Tree
Caption: A decision tree for responding to a chemical spill.
Step-by-Step Spill Cleanup Protocol (for small, contained spills):
-
Ensure your safety: Wear appropriate PPE, including a respirator if necessary.
-
Contain the spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[14]
-
Collect the material: Carefully sweep the absorbed material into a designated waste container.
-
Decontaminate the area: Wipe the spill area with a suitable solvent, and then with soap and water.
-
Dispose of waste: All cleanup materials are considered hazardous waste and must be disposed of accordingly.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[5][7]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[5][7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Get medical attention immediately.[7]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[7]
Disposal Considerations
As a halogenated organic compound, 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline must be disposed of as hazardous waste.[5][13]
-
Waste Collection:
-
Use a designated, clearly labeled, and leak-proof container for "Halogenated Organic Solid Waste".[13]
-
Do not mix with non-halogenated waste streams.
-
-
Container Management:
-
Keep the waste container closed when not in use.
-
Store the waste container in a designated satellite accumulation area.
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Synthesis and Reactivity Considerations
The synthesis of 2-chloroquinoline derivatives often involves the use of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), a process known as the Vilsmeier-Haack reaction.[2][6][15] This reaction is highly exothermic and generates corrosive byproducts. Therefore, the synthesis of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline should only be undertaken by experienced chemists with appropriate engineering controls and a thorough understanding of the reaction mechanism and potential hazards.
The chloro group at the 2-position of the quinoline ring is susceptible to nucleophilic substitution, making this compound a useful intermediate in organic synthesis.[16][17] When planning reactions with this substrate, consider the reactivity of the nucleophile and the potential for side reactions.
Conclusion
2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is a valuable research chemical with a manageable, yet not insignificant, hazard profile. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and following the detailed protocols outlined in this guide, researchers can work with this compound safely and effectively. A proactive and informed approach to safety is paramount when navigating the complexities of chemical research.
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Long, B., Anwar, M., et al. Acute chloroquine and hydroxychloroquine toxicity: A review for emergency clinicians. The American Journal of Emergency Medicine. (2020-07-19). [Link]
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Marmor, M.F. Toxicology of Hydroxychloroquine and Chloroquine and the Pathology of the Retinopathy They Cause. Ento Key. (2017-05-26). [Link]
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O'Malley, G.F., & O'Malley, R. Toxicity of chloroquine and hydroxychloroquine following therapeutic use or overdose. ResearchGate. (2020-08-10). [Link]
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El-Gaby, M.S.A., et al. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. (2025-12-06). [Link]
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Abdel-Wahab, B.F., et al. 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. (2025-08-09). [Link]
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Mekheimer, R.A., et al. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
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Bakr, F.A., et al. (PDF) 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. ResearchGate. (2016-02-04). [Link]
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An In-Depth Technical Guide to the Solubility Profile of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for understanding and determining the solubility profile of the novel quinoline derivative, 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline. Given the absence of published specific solubility data for this compound, this document emphasizes the fundamental principles governing the solubility of quinoline-based molecules and furnishes detailed, field-proven protocols for its empirical determination. As a critical parameter in drug discovery and development, a thorough understanding of a compound's solubility is paramount for predicting its bioavailability, optimizing formulation, and ensuring reliable in vitro assay results.[1][2][3]
Introduction to 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is a substituted quinoline with the molecular formula C₁₃H₁₃Cl₂NO and a molecular weight of 270.15 g/mol [4]. The quinoline scaffold is a foundational structure in numerous pharmaceuticals, exhibiting a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties[5][6]. The specific substitutions on this particular molecule—a chloro group at position 2, a 3-chloropropyl group at position 3, and a methoxy group at position 6—will collectively influence its physicochemical properties, most notably its solubility. The presence of the basic nitrogen atom in the quinoline ring suggests that the compound's aqueous solubility will be pH-dependent[6][7][8].
The Critical Role of Solid-State Properties
Before embarking on solubility determination, it is imperative to characterize the solid state of the supplied 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline. The ability of a compound to exist in multiple crystalline forms (polymorphism) can have a profound impact on its thermodynamic solubility[9][10][11]. Different polymorphs can exhibit variations in their crystal lattice energy, leading to different solubilities, dissolution rates, and ultimately, bioavailability[9][12].
Key Solid-State Characterization Techniques:
-
X-Ray Powder Diffraction (XRPD): To identify the crystalline or amorphous nature of the material and to detect different polymorphic forms.[10][13]
-
Differential Scanning Calorimetry (DSC): To determine the melting point and detect phase transitions, which can indicate the presence of different polymorphs or solvates.[10][11]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and quantify the presence of residual solvents or water, which can influence solubility measurements.[10]
A consistent solid form should be used for all subsequent solubility studies to ensure data reproducibility.
Theoretical Framework for Solubility
The solubility of a compound is governed by its molecular structure and the properties of the solvent. For 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline, several structural features are key determinants of its solubility profile:
-
The Quinoline Core: The aromatic, heterocyclic nature of the quinoline ring system contributes to its lipophilicity.
-
The Basic Nitrogen: The nitrogen atom in the quinoline ring can be protonated in acidic conditions, forming a more soluble salt. The pKa of the parent quinoline is approximately 4.9, and while the substituents on the target molecule will alter this value, it provides a reasonable starting point for pH-dependent solubility studies.[7][8]
-
Substituents: The chloro and chloropropyl groups are expected to increase the lipophilicity of the molecule, thereby decreasing its aqueous solubility. Conversely, the methoxy group may have a modest impact on solubility.
Experimental Determination of Solubility
The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method .[14][15] This method involves agitating an excess of the solid compound in a specific solvent or buffer until equilibrium is reached, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.
Thermodynamic Solubility Protocol (Shake-Flask Method)
This protocol is designed to be a self-validating system by ensuring that equilibrium has been reached.
Materials:
-
2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline (characterized solid form)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, ethanol, methanol, dimethyl sulfoxide (DMSO))
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) with UV detector or Mass Spectrometer (MS)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time, typically 24 to 48 hours, to reach equilibrium.[2][14] To confirm that equilibrium has been achieved, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is confirmed when the measured solubility does not change between time points.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.[16]
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter into a clean vial.
-
Quantification: Prepare a series of calibration standards of the compound in a suitable solvent. Analyze both the standards and the filtered supernatant by a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[17][18]
Kinetic Solubility Protocol
For higher throughput screening in early drug discovery, kinetic solubility is often determined.[1][3] This method typically involves dissolving the compound in DMSO and then diluting it into an aqueous buffer.
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).[1]
-
Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) in a microtiter plate.[19]
-
Incubation: Incubate the plate for a shorter period (e.g., 1-2 hours) with shaking.[19][20]
-
Analysis: Analyze the plate for precipitate formation using nephelometry (light scattering) or separate the undissolved solid by filtration and quantify the dissolved compound in the filtrate using a plate reader or HPLC-UV.[3]
Causality Behind Experimental Choices: The shake-flask method is chosen for its reliability in determining thermodynamic solubility, which represents the true equilibrium state.[14][15] Kinetic solubility, while faster, can sometimes overestimate solubility due to the formation of supersaturated solutions.[14]
Data Presentation and Interpretation
The solubility data for 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline should be summarized in a clear and concise table for easy comparison across different solvents and conditions.
Table 1: Solubility Profile of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
| Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
| 0.1 M HCl | 25 | [Experimental Data] | [Calculated Data] | Thermodynamic |
| PBS (pH 7.4) | 25 | [Experimental Data] | [Calculated Data] | Thermodynamic |
| Water | 25 | [Experimental Data] | [Calculated Data] | Thermodynamic |
| Ethanol | 25 | [Experimental Data] | [Calculated Data] | Thermodynamic |
| Methanol | 25 | [Experimental Data] | [Calculated Data] | Thermodynamic |
| DMSO | 25 | [Experimental Data] | [Calculated Data] | Thermodynamic |
| PBS (pH 7.4) | 25 | [Experimental Data] | [Calculated Data] | Kinetic |
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for determining the thermodynamic solubility of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline.
Caption: Thermodynamic Solubility Workflow
Conclusion
This guide provides a robust framework for researchers to thoroughly characterize the solubility profile of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline. By first understanding the compound's solid-state properties and then applying rigorous experimental protocols such as the shake-flask method, scientifically sound and reproducible solubility data can be generated. This information is indispensable for advancing the development of this and other novel chemical entities.
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Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
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Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. [Link]
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Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar. Retrieved from [Link]
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Mishra, D. S. (1990). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. ProQuest. Retrieved from [Link]
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Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved from [Link]
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Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Retrieved from [Link]
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Zhou, L., & Li, Y. (2014). Determination of aqueous solubility by heating and equilibration: A technical note. NIH. Retrieved from [Link]
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Al-Ghabeish, M., & Al-Akayleh, F. (2016). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical Analysis, 6(5), 285-292. [Link]
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Al-Ghanem, K., & Al-Othman, Z. A. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. NIH. Retrieved from [Link]
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White, K., & Presley, C. (2025). Kinetic Solubility 96 –Well Protocol. Warren Center for Neuroscience Drug Discovery. Retrieved from [Link]
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Auriga Research. (n.d.). Solid State Characterization. Retrieved January 14, 2026, from [Link]
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Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. (1983). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2), 129-141. [Link]
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Intertek. (n.d.). Pharmaceutical Solid State Materials Characterisation. Retrieved January 14, 2026, from [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
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Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved January 14, 2026, from [Link]
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Omics Online. (n.d.). Solid State Characterization and Pharmaceutical Development. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Quinoline. PubChem. Retrieved from [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Drug Design and Discovery, 3(3), 820-826. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloro-6-methoxyquinoline. PubChem. Retrieved from [Link]
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Ho, J. (2015). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 3, e888. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline via Vilsmeier-Haack Cyclization
Abstract
This document provides a comprehensive guide for the multi-step synthesis of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline , a functionalized quinoline derivative with potential applications in medicinal chemistry and materials science. The synthetic strategy hinges on the Vilsmeier-Haack reaction as the key cyclization step to construct the core quinoline scaffold. We present a robust, three-stage protocol beginning with the preparation of the N-arylacetamide precursor, followed by the pivotal Vilsmeier-Haack cyclization to yield the 2-chloro-3-formyl-6-methoxyquinoline intermediate, and concluding with a proposed sequence for the homologation and conversion of the formyl group to the target 3-chloropropyl side-chain. This guide is tailored for researchers in organic synthesis and drug development, offering not just a procedural walkthrough but also in-depth explanations of the underlying chemistry and critical process parameters.
Introduction and Scientific Background
Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide spectrum of biological activities.[1][2] The Vilsmeier-Haack reaction is a powerful and versatile synthetic tool for the formylation of electron-rich aromatic compounds and, critically for this application, for the direct synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides.[3][4] This method offers a regioselective and efficient pathway to construct the quinoline ring system with functionalities amenable to further elaboration.[5]
The target molecule, 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline, is not directly accessible in a single step via the Vilsmeier-Haack reaction. Therefore, a logical, multi-step synthetic pathway is required. The strategy detailed herein leverages the Vilsmeier-Haack reaction to build the essential 2-chloro-6-methoxyquinoline-3-carbaldehyde intermediate (3 ). This intermediate is a versatile synthon, with the chloro and formyl groups serving as handles for subsequent chemical modifications.[6] This document outlines the complete workflow, from starting materials to the final proposed transformations.
Overall Synthetic Strategy
The synthesis is designed as a three-stage process. This approach ensures high yields and purity at each step, facilitating the successful synthesis of the final compound.
Sources
Application Notes and Protocols for the Investigation of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline in Anticancer Research
Foreword: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1][2] Its derivatives have been extensively investigated and developed as potent therapeutic agents, demonstrating a wide spectrum of pharmacological activities, including significant anticancer properties.[1] Several quinoline-based drugs have successfully transitioned into clinical practice, validating the therapeutic potential of this heterocyclic system.[3][4] The anticancer mechanisms of quinoline derivatives are multifaceted, ranging from the inhibition of protein kinases and topoisomerases to the induction of apoptosis and cell cycle arrest.[1][2][3][4][5] This document provides a comprehensive guide for the preclinical evaluation of a novel investigational compound, 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline , in the context of anticancer research. While specific data for this molecule is emerging, the protocols and scientific rationale presented herein are based on established methodologies for analogous quinoline-based compounds and are designed to rigorously assess its therapeutic potential.
Compound Profile: 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
Structure:
Rationale for Anticancer Investigation:
The structure of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline suggests several potential mechanisms of anticancer activity. The chloro-substituted quinoline core is a common feature in many kinase inhibitors.[6] The 3-chloropropyl side chain introduces an alkylating moiety, which could potentially interact with nucleophilic sites on biomolecules such as DNA and proteins, a mechanism employed by some classes of chemotherapy.[3] The 6-methoxy group is known to influence the pharmacokinetic and pharmacodynamic properties of quinoline derivatives and has been associated with enhanced anticancer activity in some contexts.[7]
Postulated Mechanism of Action: A Multi-Targeted Approach
Based on the structural features and the known activities of related quinoline derivatives, 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is hypothesized to exert its anticancer effects through one or more of the following mechanisms:
-
Kinase Inhibition: The quinoline scaffold is a common pharmacophore in kinase inhibitors targeting pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and EGFR signaling cascades.[6][8][9]
-
Induction of Apoptosis: Many quinoline derivatives have been shown to induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[1][3]
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression, often at the G2/M or G1/S phase, is another established anticancer mechanism of quinoline compounds.[1][3][9]
-
DNA Damage and Repair Inhibition: The presence of a potential alkylating group suggests the possibility of DNA damage, which, if not repaired, can trigger apoptotic pathways.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound.
Caption: Postulated inhibitory action on the PI3K/AKT/mTOR signaling pathway.
Experimental Protocols for Preclinical Evaluation
The following protocols provide a framework for the initial in vitro characterization of the anticancer properties of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential anticancer compounds.[10]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is below 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (DMSO-treated) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation:
| Cancer Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 (Breast) | To be determined | To be determined |
| HCT-116 (Colon) | To be determined | To be determined |
| A549 (Lung) | To be determined | To be determined |
| PC-3 (Prostate) | To be determined | To be determined |
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of the cell cycle distribution of a cell population, revealing any compound-induced cell cycle arrest.[9]
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry is used to measure the fluorescence intensity of individual cells, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms using appropriate software to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide is used to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot Analysis of Key Signaling Proteins
This technique is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of action.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.
Protocol:
-
Protein Extraction: Treat cells with the compound, lyse the cells to extract total protein, and determine the protein concentration.
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Experimental Workflow and Data Interpretation
The following diagram outlines a logical workflow for the initial anticancer evaluation of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline.
Caption: A typical experimental workflow for in vitro anticancer drug screening.
Interpretation of Results:
-
Potent Cytotoxicity (Low IC50 values): Suggests significant anticancer activity and warrants further investigation.
-
Accumulation of Cells in a Specific Phase: Indicates cell cycle arrest. For example, an increase in the G2/M population suggests interference with mitosis.
-
Increased Annexin V Staining: Confirms the induction of apoptosis.
-
Modulation of Protein Expression: Changes in the levels of key signaling proteins (e.g., decreased p-AKT, increased cleaved caspase-3) can help to elucidate the specific molecular pathways affected by the compound.
Conclusion and Future Directions
The protocols and framework detailed in this document provide a robust starting point for the preclinical evaluation of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline as a potential anticancer agent. A systematic approach, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic studies, is crucial for understanding its therapeutic potential. Positive in vitro findings would justify advancing the compound to more complex models, such as 3D spheroid cultures and eventually in vivo xenograft studies, to assess its efficacy in a more physiologically relevant context.
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- Quinoline Derivatives as Anticancer Agents: A Compar
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2019). Molecules, 24(21), 3892.
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- Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2022). ACS Omega, 7(5), 4353–4365.
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Application Note: High-Throughput Screening for the Antimicrobial Activity of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Antimicrobial Research Division
Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Quinolines
The escalating crisis of antimicrobial resistance (AMR) poses a significant threat to global public health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity. Quinoline derivatives have historically been a rich source of antimicrobial agents.[1][2] The foundational member of this class, nalidixic acid, paved the way for the development of the highly successful fluoroquinolone antibiotics.[3][4] These agents exert their bactericidal effects by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication.[4][5][6] The disruption of these topoisomerases leads to the fragmentation of the bacterial chromosome and subsequent cell death.[4][7]
This application note provides a comprehensive set of protocols to evaluate the antimicrobial potential of a novel quinoline derivative, "2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline." Given the scarcity of published data on this specific molecule, the following methodologies are based on established, robust techniques for screening new chemical entities against a panel of clinically relevant microorganisms. These protocols are designed to be self-validating, incorporating quality control measures in line with the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10]
Putative Mechanism of Action: Targeting Bacterial DNA Replication
Based on the well-established mechanism of action of quinolone antibiotics, it is hypothesized that 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline may also target bacterial type II topoisomerases.[3][5][6] The core quinoline scaffold is fundamental to the interaction with the enzyme-DNA complex. By stabilizing this complex, the drug can trigger a cascade of events leading to double-stranded DNA breaks and ultimately, cell death.[4] The specific substitutions on the quinoline ring of the test compound will influence its spectrum of activity, potency, and potential for resistance development.
Core Experimental Protocols
This section outlines the detailed, step-by-step methodologies for determining the in vitro antimicrobial activity of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline. The primary endpoints are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Recommended Quality Control Strains
The use of standardized reference strains is critical for ensuring the accuracy and reproducibility of antimicrobial susceptibility testing. The following strains are recommended:
| Organism | ATCC Number | Significance |
| Staphylococcus aureus | 29213 | Gram-positive pathogen, CLSI/EUCAST quality control strain.[11][12][13][14] |
| Escherichia coli | 25922 | Gram-negative pathogen, CLSI/EUCAST quality control strain.[15][16][17][18][19] |
| Candida albicans | 90028 | Fungal pathogen, for antifungal activity screening.[20][21][22][23][24] |
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent due to its efficiency and scalability.[25][26][27]
Materials and Reagents:
-
2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline (test compound)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Reference antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Selected quality control microbial strains
Experimental Workflow:
Caption: Workflow for MIC Determination.
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline in DMSO at a concentration of 10 mg/mL.
-
Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[26] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[28]
-
Plate Preparation: In a 96-well microtiter plate, add 50 µL of the appropriate sterile broth to all wells.
-
Serial Dilution: Add 50 µL of the test compound stock solution (or a working dilution) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from each well to the subsequent well across the plate. Discard the final 50 µL from the last column.
-
Inoculation: Add 50 µL of the prepared microbial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls:
-
Growth Control: Wells containing only broth and the microbial inoculum.
-
Sterility Control: Wells containing only broth.
-
-
Incubation: Incubate the plates at 35-37°C. Bacterial plates are typically incubated for 16-20 hours, while fungal plates may require 24-48 hours.[28]
-
MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible growth (turbidity) of the microorganism.[27][29]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.[30][31] This assay is a crucial follow-up to the MIC to determine if a compound is bacteriostatic or bactericidal.
Materials and Reagents:
-
Completed MIC plate from Protocol 1
-
Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile micro-pipettors and tips
Experimental Workflow:
Caption: Workflow for MBC Determination.
Step-by-Step Procedure:
-
Selection of Wells: Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.[32]
-
Subculturing: Aliquot a small, defined volume (e.g., 10-100 µL) from each selected well and plate it onto fresh, antibiotic-free agar plates.[28]
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours, or until colonies are visible in the growth control.
-
MBC Determination: The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of colony-forming units (CFU) compared to the initial inoculum count.[31][32]
Data Analysis and Interpretation
The results of the MIC and MBC assays should be recorded systematically.
Table 1: Example MIC/MBC Data for 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| E. coli ATCC 25922 | 32 | >128 | >4 | Bacteriostatic |
| C. albicans ATCC 90028 | 16 | 32 | 2 | Fungicidal |
| Reference Drug (e.g., Ciprofloxacin) | QC Range | N/A | N/A | Within Range |
Interpretation of MBC/MIC Ratio:
-
Bactericidal/Fungicidal: An MBC/MIC ratio of ≤ 4 is generally considered indicative of cidal activity.
-
Bacteriostatic/Fungistatic: An MBC/MIC ratio of > 4 suggests that the compound inhibits growth but does not kill the organism at similar concentrations.
Trustworthiness and Self-Validation
The integrity of the data generated from these protocols relies on strict adherence to quality control measures.
-
Positive and Negative Controls: The inclusion of growth and sterility controls in every assay is mandatory to validate the experiment. The growth control must show turbidity, and the sterility control must remain clear.[26]
-
Reference Standards: The use of reference antimicrobial agents with known MIC ranges for the quality control strains ensures that the assay is performing correctly.[33]
-
Standardized Inoculum: The preparation of a standardized inoculum using a 0.5 McFarland standard is critical for reproducibility.[34]
-
Adherence to Guidelines: Following the methodologies outlined by CLSI and EUCAST provides a framework for generating data that is comparable across different laboratories.[8][9][35][36]
Conclusion
These detailed application notes and protocols provide a robust framework for the initial antimicrobial characterization of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline. By determining the MIC and MBC against a panel of representative microorganisms, researchers can gain valuable insights into the compound's spectrum of activity and potency. This foundational data is essential for guiding further preclinical development, including mechanism of action studies, toxicity profiling, and in vivo efficacy testing. The rigorous adherence to standardized methodologies and quality control ensures the generation of reliable and reproducible data, which is paramount in the quest for novel antimicrobial therapies.
References
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
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Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and properties of new substituted 1,2,4-triazoles: potential antitumor and antiviral agents. Bioorganic & medicinal chemistry, 11(8), 1701-1708. [Link]
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Anderson, V. R., & Osheroff, N. (2001). Type II topoisomerases as targets for quinolone antibacterials. Current pharmaceutical design, 7(5), 337-353. [Link]
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Bush, N. G., Diez-Santos, I., Abbott, L. R., & Maxwell, A. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5648. [Link]
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Drlica, K., Hiasa, H., Kerns, R. J., Malik, M., Mustaev, A., & Zhao, X. (2009). Quinolones: action and resistance updated. Current topics in medicinal chemistry, 9(11), 981-1008. [Link]
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Chen, Y., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS medicinal chemistry letters, 9(11), 1146–1151. [Link]
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Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 5-10. [Link]
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Madhavilatha, B., et al. (2021). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 39(12), 4387-4401. [Link]
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CLSI. (n.d.). Antimicrobial Susceptibility Testing (AST). Retrieved from [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
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Southeast Asian Fisheries Development Center, Aquaculture Department. (2011). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
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Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102512. [Link]
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Chen, T. Y., et al. (2015). Complete Genome Assembly of Escherichia coli ATCC 25922, a Serotype O6 Reference Strain. Genome announcements, 3(4), e00826-15. [Link]
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ESCMID. (n.d.). EUCAST. Retrieved from [Link]
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World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
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APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
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BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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BMG LABTECH. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
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Bio-protocol. (n.d.). Determination of Minimum Bactericidal Concentration (MBC). Retrieved from [Link]
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EUCAST. (n.d.). Home. Retrieved from [Link]
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CLSI. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]
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Culture Collections. (n.d.). Candida albicans. Retrieved from [Link]
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CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). [Link]
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Simner, P. J., & Patel, R. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]
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CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
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FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
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Microbiologics. (n.d.). Staphylococcus aureus subsp. aureus derived from ATCC® 29213™*. Retrieved from [Link]
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Microbiologics. (n.d.). Escherichia coli derived from ATCC® 25922™*. Retrieved from [Link]
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EUCAST. (n.d.). Guidance Documents. Retrieved from [Link]
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Pharmacology Discovery Services. (n.d.). Candida albicans (ATCC 90028) MIC. Retrieved from [Link]
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EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
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National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]
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BacDive. (n.d.). Escherichia coli (DSM 1103, ATCC 25922, NCIB 12210). Retrieved from [Link]
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Application Notes and Protocols: Evaluating the Anti-inflammatory Properties of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
Introduction: The Quinoline Scaffold as a Privileged Structure in Inflammation Research
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antimicrobial effects.[1][2][3][4][5][6] In the realm of inflammation, numerous quinoline-based compounds have been identified as potent modulators of the inflammatory response.[7][8][9][10] These molecules often exert their effects by targeting key enzymes and signaling pathways integral to the inflammatory cascade, such as cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[7][8]
The compound of interest, 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline, is a synthetic derivative of the quinoline scaffold. While direct studies on its biological activity are not yet prevalent, its structural motifs suggest a potential for interaction with biological systems involved in inflammation. The chloro and methoxy substitutions on the quinoline core can significantly influence its electronic and steric properties, potentially enhancing its binding affinity to therapeutic targets.[6] This document provides a comprehensive guide for researchers to systematically evaluate the anti-inflammatory potential of this novel compound, from initial in vitro screening to in vivo validation.
Part 1: In Vitro Evaluation of Anti-inflammatory Activity
The initial assessment of an unknown compound's anti-inflammatory potential is best conducted using well-established in vitro models. These assays are crucial for determining the compound's direct effects on inflammatory cells and mediators in a controlled environment.
Assessment of Cytotoxicity
Before evaluating the anti-inflammatory effects, it is imperative to determine the cytotoxic profile of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline to ensure that any observed anti-inflammatory activity is not a result of cell death.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control group.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO).
Protocol: Griess Assay for Nitrite Quantification
-
Cell Seeding and Pre-treatment: Seed RAW 264.7 cells as described above. Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.[11]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Quantification of Pro-inflammatory Cytokines
The overproduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) is a hallmark of inflammation.[12]
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Sample Collection: Collect the supernatant from the LPS-stimulated macrophage cultures treated with the test compound as described in the NO inhibition assay.
-
ELISA Procedure: Perform a sandwich ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.[13][14][15][16]
-
Coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add the cell culture supernatants and standards to the wells.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the TMB substrate and stop the reaction with sulfuric acid.
-
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve and determine the percentage of inhibition.
| In Vitro Assay | Parameter Measured | Example Data (IC50 in µM) |
| MTT Assay | Cell Viability | > 100 µM |
| Griess Assay | Nitric Oxide (NO) Production | 15.2 µM |
| ELISA | TNF-α Production | 12.8 µM |
| ELISA | IL-6 Production | 18.5 µM |
| ELISA | IL-1β Production | 14.1 µM |
Table 1: Hypothetical in vitro anti-inflammatory activity of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline.
Part 2: Mechanistic Insights - Investigating the NF-κB and COX Pathways
To understand the molecular mechanism underlying the anti-inflammatory effects of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline, it is crucial to investigate its impact on key signaling pathways.
Inhibition of NF-κB Activation
The NF-κB transcription factor is a master regulator of inflammatory gene expression.[17][18][19][20] Its activation involves the phosphorylation and degradation of its inhibitory protein, IκBα, allowing NF-κB to translocate to the nucleus.[21]
Protocol: Western Blot for IκBα Phosphorylation and Degradation
-
Cell Treatment: Treat RAW 264.7 cells with the test compound for 1 hour, followed by stimulation with LPS for 30 minutes.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities and determine the effect of the compound on IκBα phosphorylation and degradation.
Caption: Potential inhibition of the NF-κB signaling pathway.
Inhibition of Cyclooxygenase (COX) Enzymes
COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Many non-steroidal anti-inflammatory drugs (NSAIDs) target these enzymes.
Protocol: COX-2 Inhibitor Screening Assay
-
Assay Principle: Utilize a commercially available COX-2 inhibitor screening kit, which typically measures the peroxidase activity of COX-2.[22][23][24][25]
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, heme, COX-2 enzyme, and the test compound at various concentrations.
-
Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the fluorescence or absorbance according to the kit's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value. A similar assay can be performed for COX-1 to assess selectivity.
Caption: A streamlined workflow for evaluating anti-inflammatory compounds.
Part 3: In Vivo Validation of Anti-inflammatory Efficacy
Promising in vitro results should be validated in a relevant in vivo model of inflammation. The carrageenan-induced paw edema model is a widely used and reproducible model of acute inflammation.[26][27][28][29][30]
Protocol: Carrageenan-Induced Paw Edema in Rodents
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the animals into groups: vehicle control, positive control (e.g., indomethacin, 10 mg/kg), and test compound groups (e.g., 10, 20, 40 mg/kg). Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.
-
Histopathological Analysis: At the end of the experiment, euthanize the animals and collect the paw tissue for histopathological examination to assess inflammatory cell infiltration and tissue damage.[27][29]
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| Indomethacin | 10 | 55.4 |
| Test Compound | 10 | 25.8 |
| Test Compound | 20 | 42.1 |
| Test Compound | 40 | 60.3 |
Table 2: Hypothetical in vivo anti-inflammatory activity in the carrageenan-induced paw edema model.
Conclusion and Future Directions
This comprehensive guide outlines a systematic approach to evaluate the anti-inflammatory properties of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline. The proposed experiments will provide valuable data on its cytotoxicity, its ability to inhibit key inflammatory mediators, and its potential mechanism of action. Positive results from these studies would warrant further investigation, including more detailed mechanistic studies, pharmacokinetic profiling, and evaluation in chronic inflammation models, to fully characterize its therapeutic potential. The quinoline scaffold continues to be a rich source of novel therapeutic agents, and a thorough investigation of this compound could lead to the development of a new anti-inflammatory drug candidate.
References
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
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Liu, T., & Zhang, L. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 516. [Link]
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Kumar, A., et al. (2016). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry, 23(1), 4-21. [Link]
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Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
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Kumar, A., et al. (2013). Quinolines: a new hope against inflammation. Current Medicinal Chemistry, 20(24), 3018-3033. [Link]
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Gautam, R., & Jachak, S. M. (2009). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 10(4), 1476-1493. [Link]
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Pur-form. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]
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Kumar, A., et al. (2016). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Current Medicinal Chemistry, 23(1), 4-21. [Link]
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Kataria, S., et al. (2024). Quinoline and their Derivatives as Anti-Inflammatory Agents. Heterocyclic Anti-Inflammatory Agents: A Guide for Medicinal Chemists, 183-207. [Link]
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Wikipedia. (n.d.). NF-κB. [Link]
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Bowdish Lab. (2011). CYTOKINE ELISA. [Link]
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Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 1-8. [Link]
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Kumar, A., et al. (2016). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Current Medicinal Chemistry, 23(1), 4-21. [Link]
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A review on quinoline based compounds & it's pharmacological activities. (2024). ResearchGate. [Link]
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O'Connor, J. C., et al. (2009). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology, 511, 267-282. [Link]
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Patel, D., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4), 869-885. [Link]
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]
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Jada, S. R., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods, 65(3), 143-149. [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]
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Al-hweish, A. H., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(23), 7858. [Link]
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Sreeja, S., et al. (2024). Evaluation of the Pharmacological Profiles of Quinoline-Based Compounds. International Journal of Pharmacy & Pharmaceutical Research, 30(6), 248-255. [Link]
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Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025). ResearchGate. [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
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Bouhrim, M., et al. (2021). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Evidence-Based Complementary and Alternative Medicine, 2021, 6653982. [Link]
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Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances, 12(28), 17894-17929. [Link]
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In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). (n.d.). ResearchGate. [Link]
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ELISA Protocol. (2018). Boster Bio. [Link]
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Application Note: A Validated RP-HPLC Method for the Quantification of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline. This compound, a substituted quinoline, is of interest in pharmaceutical research and development. The described method is suitable for purity assessments, stability studies, and quality control of bulk drug substance and intermediates. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, with detection by UV spectrophotometry. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3]
Introduction
Substituted quinolines are a significant class of heterocyclic compounds with a wide range of pharmacological activities.[4] As such, the development of reliable analytical methods for their quantification and impurity profiling is crucial for drug development and quality control. 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is a complex quinoline derivative for which a validated analytical method is essential to ensure product quality and consistency. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such compounds due to its high resolution, sensitivity, and accuracy.[5] This application note presents a detailed protocol for the analysis of this specific quinoline derivative, providing a foundation for its implementation in a research or quality control laboratory.
Physicochemical Properties and Method Development Rationale
A successful HPLC method is built upon an understanding of the analyte's physicochemical properties. 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline possesses a moderately nonpolar quinoline core with chloro and methoxy substitutions that influence its retention and UV absorption characteristics.
-
Stationary Phase Selection: A C18 (octadecylsilane) column was selected as the stationary phase due to its wide applicability and effectiveness in retaining moderately nonpolar compounds through hydrophobic interactions.
-
Mobile Phase Selection: A mobile phase consisting of acetonitrile and a phosphate buffer was chosen. Acetonitrile is an excellent organic modifier for reversed-phase chromatography, providing good peak shape and resolution.[6][7] The phosphate buffer is used to control the pH of the mobile phase, which is critical for ensuring the consistent ionization state of the analyte and achieving reproducible retention times.
-
Detection Wavelength: Quinolines and their derivatives are known to exhibit strong UV absorbance.[8][9][10] Based on the UV spectra of similar quinoline structures, a detection wavelength of 254 nm was selected to ensure high sensitivity for the parent compound and potential impurities.[11]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: HPLC grade acetonitrile, monobasic potassium phosphate, and ortho-phosphoric acid. High-purity water (Milli-Q or equivalent).
-
Standard: A well-characterized reference standard of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 (adjusted with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 40-70% B; 15-20 min: 70% B; 20-22 min: 70-40% B; 22-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 to 100 µg/mL.
Sample Preparation
-
Accurately weigh a sample containing approximately 25 mg of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline into a 25 mL volumetric flask.
-
Add approximately 15 mL of the 50:50 acetonitrile/water diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines.[1][2][3][12] The validation parameters and their acceptance criteria are summarized in Table 2.
| Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank and placebo at the retention time of the analyte. | No significant interference at the analyte's retention time. |
| Linearity (r²) | > 0.999 | r² ≥ 0.999 |
| Range | 1 - 100 µg/mL | To be defined based on the application. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | < 1.0% | RSD ≤ 2.0% |
| - Intermediate Precision | < 1.5% | RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | To be established. |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | To be established. |
| Robustness | No significant impact on results with minor changes in flow rate, column temperature, and mobile phase pH. | Results should remain within system suitability criteria. |
Workflow Diagram
Caption: Workflow for the HPLC analysis of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline.
Conclusion
The RP-HPLC method described in this application note is a specific, linear, accurate, and precise method for the quantification of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline. The method is suitable for its intended purpose in a quality control or research environment. The detailed protocol and validation results provide a comprehensive guide for the implementation of this analytical procedure.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and... - ResearchGate. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]
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Quality Guidelines - ICH. International Council for Harmonisation. Available from: [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]
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Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma - ResearchGate. Available from: [Link]
-
UV spectra of free quinolines (1–8) in n-hexane (red line), chloroform... - ResearchGate. Available from: [Link]
-
UV Properties and Loading into Liposomes of Quinoline Derivatives - MDPI. Available from: [Link]
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Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols - ACS Publications. Available from: [Link]
-
Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC - NIH. Available from: [Link]
-
Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies. Available from: [Link]
-
Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column - SIELC Technologies. Available from: [Link]
-
Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations - ResearchGate. Available from: [Link]
-
Development and Validation of HPLC Analytical Method for Chlorantraniliprole in Bulk and in the Formulation - ResearchGate. Available from: [Link]
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Development and validation of HPLC methods for analysis of chlorantraniliprole insecticide in technical and commercial formulations - PubMed. Available from: [Link]
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Mastering the Purification of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline: A Guide for Medicinal Chemists
Abstract
This comprehensive guide provides detailed application notes and protocols for the purification of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights into optimizing the purity of this critical compound. We will explore the rationale behind experimental choices, present self-validating protocols, and provide a framework for selecting the most appropriate purification strategy based on the impurity profile of the crude material.
Introduction: The Critical Role of Purity in Drug Intermediates
2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline (CAS No. 159383-57-0) is a substituted quinoline derivative with significant potential as a building block in the synthesis of various pharmaceutical agents.[1] The efficacy, safety, and stability of the final active pharmaceutical ingredient (API) are intrinsically linked to the purity of its intermediates. Even trace impurities can lead to undesirable side reactions, reduced yield, and potential toxicological concerns in the final drug product. Therefore, robust and efficient purification of this intermediate is a cornerstone of successful drug development.
This guide will focus on the two most prevalent and effective techniques for the purification of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline: recrystallization and column chromatography . The choice between these methods, or a combination thereof, will depend on the nature and quantity of the impurities present.
Understanding the Impurity Profile: A Hypothetical Synthetic Approach
While the specific synthesis of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is not extensively documented in publicly available literature, we can infer a likely synthetic pathway from its structure and the chemistry of related compounds. A plausible route involves the modification of 2-chloro-6-methoxyquinoline-3-carbaldehyde.[2][3] This precursor, a solid with a melting point of 148-150 °C, can undergo various synthetic transformations to extend the aldehyde group into the 3-chloropropyl side chain.[2]
Potential impurities arising from such a synthesis could include:
-
Unreacted starting materials: Residual 2-chloro-6-methoxyquinoline-3-carbaldehyde.
-
Side-reaction products: Byproducts from incomplete or alternative reaction pathways.
-
Reagents and catalysts: Any leftover reagents or catalysts used in the synthesis.
-
Solvents: Residual solvents from the reaction and work-up steps.
A preliminary analysis of the crude product using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) is essential to understand the impurity profile and guide the selection of the purification method.[4]
Purification Strategy Selection: A Logic-Based Workflow
The initial assessment of the crude material will dictate the most effective purification strategy. The following decision tree illustrates a logical approach to selecting the appropriate technique.
Caption: Decision workflow for selecting the optimal purification technique.
Protocol 1: Recrystallization for High-Purity Starting Material
Recrystallization is a powerful and economical technique for purifying compounds that are solids at room temperature, particularly when the crude material is already of relatively high purity (>95%).[5] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[6]
Rationale for Solvent Selection
The ideal recrystallization solvent should exhibit the following characteristics:
-
High solubility for 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline at elevated temperatures.
-
Low solubility for the target compound at low temperatures to maximize recovery.
-
Impurities should be either highly soluble or insoluble in the solvent at all temperatures.
-
The solvent should not react with the compound.
-
It should have a relatively low boiling point for easy removal.
Recommended Solvents and Solvent Systems
Based on the structure of the target molecule (a chlorinated quinoline derivative), the following solvents and solvent systems are recommended for initial screening.
| Solvent/System | Rationale |
| Ethanol/Water | Ethanol often dissolves quinoline derivatives well at high temperatures, and the addition of water as an anti-solvent can induce crystallization upon cooling. |
| Isopropanol | A good general-purpose solvent for recrystallization of moderately polar organic compounds. |
| Ethyl Acetate/Hexanes | Ethyl acetate provides good solubility, while hexanes act as an anti-solvent to decrease solubility upon cooling.[7] |
| Toluene | Suitable for less polar compounds and can be effective for quinoline derivatives. |
| Methanol/Acetone Mixture | This combination can be effective for purifying some quinoline compounds.[8] |
Step-by-Step Recrystallization Protocol
-
Solvent Screening: In a small test tube, dissolve a small amount (10-20 mg) of the crude material in a minimal amount of the chosen hot solvent. Allow the solution to cool to room temperature and then in an ice bath. Observe the formation of crystals. The solvent that yields a good crop of crystals with minimal dissolved solid at low temperature is the most suitable.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline. Add a small amount of the selected solvent and heat the mixture to boiling with stirring (using a hot plate with a magnetic stirrer). Continue adding the solvent in small portions until the solid is completely dissolved. Avoid adding excess solvent, as this will reduce the recovery yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.
Protocol 2: Column Chromatography for Complex Impurity Profiles
Column chromatography is the method of choice when dealing with complex mixtures containing multiple impurities, especially those with similar polarities to the target compound.[9] This technique separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase.[10]
Rationale for Stationary and Mobile Phase Selection
-
Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of quinoline alkaloids and other moderately polar organic compounds due to its weakly acidic nature.[9]
-
Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A solvent system with the appropriate polarity will allow the target compound to move down the column at a suitable rate, separating it from impurities. A common strategy is to start with a non-polar solvent and gradually increase the polarity.
Recommended Mobile Phase Systems
The optimal mobile phase is typically determined by preliminary TLC analysis. The goal is to find a solvent system that gives the target compound an Rf value of approximately 0.3-0.4.
| Mobile Phase System | Polarity Gradient |
| Hexanes/Ethyl Acetate | A versatile system where the polarity is increased by increasing the proportion of ethyl acetate. |
| Dichloromethane/Methanol | Suitable for more polar compounds. The polarity is increased by adding more methanol. |
| Toluene/Acetone | Another effective system for separating compounds of intermediate polarity. |
Step-by-Step Column Chromatography Protocol
-
TLC Analysis: Develop a TLC plate of the crude mixture using various ratios of the chosen mobile phase system to determine the optimal eluent composition.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with the less polar composition determined from the TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline.
Visualization of the Purification Workflow
The following diagram illustrates the general workflow for purifying 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline.
Caption: General purification workflow for the target compound.
Conclusion and Best Practices
The purification of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is a critical step in the synthesis of advanced pharmaceutical intermediates. The choice between recrystallization and column chromatography should be guided by a thorough analysis of the crude product's impurity profile. For materials with high initial purity, recrystallization offers an efficient and scalable solution. For more complex mixtures, column chromatography provides superior separation power. By following the detailed protocols and logical workflows presented in this guide, researchers can consistently achieve high-purity 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline, ensuring the quality and integrity of their downstream synthetic endeavors.
References
-
PubChem. (n.d.). 2-Chloro-6-methoxyquinoline-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-6-methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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-
ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. Retrieved from [Link]
- Zhang, J., & Larock, R. C. (2010). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 66(6), 1239–1247.
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MySkinRecipes. (n.d.). 2-Chloro-6-Methoxy-3-Methylquinoline. Retrieved from [Link]
- El-Sayed, M. A. A., & Abdel-Aziz, A. A.-M. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1279-1314.
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MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
- Royal Society of Chemistry. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(24), 5414–5419.
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ResearchGate. (n.d.). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
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Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved from [Link]
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Application Notes and Protocols: 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline as a Versatile Intermediate in Pharmaceutical Synthesis
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis, characterization, and potential applications of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline . This document delves into the synthetic rationale, detailed experimental protocols, and the strategic importance of this intermediate in constructing complex pharmacologically active molecules.
Introduction: The Quinoline Scaffold and the Strategic Importance of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The functionalization of the quinoline nucleus at various positions allows for the fine-tuning of a molecule's physicochemical properties and biological activity.
2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is a bespoke chemical entity designed for versatility in synthetic drug development. Its structure incorporates several key features that make it a valuable intermediate:
-
2-Chloro Group: This reactive site is susceptible to nucleophilic substitution, enabling the introduction of a wide variety of functional groups, including amines, alcohols, and thiols. This is a common strategy in the synthesis of many quinoline-based drugs.
-
3-(3-chloropropyl) Side Chain: The three-carbon chain with a terminal chloride offers a secondary reactive handle for intramolecular cyclization reactions or intermolecular coupling with other synthons. This dual reactivity is key to building complex polycyclic systems.
-
6-Methoxy Group: The electron-donating methoxy group can influence the reactivity of the quinoline ring and can be a key interaction point with biological targets.[1] Its presence is a common feature in many bioactive quinoline derivatives.
These notes will provide a plausible synthetic pathway to this intermediate, detail its potential applications with a focus on the synthesis of novel heterocyclic systems, and outline the necessary analytical and safety protocols.
Physicochemical and Structural Information
A foundational understanding of the intermediate's properties is crucial for its effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 159383-57-0 | [2][3] |
| Molecular Formula | C₁₃H₁₃Cl₂NO | [2][4] |
| Molecular Weight | 270.15 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Purity | Typically available at ≥95% | [4] |
Molecular Structure:
Caption: Molecular structure of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline.
Proposed Synthesis Protocol
Rationale for the Synthetic Approach
The proposed synthesis starts from commercially available p-anisidine and involves the formation of an N-acylanilide, which is then subjected to a Vilsmeier-Haack cyclization to construct the 2-chloro-3-substituted quinoline core. This approach is chosen for its reliability, scalability, and the common availability of the starting materials.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target intermediate.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(4-methoxyphenylamino)-4-oxobutanoic acid
-
To a stirred solution of p-anisidine (1.0 eq) in a suitable solvent such as toluene or THF, add succinic anhydride (1.05 eq).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the consumption of the starting materials by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. Collect the solid by filtration, wash with a cold non-polar solvent (e.g., hexane), and dry under vacuum to yield the intermediate anilide.
Step 2: Synthesis of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
-
In a fume hood, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq) to N,N-dimethylformamide (DMF, 3.0 eq) in an ice bath, maintaining the temperature below 10 °C.
-
To this pre-formed reagent, add a solution of 4-(4-methoxyphenylamino)-4-oxobutanoic acid (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) or chloroform, dropwise, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Application in Drug Synthesis: A Gateway to Novel Heterocycles
The dual reactivity of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline makes it a powerful precursor for the synthesis of complex, polycyclic molecules of pharmaceutical interest.
Intramolecular Cyclization to form Pyrido[3,2,1-jk]carbazole Derivatives
The chloropropyl side chain can be utilized for an intramolecular Friedel-Crafts-type cyclization to form a new six-membered ring, leading to tetracyclic structures. This can be further functionalized at the 2-position.
Workflow for Synthesis of a Fused Quinoline System
Caption: Synthetic utility towards complex heterocyclic scaffolds.
This two-step sequence first involves a nucleophilic aromatic substitution at the C2 position, followed by an intramolecular N-alkylation to forge the new heterocyclic ring. This strategy allows for the rapid generation of a library of diverse compounds for screening in drug discovery programs.
Analytical Characterization
To ensure the identity and purity of the synthesized intermediate, a combination of analytical techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the quinoline core, a singlet for the methoxy group protons, and characteristic multiplets for the propyl chain protons. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the quinoline ring, the methoxy carbon, and the three distinct carbons of the chloropropyl side chain. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms. |
| Infrared (IR) Spec. | Characteristic peaks for C-Cl stretching, C-O stretching of the methoxy group, and aromatic C=C and C=N stretching vibrations. |
| HPLC | A single major peak indicating the purity of the compound, with the retention time being characteristic under specific chromatographic conditions. |
Safety and Handling
Given the presence of chloroalkyl and chloroaryl functionalities, appropriate safety precautions are mandatory. The following guidelines are based on data for structurally similar compounds.[6][7][8][9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6][7]
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[6][9]
-
Handling: Avoid contact with skin and eyes.[6] In case of contact, rinse immediately with plenty of water.[6] Avoid formation of dust and aerosols.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[6]
Hazard Statements (Inferred from Analogous Compounds):
-
Harmful if swallowed.[7]
Conclusion
2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline represents a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its designed-in dual reactivity allows for the efficient construction of novel heterocyclic scaffolds, making it a powerful tool for medicinal chemists in the pursuit of new therapeutic agents. The protocols and information provided herein are intended to serve as a comprehensive guide for the synthesis, handling, and strategic application of this promising building block.
References
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PubChem. (n.d.). 2-Chloro-3-methylquinoline. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2-Chloro-6-Methoxy-3-Methylquinoline. Retrieved from [Link]
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PubChem. (n.d.). Oral products with reduced irritation - Patent CA-3159665-A1. Retrieved from [Link]
- Bouacida, S., Bouraiou, A., Benhamoud, N., Roisnel, T., & Belfaitah, A. (2012). 2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1797.
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MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-6-methoxyquinoline-3-carbaldehyde. Retrieved from [Link]
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BIOFOUNT. (n.d.). 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline. Retrieved from [Link]
- Prasad, K. J. R., & Kumar, B. S. (2011). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 123(5), 687-694.
-
PubChem. (n.d.). 2-Chloro-6-methoxyquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. Retrieved from [Link]
- Google Patents. (n.d.). US3819706A - Meta chloro substituted-alpha-butylamino-propiophenones.
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- Google Patents. (n.d.). US8318752B2 - 4-(3-chloro-2-fluoroanilino)-7-methoxy-6-{[1-(N-methylcarbamoyl-methyl)piperidin-4-yl]oxy}quinazoline, its pharmaceutically acceptable salts, and pharmaceutical compositions comprising the same.
- Guchhait, S. K., & Kashyap, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(33), 19389-19417.
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-
MDPI. (n.d.). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. Retrieved from [Link]
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Application Notes & Protocols: Strategic Derivatization of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
Introduction: A Scaffold of Bimodal Reactivity
2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is a highly versatile heterocyclic building block poised for a central role in medicinal chemistry and materials science. Its quinoline core is a privileged scaffold, present in numerous pharmacologically active agents. The true synthetic power of this molecule, however, lies in its bimodal reactivity. It possesses two distinct and chemically addressable electrophilic centers: a reactive aryl chloride at the C2 position of the quinoline ring and a primary alkyl chloride at the terminus of the C3-propyl side chain.
This guide provides an in-depth exploration of the molecule's chemical behavior and offers detailed protocols for its selective derivatization. By precisely controlling reaction conditions, researchers can target either reactive site independently or engage both in powerful intramolecular cyclization strategies to construct complex, polycyclic systems. The methodologies presented herein are designed to be robust and adaptable, empowering researchers to generate diverse libraries of novel quinoline derivatives for downstream applications.
PART 1: Core Reactivity & Mechanistic Insights
The synthetic utility of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline stems from the differential reactivity of its two chloro-substituents. A foundational understanding of these differences is critical for designing selective derivatization strategies.
-
The C2-Aryl Chloride: The chlorine atom at the C2 position is attached to an sp²-hybridized carbon of the quinoline ring. Its reactivity is governed by the principles of Nucleophilic Aromatic Substitution (SNAr) . Aromatic rings are typically electron-rich and resistant to nucleophilic attack, but the electron-withdrawing effect of the ring nitrogen atom significantly acidifies the C2 position, making it susceptible to attack by strong nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The reactivity at this position is generally lower than that of the alkyl chloride and often requires elevated temperatures.
-
The C3-Side Chain Alkyl Chloride: The chlorine atom on the propyl side chain is attached to a primary sp³-hybridized carbon. This site reacts via classical Nucleophilic Aliphatic Substitution , primarily through an SN2 mechanism.[3][4] This pathway is favored due to the unhindered nature of the primary carbon. SN2 reactions are sensitive to steric hindrance and are typically faster at lower temperatures compared to SNAr reactions. This kinetic difference is the key to achieving selectivity.[5][6]
This differential reactivity allows for a strategic, stepwise approach to modification. Mild conditions will generally favor substitution at the more reactive alkyl chloride, while more forcing conditions (e.g., higher temperatures) are required to engage the aryl chloride at C2.
Caption: General derivatization pathways for the core scaffold.
PART 2: Derivatization Strategies & Experimental Protocols
Safety First: 2-Chloroquinoline derivatives and alkylating agents should be handled with caution. They are presumed to be irritants to the skin, eyes, and respiratory system and may be harmful if ingested or absorbed through the skin.[7][8][9][10] All manipulations should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Always consult the specific Safety Data Sheet (SDS) for all reagents used.
Strategy 1: Selective SN2 Substitution at the Alkyl Chloride Side Chain
This strategy leverages the higher reactivity of the primary alkyl chloride under mild conditions to modify the side chain while leaving the C2-chloro position intact for subsequent transformations.
Protocol 1.1: Side-Chain Azidation
The introduction of an azide group is a powerful synthetic manipulation, creating a precursor for primary amines (via reduction) or for use in Huisgen cycloaddition ("click chemistry") reactions.
-
Causality: Sodium azide (NaN₃) is an excellent nucleophile for SN2 reactions. Polar aprotic solvents like DMF or DMSO are used to solvate the sodium cation, leaving the azide anion highly nucleophilic and "bare," which accelerates the reaction rate. The reaction is conducted at a moderately elevated temperature to ensure a reasonable rate without promoting elimination or SNAr at the C2 position.
-
Step-by-Step Protocol:
-
To a stirred solution of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline (1.0 eq) in anhydrous Dimethylformamide (DMF, approx. 0.2 M), add sodium azide (1.5 eq).
-
Heat the reaction mixture to 60-70 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure. The resulting crude 3-(3-azidopropyl)-2-chloro-6-methoxyquinoline can be purified by column chromatography on silica gel.
-
Caption: Workflow for selective side-chain azidation.
Strategy 2: SNAr Substitution at the C2-Aryl Chloride
To functionalize the C2 position, stronger nucleophiles and/or higher reaction temperatures are generally required. This protocol details a general method for amination, a common transformation in the synthesis of kinase inhibitors and other bioactive molecules.
Protocol 2.1: C2-Amination with Morpholine
-
Causality: Nucleophilic aromatic substitution at the C2 position requires overcoming a higher activation energy barrier than the SN2 reaction on the side chain.[11] Therefore, elevated temperatures (e.g., >100 °C) are necessary. A weak base like potassium carbonate (K₂CO₃) is included to act as an acid scavenger, neutralizing the HCl that is formed during the reaction and preventing the protonation of the amine nucleophile. N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) are excellent high-boiling polar aprotic solvents for this transformation.
-
Step-by-Step Protocol:
-
In a reaction vial, combine 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous NMP or DMSO (approx. 0.3 M).
-
Seal the vial and heat the mixture to 120-140 °C.
-
Monitor the reaction by TLC or LC-MS. Note that at these temperatures, some reaction at the alkyl chloride may also occur, leading to a bis-substituted product. Careful monitoring is key.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water, which should precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
If necessary, purify the crude product by recrystallization or column chromatography to yield 4-(3-(3-chloropropyl)-6-methoxyquinolin-2-yl)morpholine.
-
| Nucleophile | Solvent | Base | Temperature (°C) | Typical Time (h) |
| Morpholine | NMP | K₂CO₃ | 120-140 | 6-12 |
| Aniline | Dioxane | Pd Catalyst/Ligand | 100-110 | 12-24 |
| Sodium Methoxide | Methanol | None | Reflux | 4-8 |
| Ethanethiol | DMF | NaH | 80-100 | 3-6 |
| Caption: Representative conditions for SNAr at the C2-position. |
Strategy 3: Tandem Substitution and Intramolecular Cyclization
This advanced strategy utilizes both reactive centers in a single, elegant cascade to construct novel, fused heterocyclic systems. This approach is highly valuable for rapidly increasing molecular complexity.
Protocol 3.1: Synthesis of Tetrahydropyrrolo[3,2-b]quinolines
-
Causality: This protocol is a two-step, one-pot procedure. The first step is a selective SN2 reaction at the alkyl chloride with a primary amine at a moderate temperature. The second step involves increasing the temperature and adding a stronger base to promote an intramolecular SNAr reaction.[12][13] The newly installed secondary amine on the side chain acts as the nucleophile, attacking the C2 position to displace the chloride and form a five-membered ring. A non-nucleophilic base like sodium hydride (NaH) or a hindered alkoxide is used to deprotonate the secondary amine, significantly increasing its nucleophilicity for the cyclization step.
-
Step-by-Step Protocol:
-
Dissolve 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline (1.0 eq) in anhydrous THF (approx. 0.2 M).
-
Add a primary amine (e.g., benzylamine, 1.1 eq) and a mild base like triethylamine (1.5 eq).
-
Stir the reaction at 50 °C under a nitrogen atmosphere and monitor by TLC for the formation of the intermediate (disappearance of the starting material). This typically takes 4-6 hours.
-
After the initial substitution is complete, cool the reaction to 0 °C.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Once the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C in THF).
-
Monitor the cyclization by TLC or LC-MS until the intermediate is consumed (typically 8-16 hours).
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of water.
-
Perform a standard aqueous workup and extraction with ethyl acetate.
-
Dry, concentrate, and purify the crude product by column chromatography to obtain the desired fused pyrroloquinoline derivative.
-
Caption: Workflow for tandem SN2 substitution/intramolecular cyclization.
References
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1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). PubMed Central (PMC). Retrieved January 14, 2026, from [Link]
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Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved January 14, 2026, from [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
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Synthesis of pyrazolo[3,4-b]quinoline 4 by reaction of... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Synthesis of pyrazolo[3,4-b]quinolinones 4(a-u) a. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]
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QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem. Retrieved January 14, 2026, from [Link]
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Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 14, 2026, from [Link]
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Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
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Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved January 14, 2026, from [Link]
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Safety Data Sheet: quinoline. (n.d.). Chemos GmbH & Co. KG. Retrieved January 14, 2026, from [Link]
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Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (2012). Journal of Chemical Sciences. Retrieved January 14, 2026, from [Link]
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Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). RSC Publishing. Retrieved January 14, 2026, from [Link]
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Quinoline - SAFETY DATA SHEET. (2025). Pentachemicals. Retrieved January 14, 2026, from [Link]
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Nucleophilic Substitution of Alkyl Halides. (n.d.). University of Calgary. Retrieved January 14, 2026, from [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. Retrieved January 14, 2026, from [Link]
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Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline. (n.d.). Sci-Hub. Retrieved January 14, 2026, from [Link]
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Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). RSC Publishing. Retrieved January 14, 2026, from [Link]
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Reactions of α-Nucleophiles with Alkyl Chlorides: Competition between SN2 and E2 Mechanisms and the Gas-Phase α-Effect. (n.d.). Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]
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Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. (2012). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]
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2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]
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Nucleophilic Substitution of Alkyl Halides. (n.d.). Universal Class. Retrieved January 14, 2026, from [Link]
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Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. (2022). PubMed Central (PMC). Retrieved January 14, 2026, from [Link]
-
Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Chapter 7 Alkyl Halides and Nucleophilic Substitution. (n.d.). Retrieved January 14, 2026, from [Link]
-
Diastereoselective intramolecular cyclization/Povarov reaction cascade for the one-pot synthesis of polycyclic quinolines. (2022). Organic & Biomolecular Chemistry. Retrieved January 14, 2026, from [Link]
-
Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process. (n.d.). Research Repository UCD. Retrieved January 14, 2026, from [Link]
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Ring-fluorinated Isoquinoline and Quinoline Synthesis: Intramolecular Cyclization of O-Cyano- And O-Isocyano-Beta,beta-Difluorostyrenes. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
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Application Notes & Protocols: In Vitro Evaluation of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
Abstract
This technical guide provides a structured, multi-tiered approach for the initial in vitro characterization of the novel synthetic compound, 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline. Quinoline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] This document outlines a logical experimental cascade, beginning with a primary assessment of cytotoxicity, followed by investigations into the mechanism of action, and concluding with a common target-based screening assay. The protocols are designed for researchers in drug discovery and chemical biology to generate a foundational biological profile of this compound. We provide detailed, step-by-step methodologies for cell viability determination, apoptosis induction analysis, and kinase inhibition profiling, explaining the scientific rationale behind key experimental choices to ensure robust and reproducible data generation.
Section 1: Preliminary Cytotoxicity and Cell Viability Screening
Introduction and Rationale The first essential step in characterizing any novel compound is to determine its effect on cell viability and proliferation.[3][4] This primary screen identifies the concentration range at which the compound exerts a biological effect and provides the half-maximal inhibitory concentration (IC₅₀), a critical parameter for comparing potency.[5] The MTT assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as a proxy for cell viability.[6][7] In this assay, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the quantity of which is directly proportional to the number of metabolically active, viable cells.[8]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Protocol 1.1: MTT Assay for Cell Viability
Materials:
-
2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline (Compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Selected cancer cell line (e.g., HCT116, MCF-7) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment[5]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT reagent (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)[9]
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Harvest logarithmically growing cells and perform a cell count. Dilute the cells in complete culture medium to a concentration of 5 x 10⁴ cells/mL. Seed 100 µL per well (5,000 cells/well) into a 96-well plate.[9] Include wells for "medium only" blanks.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a series of 2-fold dilutions in serum-free medium. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells treated with DMSO vehicle only (negative control) and a known cytotoxic agent (positive control, e.g., Doxorubicin).
-
Treatment Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Formazan Formation: Incubate for 4 hours at 37°C. During this period, viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well.[10] To ensure complete dissolution of the formazan crystals, the plate can be placed on an orbital shaker for 15 minutes or incubated overnight.[6][9]
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[6][10] A reference wavelength of >650 nm can be used to subtract background absorbance.[6]
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.
-
Data Presentation: Cytotoxicity Profile
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) | Selectivity Index (SI) |
| 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline | HCT116 | 48 | Result | Result |
| 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline | MCF-7 | 48 | Result | Result |
| 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline | HEK293 | 48 | Result | N/A |
| Doxorubicin (Control) | HCT116 | 48 | Result | Result |
| Selectivity Index = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.[7] |
Section 2: Elucidating Mechanism of Action - Apoptosis Assay
Introduction and Rationale If the compound demonstrates significant cytotoxicity, the next logical step is to investigate the mechanism of cell death.[4] Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[11] A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Effector caspases, specifically caspase-3 and caspase-7, are key executioners in this process.[11] The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method that measures the combined activities of caspase-3 and -7.[12] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7, releasing aminoluciferin and generating a "glow-type" light signal catalyzed by luciferase.[12][13]
Experimental Workflow: Caspase-3/7 Activity Assay
Caption: Workflow for measuring apoptosis via caspase-3/7 activation.
Protocol 2.1: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay Kit (e.g., Promega Corp.)[12]
-
White-walled, opaque 96-well plates suitable for luminescence
-
Treated cell samples (from Protocol 1.1 setup)
-
Luminometer
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described in Protocol 1.1, steps 1-4. It is recommended to use concentrations around the predetermined IC₅₀ value. The incubation time for apoptosis induction is typically shorter than for viability assays (e.g., 6, 12, or 24 hours). A known apoptosis inducer like Staurosporine should be used as a positive control.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by adding the buffer to the lyophilized substrate.[14] Allow the reagent to equilibrate to room temperature before use.[14]
-
Assay Execution:
-
Remove the 96-well plate containing the cells from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[14]
-
Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.[15]
-
-
Signal Development: Incubate the plate at room temperature for 1 to 3 hours. The "glow-type" signal is generally stable for several hours.[14]
-
Data Acquisition: Measure the luminescence of each well using a plate reader (luminometer).
-
Data Analysis:
-
Subtract the average luminescence of the "cell-free" blank wells from all other readings.
-
Calculate the fold change in caspase activity relative to the vehicle-treated control cells: Fold Change = Luminescence_Treated / Luminescence_VehicleControl
-
Present the data graphically as a bar chart.
-
Data Presentation: Apoptosis Induction Profile
| Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle (0.5% DMSO) | N/A | 1.0 (Baseline) |
| 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline | 0.5 x IC₅₀ | Result |
| 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline | 1.0 x IC₅₀ | Result |
| 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline | 2.0 x IC₅₀ | Result |
| Staurosporine (Control) | 1 | Result |
Section 3: Target-Based Screening - Kinase Inhibition Profiling
Introduction and Rationale Protein kinases are a major class of therapeutic targets, and their dysregulation is a hallmark of many diseases, particularly cancer.[16] Many quinoline-based compounds have been identified as kinase inhibitors.[17] Therefore, screening 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline against a panel of kinases is a logical step to identify potential molecular targets.[18] Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, provide a universal method for measuring the activity of virtually any kinase.[16] The principle is straightforward: the kinase reaction produces ADP. After the reaction is stopped, the remaining ATP is depleted. Then, ADP is converted back into ATP, which is used by luciferase to generate a light signal that is directly proportional to the kinase activity.[16]
Experimental Workflow: Luminescence-Based Kinase Inhibition Assay
Caption: Workflow for determining kinase inhibition using an ADP-Glo™ type assay.
Protocol 3.1: In Vitro Kinase Inhibition Assay
Materials:
-
Kinase of interest (e.g., PI3K, AKT, mTOR, or a panel of kinases)[19]
-
Specific kinase substrate peptide
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Compound serial dilutions in DMSO
-
Staurosporine (broad-spectrum kinase inhibitor, positive control)[16]
Step-by-Step Methodology:
-
Compound Plating: Create a 10-point, 1:3 serial dilution of the compound in DMSO, starting from a high concentration (e.g., 1 mM).[16] Dispense a small volume (e.g., 2.5 µL) of each dilution into the wells of a 96-well or 384-well plate. Include "no inhibitor" (DMSO only) and positive control (Staurosporine) wells.
-
Kinase Addition: Prepare the kinase solution in the appropriate assay buffer and add 2.5 µL to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.[16]
-
Reaction Initiation: Prepare a mixture of the kinase substrate and ATP. Initiate the kinase reaction by adding 5 µL of this mixture to each well.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[16]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and, in the presence of luciferase, generates a luminescent signal. Incubate for 30 minutes at room temperature.[16]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, and thus to kinase activity.
-
Calculate the percentage of inhibition for each concentration: % Inhibition = 100 - [(Signal_Inhibitor - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl) * 100]
-
Plot % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Data Presentation: Kinase Inhibition Profile
| Kinase Target | Compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| PI3Kα | Result | Result |
| AKT1 | Result | Result |
| mTOR | Result | Result |
| Kinase X | Result | Result |
| Kinase Y | Result | Result |
References
-
Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Roche URL: [Link]
-
Title: MTT (Assay protocol) Source: Protocols.io URL: [Link][9]
-
Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link][10]
-
Title: In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment Source: PubMed URL: [Link][17]
-
Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: Bio-protocol URL: [Link]
-
Title: Caspase 3/7 Activity Source: Protocols.io URL: [Link]
-
Title: A high density assay format for the detection of novel cytotoxicagents in large chemical libraries Source: NIH URL: [Link]
-
Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Source: SciSpace URL: [Link]
-
Title: Apoptosis Marker Assays for HTS - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link][11]
-
Title: Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study Source: Taylor & Francis Online URL: [Link][20]
-
Title: Apoptosis Protocols Source: University of South Florida URL: [Link]
-
Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: ResearchGate URL: [Link][5]
-
Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: International Journal of Pharmaceutical Research and Applications (IJPRA) URL: [Link][7]
-
Title: Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells Source: ResearchGate URL: [Link][1]
-
Title: Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study Source: PubMed URL: [Link][2]
-
Title: Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches Source: ACS Omega URL: [Link]
-
Title: Can anyone suggest a protocol for a kinase assay? Source: ResearchGate URL: [Link]
-
Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link][18]
-
Title: Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways Source: PMC - NIH URL: [Link][19]
-
Title: Synthesis and in-vitro antimicrobial activity of secondary and tertiary amines containing 2-chloro-6-methylquinoline moiety Source: PubMed URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. opentrons.com [opentrons.com]
- 4. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.de]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of this key synthetic intermediate.
Overview of the Synthetic Challenge
2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is a valuable building block in pharmaceutical synthesis. Its preparation involves a multi-step sequence that is often plagued by moderate yields, challenging purifications, and the formation of persistent impurities. The most common and effective synthetic route proceeds via a Vilsmeier-Haack reaction to construct the core chloroquinoline aldehyde, followed by side-chain extension and subsequent chlorination. This guide provides a systematic approach to identifying and resolving common issues at each critical stage of this synthesis.
Synthetic Workflow at a Glance
The overall transformation can be visualized as a three-stage process. Each stage presents unique challenges that can impact the overall yield and purity.
Technical Support Center: Purification of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
Welcome to the technical support resource for 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the purification of this key synthetic intermediate. We provide field-proven insights and detailed protocols to help you navigate common obstacles and achieve high purity for your downstream applications.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline in a direct question-and-answer format.
Issue 1: My crude product is a dark, tarry, and intractable oil after synthesis.
-
Question: My synthesis, likely based on a Skraup or Doebner-von Miller type reaction, has yielded a black, viscous material that seems impossible to purify directly. What is causing this, and what is the best initial cleanup strategy?
-
Answer: The formation of high-molecular-weight, tarry substances is a well-known issue in vigorous acid-catalyzed quinoline syntheses, often resulting from the polymerization of reaction intermediates[1][2]. Direct application of this crude tar to a silica gel column will result in poor separation and irreversible contamination of the stationary phase.
Your first step should be a liquid-liquid extraction cleanup based on the basicity of the quinoline nitrogen.
-
Dissolve the crude tar in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Perform an acid wash by extracting the organic layer with 1M hydrochloric acid (HCl). The target compound, being basic, will move into the aqueous layer as its hydrochloride salt, while non-basic polymeric impurities will remain in the organic phase.
-
Separate the layers and discard the organic phase containing the tar.
-
Cool the acidic aqueous layer in an ice bath and carefully basify it with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until a pH of 8-9 is reached. This will deprotonate the hydrochloride salt, causing the free base of your quinoline product to precipitate or form an oil.
-
Extract the now-basic aqueous layer multiple times with fresh DCM or ethyl acetate to recover your product.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. This will yield a significantly cleaner, pre-purified crude product suitable for chromatography.
-
Issue 2: My compound appears to be decomposing on the silica gel column.
-
Question: I'm observing significant streaking on my TLC plates and recovering low yields of my target compound after column chromatography. I suspect it's degrading on the column. How can I prevent this?
-
Answer: Decomposition on silica gel is a frequent problem with nitrogen-containing heterocycles like quinolines. The primary cause is the acidic nature of standard silica gel, which can catalyze hydrolysis of the chloro group or other acid-sensitive reactions[3].
Here are several strategies to mitigate this:
-
Deactivate the Silica Gel: Before preparing your column, you can neutralize the silica gel. Create a slurry of the silica in your starting eluent and add ~1% triethylamine (Et₃N) by volume. This amine base will occupy the acidic silanol groups, rendering the stationary phase less reactive towards your basic compound.
-
Switch to a Different Stationary Phase: Consider using neutral or basic alumina as your stationary phase instead of silica gel[4]. Alumina is available in different activity grades and pH ranges (acidic, neutral, basic), providing more options for sensitive compounds.
-
Minimize Contact Time: Use flash chromatography with applied pressure rather than gravity chromatography[5]. This reduces the residence time of your compound on the column, thereby minimizing the opportunity for degradation.
-
Issue 3: I have a persistent impurity that co-elutes with my product in a standard Hexane/Ethyl Acetate system.
-
Question: TLC analysis shows an impurity spot with a very similar Rf value to my product, making separation by column chromatography difficult. What are my options?
-
Answer: Co-elution is typically caused by impurities with polarities very similar to the target compound, such as regioisomers or unreacted starting materials[2]. To resolve this, you need to alter the selectivity of your chromatographic system.
-
Change the Solvent System: The key is to introduce different types of intermolecular interactions. Instead of just varying the ratio of hexane/ethyl acetate, try a completely different solvent system. For example:
-
Dichloromethane/Methanol: Introduces hydrogen bonding capabilities.
-
Toluene/Acetone: Utilizes pi-pi stacking interactions from the toluene.
-
-
Consider Reverse-Phase Chromatography: If normal-phase chromatography fails to provide separation, reverse-phase (e.g., C18 silica) is an excellent alternative. In this mode, elution order is inverted, with non-polar compounds eluting last. This can often resolve impurities that are inseparable on normal-phase silica.
-
Recrystallization: If the impurity is present in a small enough quantity and your product is a solid, recrystallization can be a highly effective final purification step[6]. Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find one where your product has high solubility when hot and low solubility when cold, while the impurity remains in solution.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline? A1: The impurity profile depends heavily on the synthetic route. However, common impurities include:
-
Unreacted Starting Materials: Such as a p-anisidine derivative or precursors for the chloropropyl sidechain.
-
Isomeric Impurities: Formation of other regioisomers (e.g., 8-chloro or 5-methoxy derivatives) is possible depending on the precursors[2].
-
Hydrolysis Product: 2-Hydroxy-3-(3-chloropropyl)-6-methoxyquinoline (a quinolone), formed by the hydrolysis of the C2-chloro group during aqueous workup or on acidic silica.
-
Polymeric Byproducts: Tarry substances, especially from harsh, acidic cyclization conditions[1][3].
Q2: What is the recommended method for monitoring the purification process? A2: Thin Layer Chromatography (TLC) is indispensable for real-time monitoring of column chromatography[6][7]. Use the same solvent system for TLC as for your column to get a reliable prediction of separation. Visualize spots using a UV lamp (254 nm). For final purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the standard quantitative method[8].
Q3: My purified product is a persistent oil, but I need a solid for subsequent reactions. What can I do? A3: If your compound is an oil at room temperature, it may be due to residual solvent or minor impurities preventing crystallization.
-
First, ensure all solvent is removed by drying under high vacuum for an extended period.
-
Attempt co-evaporation by dissolving the oil in a solvent like DCM and then adding a non-polar solvent like hexane and re-concentrating. Repeat this process several times to azeotropically remove trace impurities.
-
If it remains an oil, consider converting it to a solid salt for easier handling. Reacting the basic quinoline with an acid like HCl or tartaric acid can produce a stable, crystalline hydrochloride or tartrate salt[9][10].
Section 3: Visualization & Data
Logical Workflows
The following diagrams illustrate decision-making processes for purification challenges.
Caption: A workflow for troubleshooting the purification of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline.
Data Tables
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Normal-Phase Chromatography | Reverse-Phase Chromatography |
| Stationary Phase | Silica Gel (230-400 mesh)[6] | C18-Functionalized Silica |
| Mobile Phase (Eluent) | Gradient: Hexane to 30% Ethyl Acetate in Hexane | Gradient: Water to 95% Acetonitrile (with 0.1% Formic Acid) |
| Loading Technique | Dry loading adsorbed onto a small amount of silica[6] | Dissolved in minimal DMSO/Methanol |
| Key Advantage | Good for removing polar impurities (e.g., baseline material) | Excellent for resolving non-polar, structurally similar impurities |
Table 2: Typical Analytical Methods for Purity Assessment
| Method | Purpose | Typical Conditions |
| TLC | Reaction/fraction monitoring | Silica plate, Hexane:EtOAc (7:3), UV visualization (254 nm)[7] |
| HPLC | Quantitative purity analysis | C18 column, Acetonitrile/Water gradient, UV detection at ~245 nm[8] |
| ¹H NMR | Structural confirmation | CDCl₃ or DMSO-d₆ solvent, TMS as internal standard[11] |
| LC-MS | Confirm molecular weight | Couples HPLC separation with mass spectrometry for mass identification[11][12] |
Section 4: Key Experimental Protocols
Protocol 1: High-Performance Flash Column Chromatography
This protocol outlines a standard flash chromatography procedure for purifying the title compound after an initial acid-base cleanup.
-
TLC Optimization: First, determine the optimal mobile phase using TLC. A good starting point is a mixture of petroleum ether (or hexanes) and ethyl acetate. The ideal system should give your product an Rf value of approximately 0.2-0.3 for good separation[7].
-
Column Preparation (Slurry Method):
-
Select a glass chromatography column appropriate for your sample size (a general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight)[6].
-
Place a small plug of glass wool or cotton at the bottom of the column and add a thin layer of sand[13].
-
In a separate beaker, prepare a slurry of silica gel (e.g., 230-400 mesh) in your initial, least polar eluent (e.g., 100% petroleum ether)[7].
-
Pour the slurry into the column and use gentle tapping or air pressure to pack it evenly, ensuring no air bubbles are trapped[4][13]. Drain the excess solvent until the solvent level is just above the silica bed. Never let the column run dry[6].
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane (DCM).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your product adsorbed onto the silica[6].
-
Carefully add this powder to the top of the prepared column, creating a thin, even layer. Add a small protective layer of sand on top.
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the column and begin elution, applying gentle air pressure to maintain a steady flow rate.
-
Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (gradient elution) based on your TLC analysis[5].
-
Collect the eluent in small, numbered fractions (e.g., test tubes or vials).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain your pure product[6].
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified compound.
-
Protocol 2: Analytical HPLC for Final Purity Check
This method provides a baseline for developing a quantitative purity assessment.
-
Instrumentation: Standard HPLC system with a UV detector[8].
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8].
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: 10% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min[8].
-
Detection: UV detection at 245 nm[8].
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small sample (~1 mg/mL) in the mobile phase or a compatible solvent like methanol.
References
- BenchChem. (2025). Technical Support Center: Purification of Quinoline Derivatives.
- BenchChem. (2025). Troubleshooting Side Reactions in the Synthesis of Quinoline Derivatives.
-
University of California, Los Angeles. (n.d.). Column Chromatography. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]
-
Wikipedia. (2024). Column chromatography. Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry. (2021). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene.
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
- Japan Environmental Management Association for Industry. (n.d.). III Analytical Methods.
- Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076.
- CN103804289A - Method for synthetizing 6-methoxyquinoline. (2014).
-
Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. [Link]
- ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. [Table].
- BenchChem. (2025). Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chromatography.
- BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-6-methylquinoline.
- BenchChem. (2025). Common Impurities in 6-Chloroquinoline Synthesis and Their Removal.
- WO2008135966A1 - Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl). (2008).
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-4-methoxy-1,3,5-triazine Derivatives.
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- 10. WO2008135966A1 - Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxy-propyl)phenyl-2-propanol - Google Patents [patents.google.com]
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- 13. youtube.com [youtube.com]
Technical Support Center: Synthesis of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline. This document provides in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your synthetic work. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying chemical principles to empower your research.
Probable Synthetic Route
The synthesis of the target molecule, while not extensively documented in readily available literature, can be logically approached through a multi-step sequence common in quinoline chemistry. A likely pathway involves the Vilsmeier-Haack reaction followed by chlorination. This guide is structured around the potential side products and issues that can arise during such a synthesis.
Visualizing the Synthesis and Potential Pitfalls
Technical Support Center: Stability and Handling of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline (CAS No. 159383-57-0). This guide is designed for researchers, scientists, and drug development professionals who utilize this key synthetic intermediate. Understanding the stability profile of this molecule is critical for ensuring the reproducibility of experimental results, maximizing reaction yields, and maintaining the integrity of your research. This document provides in-depth answers to common questions, troubleshooting scenarios, and validated protocols to manage potential stability issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline.
Q1: What are the primary stability concerns for this compound?
A1: The structure of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline contains two key moieties susceptible to degradation: the 2-chloro substituent on the quinoline ring and the alkyl chloride on the 3-position side chain. Therefore, the primary stability concerns are:
-
Hydrolysis: The compound can undergo hydrolysis at two different sites. The 2-chloro position on the electron-deficient quinoline ring is susceptible to nucleophilic substitution by water or other nucleophiles, which can be accelerated under acidic or basic conditions, to form the corresponding quinolin-2(1H)-one derivative.[1] The chloropropyl side chain can also be hydrolyzed to an alcohol, typically requiring more forcing conditions such as refluxing with a strong alkali.[2][3]
-
Photodegradation: Quinoline derivatives are often photosensitive and can degrade upon exposure to UV or even ambient light.[4][5] This can lead to discoloration (yellowing or browning) and the formation of various byproducts.[5]
-
Oxidative Degradation: Like many complex organic molecules, prolonged exposure to air and light can lead to oxidation, contributing to discoloration and impurity formation.[5]
Q2: What are the recommended storage and handling conditions?
A2: To minimize degradation, the compound should be stored under controlled conditions. Based on supplier recommendations and the compound's chemical nature, the following is advised:
-
Temperature: For long-term storage (1-2 years), keep the compound at -20°C. For short-term storage (1-2 weeks), -4°C is acceptable.[6]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.[5]
-
Handling: When preparing solutions, use anhydrous solvents where possible and prepare fresh for each experiment to avoid degradation in solution. If aqueous solutions are necessary, they should be buffered and used immediately.
Q3: What are the likely degradation products I might observe?
A3: The most probable degradation products arise from hydrolysis. You should be vigilant for impurities corresponding to:
-
Single Hydrolysis at the Quinoline Ring: Formation of 3-(3-chloropropyl)-6-methoxyquinolin-2(1H)-one (Mass increase of +17.98 Da relative to the parent C13H13Cl2NO). This is often the most likely hydrolysis product under mild aqueous or acidic conditions.[1]
-
Single Hydrolysis at the Alkyl Chain: Formation of 2-Chloro-3-(3-hydroxypropyl)-6-methoxyquinoline (Mass increase of +17.98 Da). This is more likely under nucleophilic conditions, such as treatment with aqueous base.[7]
-
Double Hydrolysis: Formation of 3-(3-hydroxypropyl)-6-methoxyquinolin-2(1H)-one (Mass increase of +35.96 Da). This would occur under harsh, prolonged exposure to hydrolytic conditions.
Q4: How does pH affect the stability of the compound in solution?
A4: The stability of quinoline compounds in aqueous solutions is often highly pH-dependent.[5]
-
Acidic Conditions: Formic acid has been shown to promote the hydrolysis of 2-chloroquinolines to their corresponding quinolones, suggesting that acidic conditions can catalyze degradation at the 2-position.[1]
-
Basic Conditions: While the 2-chloroquinoline moiety can be reactive under basic conditions, the alkyl halide side chain is also susceptible to nucleophilic substitution by hydroxide ions (SN2 mechanism) to form an alcohol.[3]
-
Neutral Conditions: While more stable than at pH extremes, gradual hydrolysis can still occur in unbuffered aqueous solutions over time. For maximum stability in solution, prepare solutions fresh in an appropriate, dry organic solvent.
Section 2: Troubleshooting Guide
This section provides structured advice for common experimental problems that may be linked to the stability of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline.
Scenario 1: Unexpected Peaks in Analytical Data (e.g., HPLC, LC-MS)
Q: My HPLC/LC-MS analysis shows new, unexpected peaks that were not present in the initial analysis of the starting material. How can I determine if they are degradation products?
A: Unexpected peaks are a classic sign of compound degradation. Follow this systematic approach to diagnose the issue:
-
Verify Mass of Impurities: Check the mass-to-charge ratio (m/z) of the new peaks in your LC-MS data. Compare them against the predicted masses of likely degradation products (see Table 1 and Section 3). A mass increase of ~18 Da often points to a hydrolysis event.
-
Review Handling and Storage: Scrutinize the history of the material. Was it exposed to light, moisture, or elevated temperatures? Was the solution prepared fresh? Answering these questions can often pinpoint the cause.
-
Perform a Comparative Analysis: Analyze a freshly prepared solution from a new or securely stored batch of the starting material. If the peaks are absent in the fresh sample, it strongly suggests degradation occurred in the older sample.
-
Conduct a Forced Degradation Study: To definitively identify degradation products, perform a forced degradation study as outlined in Protocol 2 . By intentionally stressing the compound under controlled conditions (acid, base, light), you can generate and identify the degradation products, confirming if they match the unexpected peaks in your experimental sample.[5]
Scenario 2: Inconsistent Reaction Yields or Purity
Q: My reaction yields are inconsistent, or the final product is contaminated with unfamiliar impurities. Could the stability of the 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline starting material be the cause?
A: Absolutely. The integrity of your starting material is paramount for a successful reaction.
-
Causality: If the starting material has degraded, its effective concentration is lower than calculated, leading directly to lower yields. Furthermore, the degradation products can act as impurities that may interfere with your reaction, potentially leading to the formation of unwanted side products and complicating purification. For example, the hydrolyzed quinolinone derivative has a different reactivity profile and will not participate in the desired reaction, while also needing to be separated from your target molecule.
-
Recommended Action:
-
Re-analyze Starting Material: Before starting your synthesis, always run a quick purity check (e.g., HPLC or TLC) on the 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline, especially if the container has been opened previously or stored for an extended period.
-
Purify if Necessary: If significant impurities are detected, consider purifying the starting material by recrystallization or column chromatography before use. Common purification techniques for quinoline derivatives are effective for removing such impurities.[8]
-
Use Fresh Batches: For critical, large-scale, or late-stage syntheses, it is always best practice to use a fresh, unopened batch of the starting material with a verified certificate of analysis.
-
Scenario 3: Physical Appearance Change
Q: The solid compound, which was initially off-white, has developed a yellow or brownish tint. Is it still usable?
A: Discoloration is a visual indicator of chemical degradation.[5]
-
Causality: For quinoline-based compounds, a shift to yellow or brown is often associated with oxidation or photodegradation.[5] While the discoloration may be caused by very minor impurities, it signifies that the material has been compromised and its purity is no longer guaranteed.
-
Recommended Action:
-
Do Not Assume Purity: Never use a discolored reagent without first verifying its purity.
-
Quantitative Analysis: Perform a quantitative analysis (e.g., HPLC with a reference standard or qNMR) to determine the actual purity of the material.
-
Decision to Use: If the purity is still high (e.g., >98%) and the colored impurities are minor and separable from your final product, you may be able to proceed. However, for sensitive applications, it is strongly recommended to either purify the material or discard it and obtain a fresh batch to ensure the reliability of your results.
-
Section 3: Key Degradation Pathways
Understanding the chemical mechanisms of degradation is key to preventing them. The two chlorine atoms in 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline have different reactivities, leading to distinct degradation pathways.
Pathway 1: Hydrolysis at the 2-Chloroquinoline Position
The chlorine atom at the C2 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This is because the electronegative ring nitrogen helps to stabilize the negative charge of the Meisenheimer intermediate formed during the attack of a nucleophile (like water). This reaction is often the most facile degradation pathway, particularly in aqueous or protic solvents, and can be catalyzed by acid.[1] The product is the thermodynamically stable 6-methoxy-3-(3-chloropropyl)quinolin-2(1H)-one.
Pathway 2: Hydrolysis at the 3-Chloropropyl Side Chain
The chlorine on the propyl side chain is a primary alkyl chloride. Its hydrolysis to the corresponding alcohol typically proceeds via an SN2 mechanism with a nucleophile like water or hydroxide ion.[3] This reaction is generally slower than the SNAr at the C2 position unless promoted by strong nucleophiles or high temperatures.[2]
Pathway 3: Photodegradation
The aromatic quinoline system can absorb UV and visible light. This absorbed energy can promote the molecule to an excited state, leading to complex degradation reactions. While the exact products can be numerous and difficult to predict without a dedicated study, this pathway is a significant cause of general sample decomposition and discoloration.[4][9]
The diagram below illustrates the primary hydrolytic degradation pathways.
Caption: Primary hydrolytic degradation pathways for the title compound.
Section 4: Experimental Protocols
These protocols provide standardized methods for assessing the purity and stability of your material.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
This method provides a reliable way to quantify the purity of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline and detect degradation products.
Instrumentation and Conditions:
-
System: Standard HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.[10]
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the parent compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute as needed for analysis.
Protocol 2: Forced Degradation Study
This study exposes the compound to various stress conditions to rapidly identify potential degradation products and degradation pathways.[5]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature in the dark for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (e.g., with an overall illumination of >1.2 million lux hours and near UV energy of >200 watt-hours/m²).[5] Keep a control sample wrapped in aluminum foil next to it.
3. Analysis:
-
After the incubation period, neutralize the acidic and basic samples before injection.
-
Analyze all samples (including a non-stressed control) by HPLC-UV (Protocol 1) and LC-MS to identify and characterize the degradation products formed under each condition.
The workflow for a forced degradation study is visualized below.
Caption: Workflow for a forced degradation study.
Section 5: Data Summary & Visualization
Table 1: Potential Hydrolytic Degradation Products
| Degradation Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Mass Change vs. Parent | Likely Formation Condition |
| Parent Compound | C₁₃H₁₃Cl₂NO | 270.15 | N/A | N/A |
| 3-(3-chloropropyl)-6-methoxyquinolin-2(1H)-one | C₁₃H₁₄ClNO₂ | 251.71 | -18.44 (loss of HCl) | Mild Acid/Aqueous |
| 2-Chloro-3-(3-hydroxypropyl)-6-methoxyquinoline | C₁₃H₁₄ClNO₂ | 251.71 | -18.44 (loss of HCl) | Nucleophilic (e.g., Base) |
| 3-(3-hydroxypropyl)-6-methoxyquinolin-2(1H)-one | C₁₃H₁₅NO₃ | 233.26 | -36.89 (loss of 2xHCl) | Harsh Acid/Base |
Note: The table reflects the neutral mass of the products. In mass spectrometry, observed m/z will correspond to the ionized species (e.g., [M+H]⁺).
Troubleshooting Decision Tree
The following diagram provides a logical workflow for troubleshooting experiments where the stability of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is suspected to be an issue.
Caption: Troubleshooting decision tree for starting material stability issues.
References
- Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024).
- Computational Insights into 2-Chloroquinoline: Unraveling Reactivity and Properties. (N.D.).
- Common impurities in 6-Chloroquinoline synthesis and their removal. Benchchem. (N.D.).
- Reaction of Alkyl Halides Experiment. PraxiLabs. (N.D.).
- Hydrolysis of Alkyl Halides: Mechanisms, Reactions, and Applications. (2025).
- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. (2025).
- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. (2021).
- Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem. (N.D.).
- The SN1 Reaction of Alkyl Halides with Water. Chemistry Steps. (N.D.).
- HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing. (2025).
- Alkyl Halide Reactivity. MSU Chemistry. (N.D.).
- Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules | Request PDF. ResearchGate. (2025).
- (PDF) Photostability testing of pharmaceutical products. ResearchGate. (2025).
- 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline. BIOFOUNT. (N.D.).
- A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-6-methylquinoline. Benchchem. (N.D.).
Sources
- 1. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. savemyexams.com [savemyexams.com]
- 3. praxilabs.com [praxilabs.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 159383-57-0|2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline|2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline|-范德生物科技公司 [bio-fount.com]
- 7. rhodetrips2110.wordpress.com [rhodetrips2110.wordpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Vilsmeier-Haack Conditions for Quinoline Synthesis
Welcome to the technical support center for the Vilsmeier-Haack synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this powerful reaction, troubleshooting common issues, and ensuring reproducible, high-yield results.
Understanding the Foundation: Reaction Overview
The Vilsmeier-Haack reaction is a versatile and efficient method for synthesizing 2-chloro-3-formylquinolines from readily available N-arylacetamides (acetanilides). The reaction's success hinges on the in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2] This electrophilic reagent then attacks the electron-rich aromatic ring of the acetanilide, leading to a cyclization and formylation cascade.[3]
Understanding this mechanism is the first step in effective troubleshooting. The reaction proceeds in two main stages:
-
Vilsmeier Reagent Formation: POCl₃ activates DMF to form the electrophilic chloroiminium salt.
-
Electrophilic Aromatic Substitution & Cyclization: The acetanilide attacks the Vilsmeier reagent, followed by an intramolecular cyclization and subsequent dehydration to form the quinoline ring.
Visualizing the Mechanism
Caption: Fig. 1: Simplified Vilsmeier-Haack Quinoline Synthesis Mechanism.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the Vilsmeier-Haack synthesis of quinolines.
Issue 1: Low or No Product Yield
Question: My reaction has a very low yield, or I've recovered only starting material. What are the primary causes and how can I fix this?
Answer: This is the most common issue and can stem from several factors. A systematic approach is key.
-
Cause A: Inactive Vilsmeier Reagent
-
Explanation: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the DMF or glassware, or from atmospheric exposure, will rapidly decompose the reagent.[4] Similarly, old POCl₃ can be less reactive. DMF can also decompose over time into dimethylamine and formic acid, which can interfere with the reaction.[5]
-
Solution:
-
Use Anhydrous Reagents: Always use freshly opened or properly stored anhydrous DMF. Ensure your POCl₃ is fresh.[1]
-
Flame-Dry Glassware: Flame-dry all glassware under a vacuum or inert atmosphere (Nitrogen or Argon) immediately before use.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.
-
-
-
Cause B: Insufficient Reagent Stoichiometry
-
Explanation: The reaction requires a significant excess of the Vilsmeier reagent to drive the cyclization to completion. Stoichiometry is one of the most critical parameters to optimize.
-
Solution: Optimization studies have shown that increasing the molar ratio of POCl₃ can dramatically improve yields. A common starting point is 3-5 equivalents of the Vilsmeier reagent, but for some substrates, using up to 12 molar equivalents of POCl₃ relative to the acetanilide has been shown to maximize the yield.
-
-
Cause C: Sub-optimal Reaction Temperature & Time
-
Explanation: The initial formation of the Vilsmeier reagent is exothermic and requires cooling (0-5 °C).[3] However, the subsequent cyclization step often requires thermal energy to overcome the activation barrier, especially for less reactive substrates.[6]
-
Solution:
-
Controlled Addition: Add POCl₃ to DMF dropwise at 0 °C to control the initial exotherm.
-
Heating: After adding the acetanilide, allow the reaction to warm to room temperature, then heat to 80-90 °C.[7]
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Reaction times can vary from 4 to 12 hours depending on the substrate.[7]
-
-
-
Cause D: Poor Substrate Reactivity
-
Explanation: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Acetanilides bearing strong electron-withdrawing groups (e.g., -NO₂, -CN) are deactivated and will react very slowly or not at all.[6] Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) activate the ring and generally lead to better yields and shorter reaction times.[8]
-
Solution:
-
Forcing Conditions: For deactivated substrates, use more forcing conditions: higher temperatures, longer reaction times, and a larger excess of the Vilsmeier reagent.
-
Alternative Methods: If the reaction still fails, consider alternative quinoline syntheses like the Combes or Doebner-von Miller reactions, which may be more suitable for your specific substrate.[9]
-
-
Troubleshooting Logic Diagram
Caption: Fig. 2: Troubleshooting Low Yield.
Issue 2: Complex Mixture & Side Product Formation
Question: My TLC shows multiple spots, and my final product is impure. What are the common side products and how can I avoid them?
Answer: Side product formation often results from harsh conditions or improper work-up.
-
Cause A: Thermal Decomposition
-
Explanation: High temperatures (>100 °C) or excessively long reaction times can lead to the formation of dark, tarry side products, complicating purification.[4]
-
Solution: Carefully control the reaction temperature using an oil bath and a temperature controller. Monitor the reaction by TLC and stop heating as soon as the starting material is consumed.
-
-
Cause B: Incomplete or Improper Work-up
-
Explanation: The work-up procedure is critical. The reaction mixture is highly acidic and contains the product as a protonated quinolinium salt, which is water-soluble.[10] Pouring the reaction mixture into ice water hydrolyzes the remaining Vilsmeier reagent and reaction intermediates.[10] Subsequent basification is required to neutralize the acid and precipitate the free, neutral quinoline product.[4][10]
-
Solution:
-
Hydrolysis: Always pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice.[3] Pouring the hot mixture directly onto ice often yields a cleaner initial precipitate.[10]
-
Basification: Carefully neutralize the acidic aqueous solution. Using a saturated solution of sodium bicarbonate or sodium carbonate to reach a neutral pH (~7) is often sufficient. While some protocols use strong bases like NaOH, this can sometimes lead to Cannizzaro-type side reactions with the formyl group if the pH becomes too high.[11]
-
-
-
Cause C: Purification Challenges
-
Explanation: Even with an optimized reaction, minor impurities may persist.
-
Solution:
-
Recrystallization: The first and most effective purification step is often recrystallization from a suitable solvent like ethyl acetate or ethanol.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography is a reliable secondary method. A common eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and increasing polarity).[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the Vilsmeier reagent? A: This is substrate-dependent. A good starting point is 3-5 equivalents of POCl₃ to 1 equivalent of acetanilide, with DMF used as the solvent. For less reactive substrates or to maximize yield, this can be increased up to 12 equivalents of POCl₃.
| Component | Molar Equivalents (Typical) | Molar Equivalents (Optimized for Low Reactivity) |
| Acetanilide | 1 | 1 |
| POCl₃ | 3 - 5 | 5 - 12 |
| DMF | Solvent | Solvent |
| Table 1: Recommended Reagent Stoichiometry. |
Q2: My Vilsmeier reagent preparation solidifies or becomes difficult to stir. Is this normal? A: Yes, this can happen. As the chloroiminium salt (Vilsmeier reagent) forms, it may precipitate from the cold DMF, especially at high concentrations, causing the mixture to become a thick slurry or solid.[12][13] This is not necessarily a problem, but it can make stirring difficult. If this occurs, you can add a small amount of an anhydrous co-solvent like dichloromethane or 1,2-dichloroethane to improve fluidity before adding your substrate.
Q3: Can I use other acid chlorides besides POCl₃? A: Yes, other acid chlorides like thionyl chloride (SOCl₂), oxalyl chloride, or phosgene (COCl₂) can be used to generate a Vilsmeier reagent from DMF.[14] However, POCl₃ is the most common, effective, and generally preferred reagent for this specific quinoline synthesis.
Q4: What are the primary safety concerns? A: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching step, where the reaction mixture is added to ice water, is highly exothermic and releases HCl gas; this must be done slowly and with caution.
Standard Experimental Protocol
This protocol provides a generalized procedure for the synthesis of 2-chloro-3-formylquinolines.
Visualizing the Workflow
Caption: Fig. 3: General Experimental Workflow.
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0 °C.[3]
-
Slowly add freshly distilled phosphorus oxychloride (POCl₃) (5-12 equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not rise above 5 °C.[3]
-
After the addition is complete, continue stirring the mixture for an additional 30-60 minutes at 0-5 °C to ensure the complete formation of the Vilsmeier reagent.[1]
-
Addition of Acetanilide: To this pre-formed reagent, add the substituted acetanilide (1 equivalent) portion-wise, while maintaining the temperature below 10 °C.[3]
-
Reaction: Once the addition of the acetanilide is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture in an oil bath to 80-90 °C for 4-10 hours.[7] Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring.[3]
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is approximately 7. A solid precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.[3]
-
Isolation and Purification: Filter the solid product using a Büchner funnel and wash it thoroughly with cold water. Dry the crude product. The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate.
References
-
Maddila, S., Gorle, S., Singh, M., Lavanya, P., & Jonnalagadda, S. B. (2016). Vilsmeier-Haack reagent: a facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 55B(3), 356-362. [Link]
- Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45.
- BenchChem Technical Support Team. (2025). Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline. BenchChem.
- BenchChem Technical Support Team. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. BenchChem.
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Tekale, A. S. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 291-296.
-
Sarodnik, A., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2064. [Link]
- Patel, H. M., & Patel, V. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 5(11), 4696-4713.
- Singh, R. S., & Singh, D. (2004). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Indian Journal of Chemistry, 43B, 181-185.
-
GATE Chemistry. (2020, July 15). DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry| [Video]. YouTube. [Link]
- Gorgani, L., et al. (2024). Vilsmeier–Haack Complex Formation by Fe3O4@SiO2@CS@POCl2–x/DMF. Turkish Journal of Chemistry, 48(2), 297-308.
- Shaikh, S. A. L., & Tekale, A. S. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 01-05.
-
Sharma, V., Kumar, V., & Singh, P. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27393. [Link]
-
ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? [Forum post]. [Link]
- Makhanya, M. J., et al. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry - Section B, 53B(4), 517-521.
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Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Forum post]. [Link]
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Wikipedia. (2023). Combes quinoline synthesis. [Link]
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ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis? [Forum post]. [Link]
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Reddit. (2023). Vilsmeier-Haack formilation help. [Forum post]. [Link]
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ResearchGate. (2020). How can I improve the Vilsmeier-Haack reaction? [Forum post]. [Link]
- Al-dujaili, A. H., & Al-Azawi, K. F. (2021). Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). Iraqi Journal of Pharmaceutical Sciences, 30(2), 1-13.
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Technical Support Center: Overcoming Solubility Challenges of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline in Assays
Welcome to the technical support center for researchers utilizing 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to address the common challenge of this compound's low aqueous solubility in various experimental assays. As a quinoline derivative, this compound is inherently hydrophobic, which can lead to issues such as precipitation, inaccurate concentration measurements, and unreliable assay results.[1][2] This resource will equip you with the knowledge to select and apply appropriate solubilization techniques to ensure the integrity and reproducibility of your data.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline precipitating in my aqueous assay buffer?
A1: 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline possesses a molecular structure characteristic of quinoline derivatives, which are generally poorly soluble in water.[1][2] The presence of chloro and methoxy groups, along with the chloropropyl chain, contributes to its lipophilic nature. When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer, the compound's solubility limit can be quickly exceeded, leading to precipitation. This is a common issue for many research compounds, particularly those identified through high-throughput screening.[3][4]
Q2: I've dissolved the compound in 100% DMSO. Is this sufficient for my cell-based assay?
A2: While 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is likely soluble in 100% DMSO, using a high final concentration of DMSO in your cell-based assay is not recommended. DMSO can have significant effects on cell physiology, including inducing cell differentiation, altering membrane permeability, and exhibiting cytotoxicity at concentrations as low as 0.5% to 1% (v/v).[5][6][7] Therefore, it is crucial to keep the final DMSO concentration in your assay medium as low as possible, typically well below 0.5%, to avoid solvent-induced artifacts.[5][8]
Q3: Can I simply heat the solution to dissolve the compound?
A3: While gentle heating can sometimes aid in dissolving a compound, it is generally not a recommended practice for routine assay preparation. The increased solubility upon heating may be temporary, and the compound can precipitate out as the solution cools to the assay temperature. Furthermore, many bioactive compounds are heat-labile and can degrade at elevated temperatures, compromising the integrity of your experiment.
Q4: What are the main strategies I can use to improve the solubility of this compound in my assay?
A4: There are several effective techniques to enhance the solubility of hydrophobic compounds like 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline for in vitro assays. The primary methods include:
-
Using Co-solvents: Employing a minimal amount of a water-miscible organic solvent.
-
Utilizing Cyclodextrins: Encapsulating the compound within cyclodextrin molecules.[9][10][11]
-
Adding Surfactants: Using detergents to form micelles that solubilize the compound.[12][13][14]
-
Adjusting pH: Modifying the pH of the buffer if the compound has ionizable groups.
-
Preparing Solid Dispersions: Creating a formulation of the compound in a solid, water-soluble matrix.[15]
The choice of method will depend on the specific requirements and constraints of your assay.
Troubleshooting Guides: A Deeper Dive
Issue 1: Compound Precipitation Upon Dilution from DMSO Stock
This is the most common solubility-related problem. The key is to maintain the compound in a soluble state when transitioning from a high-concentration organic stock to a low-concentration aqueous environment.
Caption: Troubleshooting workflow for compound precipitation.
1. Optimizing Co-solvent Use (DMSO)
-
Principle: DMSO is a powerful aprotic solvent that can dissolve a wide range of hydrophobic compounds.[7][16] The goal is to use the lowest possible concentration of DMSO that keeps your compound in solution at the desired final assay concentration.
-
Protocol:
-
Prepare a high-concentration stock solution of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline in 100% DMSO (e.g., 10-50 mM).
-
Perform serial dilutions of your compound in 100% DMSO to create a range of intermediate stock solutions.
-
Directly dilute the DMSO intermediate stock into your final aqueous assay buffer with vigorous mixing. Aim for a final DMSO concentration of ≤ 0.5%.[5][8] It is often better to add the small volume of DMSO stock to the larger volume of aqueous buffer rather than the other way around.[4]
-
-
Expert Tip: Avoid creating intermediate dilutions in aqueous solutions, as this can increase the likelihood of precipitation.[4] Always add the DMSO stock directly to the final assay medium, which may contain proteins or other components that can help stabilize the compound.
2. Cyclodextrin-Mediated Solubilization
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate hydrophobic molecules like your quinoline derivative, forming an inclusion complex that is water-soluble.[9][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.[11]
-
Protocol for Preparing a Cyclodextrin-Complexed Stock Solution:
-
Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-50 mM).
-
Add an excess of solid 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline to the HP-β-CD solution.
-
Mix vigorously (vortex) and sonicate for 15-30 minutes.
-
Allow the solution to equilibrate by rotating overnight at room temperature.
-
Centrifuge the solution at high speed (e.g., >10,000 x g) for 30 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant. This is your saturated stock solution of the compound complexed with HP-β-CD.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Use this aqueous stock for dilutions in your assay.
-
-
Considerations: Ensure that the cyclodextrin itself does not interfere with your assay components or readout. Run a vehicle control with the same concentration of HP-β-CD.
| Solubilization Technique | Pros | Cons | Typical Final Concentration in Assay |
| DMSO | Simple, effective for many compounds. | Can be cytotoxic, may interfere with some assays.[6][8] | < 0.5% (v/v) |
| Ethanol | Less toxic than DMSO for some cell lines. | Can also be cytotoxic and affect cellular processes.[5] | < 1% (v/v) |
| HP-β-Cyclodextrin | Low cytotoxicity, can significantly increase solubility.[8][18] | May interfere with assays involving membrane components or cholesterol. | 0.1 - 10 mM |
| Surfactants (e.g., Tween® 80) | Highly effective at solubilizing very hydrophobic compounds. | Can denature proteins, disrupt cell membranes, and interfere with assays.[13] | Above Critical Micelle Concentration (CMC), but as low as possible. |
Issue 2: Inconsistent or Non-Reproducible Assay Results
Low solubility can lead to variability in the actual concentration of the compound in solution, resulting in poor data quality.
Caption: Workflow for addressing inconsistent assay results.
1. Surfactant-Based Solubilization
-
Principle: Surfactants (or detergents) are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles.[12][14] The hydrophobic cores of these micelles can encapsulate poorly soluble compounds, keeping them dispersed in aqueous solution.[13] Non-ionic surfactants like Tween® 20 or Tween® 80 are commonly used.
-
Protocol:
-
Determine the CMC of your chosen surfactant in your assay buffer.
-
Prepare a stock solution of the surfactant in your assay buffer at a concentration 5-10 times its CMC.
-
Add your DMSO stock of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline to the surfactant-containing buffer while vortexing.
-
-
Critical Consideration: Surfactants can have profound effects on biological systems. They can disrupt cell membranes, denature proteins, and interfere with enzyme kinetics.[13] It is imperative to run controls to assess the impact of the surfactant alone on your assay at the final concentration used. This method is often more suitable for biochemical assays than for cell-based assays.
2. Preparation of a Solid Dispersion (for advanced applications)
-
Principle: A solid dispersion is a formulation where the hydrophobic drug is dispersed in a hydrophilic carrier matrix, often in an amorphous state.[12][15] When this solid is added to an aqueous medium, the carrier dissolves, releasing the drug as very fine particles, which enhances the dissolution rate and apparent solubility. Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[19]
-
Solvent Evaporation Method Protocol:
-
Select a volatile organic solvent in which both 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline and the chosen carrier (e.g., PVP K30) are soluble. A mixture of dichloromethane and methanol is often effective.[19]
-
Dissolve the compound and the carrier in the solvent at a specific drug-to-carrier ratio (e.g., 1:5 w/w).
-
Evaporate the solvent using a rotary evaporator to form a thin film.
-
Dry the film under vacuum to remove any residual solvent.
-
The resulting solid can be scraped and milled into a fine powder. This powder can then be weighed and dissolved in the assay buffer for your experiments.
-
-
Benefit: This method can provide a more consistent and reproducible way to solubilize the compound for repeated experiments, but it requires more upfront formulation development.
Final Recommendations
For initial troubleshooting of solubility issues with 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline, optimizing the use of DMSO as a co-solvent is the most straightforward approach. If solubility remains a challenge, the use of hydroxypropyl-β-cyclodextrin is a highly effective and generally biocompatible second-line strategy. Surfactants and solid dispersions represent more advanced techniques that should be employed with a thorough understanding of their potential impact on the specific assay system.
Always validate your chosen solubilization method by running appropriate vehicle controls to ensure that the excipients used are not contributing to the observed biological effects.
References
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Fenyvesi, É., et al. (2020). Cyclodextrins for the Delivery of Poorly Soluble Drugs. IntechOpen. Available from: [Link]
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Crini, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available from: [Link][10]
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Toma, M., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available from: [Link]
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Kramer, J. A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available from: [Link][8]
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Loftsson, T., et al. (2005). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Taylor & Francis Online. Available from: [Link]
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A-Rang, N., et al. (2021). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available from: [Link]
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Crini, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available from: [Link]
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Kumar, S., & Singh, A. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Available from: [Link]
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Kramer, J. A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. Available from: [Link][6]
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Kumar, S., & Singh, A. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. Available from: [Link]
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Lorenz, N., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ResearchGate. Available from: [Link]
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Thuy, T. T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Vietnam Journal of Science and Technology. Available from: [Link]
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Savjani, K. T., et al. (2012). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Quinoline. PubChem. Available from: [Link][1]
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Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]
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Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available from: [Link][12]
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Wen, J. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem. Available from: [Link][3]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available from: [Link][4]
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Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloro-6-methoxyquinoline-3-carbaldehyde. PubChem. Available from: [Link]
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Gani, A. R., et al. (2021). Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. ResearchGate. Available from: [Link]
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Lipinski, C. (2004). Compound Solubility and HTS Screening. Ziath. Available from: [Link]
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Strickley, R. G. (2004). Solubilizing Systems for Parenteral Formulation Development—Small Molecules. ResearchGate. Available from: [Link]
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Al-Amodi, O., et al. (2024). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. MDPI. Available from: [Link][13]
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Wikipedia. (n.d.). Quinoline. Wikipedia. Available from: [Link][2]
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Al-Juboori, M. K. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Iraqi Journal of Science. Available from: [Link]
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Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Available from: [Link][14]
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Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society. Available from: [Link]
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Reddit. (2022). How to tackle compound solubility issue. Reddit. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloro-6-methoxyquinoline. PubChem. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloro-6-methoxy-3-methylquinoline. PubChem. Available from: [Link]
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"2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline" analytical method development issues
Welcome to the dedicated support resource for the analytical method development of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline. As a complex heterocyclic intermediate, this molecule presents unique challenges during analysis. This guide is structured to provide practical, experience-driven solutions to common problems encountered in the laboratory. It combines foundational scientific principles with troubleshooting workflows to ensure robust and reliable method development.
Part 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions regarding the molecule's properties and the initial steps of method design.
Q1: What are the key physicochemical properties of this molecule I should consider for method development?
A1: Understanding the molecule's structure is paramount. It is a quinoline derivative, which imparts several key characteristics that influence analytical behavior.
-
Basicity: The nitrogen atom in the quinoline ring is basic (pKa of the conjugate acid is ~4.9), making the molecule susceptible to strong interactions with acidic surfaces, such as residual silanols on silica-based HPLC columns.[1]
-
UV Absorbance: The fused aromatic ring system (a chromophore) allows for strong UV absorbance, making UV-Vis spectrophotometry a suitable detection method.
-
Hydrophobicity: The presence of two chloro groups and a methoxy group contributes to its nonpolar character, suggesting good retention in reversed-phase liquid chromatography (RPLC).
-
Reactivity: The chloropropyl side chain is a potential site for nucleophilic substitution (e.g., hydrolysis to an alcohol) or cyclization, particularly under basic or high-temperature conditions. This instability is a critical factor to control during sample preparation and analysis.[2][3]
| Property | Predicted Influence on Analysis |
| Structure | Quinoline derivative with chloro and methoxy substituents. |
| Molecular Formula | C13H13Cl2NO |
| Basicity (pKa ~4.9) | Potential for peak tailing in HPLC due to silanol interactions.[4][5] |
| UV Chromophore | Suitable for UV detection, likely with a λmax around 230-280 nm. |
| Polarity | Moderately nonpolar; suitable for Reversed-Phase HPLC. |
| Key Functional Groups | Basic quinoline nitrogen, reactive chloropropyl chain.[6][7] |
Q2: What are the most suitable primary analytical techniques for this compound?
A2: Based on the structure, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both viable, each with specific considerations.
-
HPLC with UV or MS Detection: This is the most recommended approach. Reversed-phase chromatography on a C18 or Phenyl-Hexyl column will provide good retention and selectivity. UV detection offers simplicity and robustness, while mass spectrometry (LC-MS) provides higher sensitivity and specificity, which is invaluable for impurity identification.[8][9]
-
Gas Chromatography with MS Detection: GC-MS is also a powerful tool, particularly for identifying volatile impurities. The compound's halogenated nature makes it amenable to detection by an Electron Capture Detector (ECD) for high sensitivity, though MS is preferred for confirmation.[10][11][12] However, thermal stability must be confirmed to avoid on-column degradation.
Q3: What potential impurities or degradation products should I be looking for?
A3: Impurities can arise from the synthesis process or degradation. Awareness of these possibilities is key to developing a stability-indicating method.
-
Synthesis-Related Impurities:
-
Degradation Products:
-
Hydrolysis Product: The chloropropyl side chain can hydrolyze to form a hydroxypropyl analogue (2-Chloro-3-(3-hydroxypropyl)-6-methoxyquinoline). This is a common issue and should be a primary target for monitoring in stability studies.
-
Cyclization Product: Intramolecular reaction of the side chain could lead to a cyclized derivative.
-
Part 2: Troubleshooting Guide: Common Issues & Solutions
This section provides a problem-and-solution framework for issues that commonly arise during method development for this and similar molecules.
Issue 1: Poor Peak Shape - Severe Tailing in HPLC
Question: My main peak for 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline shows significant tailing on a standard C18 column. How can I fix this?
Answer: Peak tailing for this compound is almost certainly caused by secondary ionic interactions between the basic quinoline nitrogen and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[4][5][15] This interaction slows a fraction of the analyte molecules, causing them to elute later and form a "tail."
Workflow for Troubleshooting Peak Tailing
Caption: Logical workflow for diagnosing and resolving HPLC peak tailing.
Step-by-Step Protocol to Eliminate Peak Tailing:
-
Mobile Phase pH Adjustment (Preferred Method):
-
Action: Lower the pH of your aqueous mobile phase to between 2.5 and 3.0.
-
Reagents: Use 0.1% (v/v) trifluoroacetic acid (TFA) or 0.1% (v/v) formic acid. Formic acid is preferred for LC-MS applications as TFA can cause ion suppression.
-
Causality: At low pH, two things happen: 1) The quinoline nitrogen is protonated, carrying a positive charge. 2) The acidic silanol groups are in their neutral (Si-OH) form. This eliminates the strong ionic attraction, leaving only the desired reversed-phase interaction, resulting in a sharp, symmetrical peak.[16]
-
-
Use a Modern, Base-Deactivated Column:
-
Action: If tailing persists, switch to a modern HPLC column specifically designed for analyzing basic compounds.
-
Column Examples: Agilent Zorbax Extend-C18, Waters XBridge C18, or columns with polar-embedded phases.
-
Causality: These columns are made with high-purity silica and have advanced end-capping to shield most of the residual silanol groups, minimizing the sites available for secondary interactions.[5]
-
-
Consider an Alternative Stationary Phase:
-
Action: For quinoline compounds, a Phenyl-Hexyl phase can offer alternative selectivity and improved peak shape.
-
Causality: The phenyl groups on the stationary phase can engage in pi-pi interactions with the aromatic quinoline ring, providing a different retention mechanism that can improve resolution from impurities and enhance peak symmetry. Studies on similar quinoline derivatives have shown success with non-standard phases like naphthylpropyl columns when C18 fails.[17][18]
-
Issue 2: Inconsistent Results and Appearance of New Peaks (Analyte Instability)
Question: During a long analytical run or after leaving samples in the autosampler, I see a decrease in the main peak area and the appearance of a new, more polar peak. What is happening?
Answer: This is a classic sign of analyte degradation. Given the molecule's structure, the most probable cause is the hydrolysis of the chloropropyl side chain to the corresponding alcohol (-CH2CH2CH2OH). This new compound is more polar and will therefore have a shorter retention time in reversed-phase HPLC.
Step-by-Step Protocol to Ensure Analyte Stability:
-
Control Sample and Mobile Phase pH:
-
Action: Ensure your sample diluent and mobile phase are neutral or slightly acidic (pH 3-6). Avoid basic conditions at all costs, as hydroxide ions will accelerate the nucleophilic substitution of the chlorine atom.
-
Causality: The alkyl chloride is susceptible to hydrolysis, a reaction that is often catalyzed by base. Maintaining a non-basic environment is the most critical step in preventing this degradation.[3]
-
-
Control Temperature:
-
Action: Use a cooled autosampler set to 4-10 °C.
-
Causality: Chemical reactions, including hydrolysis, slow down significantly at lower temperatures. This will preserve the integrity of your samples during long sequences.
-
-
Use Freshly Prepared Samples and Mobile Phases:
-
Action: Prepare only the required amount of sample for the sequence. Avoid storing diluted samples for extended periods.
-
Causality: This minimizes the time the analyte is in a solution where it can degrade.
-
Issue 3: Low Sensitivity or Inconsistent Response in LC-MS
Question: I am using an LC-MS system with electrospray ionization (ESI), but the signal for my compound is weak and unstable. How can I improve it?
Answer: The basic nitrogen on the quinoline ring makes this molecule ideal for ESI in positive ion mode ([M+H]⁺). Poor response is typically due to unoptimized mobile phase or source conditions.
General Method Development Workflow
Caption: A systematic workflow for analytical method development and validation.[19][20]
Step-by-Step Protocol for LC-MS Signal Enhancement:
-
Confirm Positive Ion Mode:
-
Optimize Mobile Phase Additives:
-
Action: Use a mobile phase containing a volatile acid that promotes ionization.
-
Reagents: Add 0.1% formic acid to both the aqueous (A) and organic (B) mobile phase components.
-
Causality: Formic acid serves two purposes: it provides a source of protons to form the [M+H]⁺ ion and it improves chromatographic peak shape (as discussed in Issue 1). Using it in both A and B ensures consistent pH and ionization conditions throughout a gradient run.[4] Avoid non-volatile buffers like phosphate.
-
-
Isotopic Pattern Confirmation:
-
Action: Look for the characteristic isotopic pattern of a molecule with two chlorine atoms. You should see three primary peaks: M (corresponding to ³⁵Cl, ³⁵Cl), M+2 (³⁵Cl, ³⁷Cl), and M+4 (³⁷Cl, ³⁷Cl) in an approximate ratio of 9:6:1.
-
Causality: This pattern is a definitive confirmation that the signal you are seeing corresponds to your target compound and not a background ion.[23]
-
-
Optimize MS Source Parameters:
-
Action: Perform a tuning or infusion experiment to optimize source parameters.
-
Key Parameters: Capillary voltage, gas temperature, gas flow, and nebulizer pressure.
-
Causality: Each compound has an optimal set of conditions for desolvation and ionization. A systematic optimization is crucial for maximizing sensitivity and stability.[21]
-
Part 3: Recommended Starting Analytical Conditions
These tables provide validated starting points for your method development.
Table 1: Recommended Starting HPLC-UV/MS Conditions
| Parameter | Recommendation | Rationale |
| Column | C18, Base-Deactivated (e.g., 100 x 2.1 mm, 1.8 µm) | Good retention for nonpolar compounds; deactivation minimizes tailing. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid improves peak shape and provides protons for MS ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent with good elution strength. |
| Gradient | 10% B to 90% B over 10 minutes | A generic screening gradient to determine elution time. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Injection Vol. | 2 µL | A small volume to prevent column overload. |
| UV Wavelength | Diode Array Detector (DAD) scan from 200-400 nm; monitor at λmax (~245 nm).[24] | DAD helps identify the optimal wavelength for sensitivity. |
| MS Mode | ESI Positive (+) | Best for basic compounds like quinolines. |
| MS Scan Range | m/z 100 - 500 | Covers the expected mass of the parent ion and likely fragments. |
Table 2: Recommended Starting GC-MS Conditions
| Parameter | Recommendation | Rationale |
| Column | DB-5ms or similar (30 m x 0.25 mm, 0.25 µm) | A robust, general-purpose column for separating aromatic compounds.[24] |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas, standard for GC-MS. |
| Inlet Temp. | 250 °C | Ensures complete vaporization without degradation (must be verified). |
| Injection Mode | Splitless (for trace analysis) | Maximizes analyte transfer to the column for better sensitivity. |
| Oven Program | Start at 100°C, ramp 10°C/min to 280°C, hold 5 min | A standard program to elute semi-volatile compounds. |
| MS Source Temp. | 230 °C | Standard EI source temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns. |
| Scan Range | m/z 50 - 400 | Covers parent ion and key fragments for library matching. |
References
-
ZHANG Zhe-rui, JIN Rong, ZHOU Xin, QI Zi-yuan, LIU Guo-rui, ZHENG Ming-hui. (2023). Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in Soil Samples Using Gas Chromatography Coupled with Triple Quadrupole Mass Spectrometry. Journal of Chinese Mass Spectrometry Society, 44(2), 299-313. [Link]
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Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 502-506. [Link]
-
Wiczling, P., Kaliszan, R. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Cogent Chemistry, 4(1). [Link]
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Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek. [Link]
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Wiczling, P., Kaliszan, R., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]
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Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Unknown. (n.d.). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. IAJPS. [Link]
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Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]
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Azeredo, C. M., de Oliveira, F. O., et al. (2011). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 757-764. [Link]
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Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Computational Insights into 2-Chloroquinoline: Unraveling Reactivity and Properties. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Hanboon, C., et al. (2019). High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC-MS/MS. Bioanalysis, 11(5), 333-347. [Link]
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Kandeel, M., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. RSC Medicinal Chemistry, 13(10), 1251-1262. [Link]
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Pharmaffiliates. (n.d.). Quinoline-impurities. Pharmaffiliates. [Link]
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Rodríguez-Cabo, T., et al. (2016). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 408(22), 6157-6167. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloroquinoline. PubChem. [Link]
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Musiol, R., et al. (2006). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Acta Chromatographica, 17, 99-113. [Link]
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Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Vedantu. [Link]
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Huang, L. Q., Paiva, A., Tong, H. (2008). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 80(23), 9061-9067. [Link]
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Zhang, J. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Agilent Technologies. [Link]
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Williams, J. S., et al. (2004). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Journal of the American Society for Mass Spectrometry, 15(7), 986-997. [Link]
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International Labour Organization. (2011). Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]
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Wikipedia. (n.d.). Quinoline. Wikipedia. [Link]
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Alcami. (n.d.). Analytical Method Development. Alcami. [Link]
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Subashini, R., Khan, F. N., et al. (2009). 2-Chloro-6-methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 65(11), o2819. [Link]
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Al-Shahari, M. A., & Al-Marhabi, A. A. (2022). Practical Approach for the Identification of Functional Groups in Organic Compounds. Progress in Chemical and Biochemical Research, 5(4), 333-345. [Link]
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European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. EMA. [Link]
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Kim, H., & Lee, D. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal. [Link]
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Unknown. (2024). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. Medium. [Link]
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D'Souza, A. A. (2015). A chemical rationale of drug stability and degradation- An insightful approach. PharmaTutor, 3(6), 27-36. [Link]
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Lisurek, M., Rupp, B., et al. (2010). Graphical representation of reactive and unstable functional groups that should not be contained in a screening collection. Journal of Computer-Aided Molecular Design, 24(8), 675-685. [Link]611)
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Technical Support Center: Spectroscopic Interpretation of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
Prepared by: Senior Application Scientist, Advanced Chemical Analysis Division
This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline. The following sections provide an in-depth analysis of its expected spectroscopic characteristics and offer troubleshooting solutions for common issues encountered during experimental analysis. Our approach is built on synthesizing predictive data from foundational spectroscopic principles and empirical data from analogous structures.
Compound Profile: 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
Section 1: Predicted Spectroscopic Data Summary
This table summarizes the predicted spectroscopic data based on the analysis of the compound's structural components: a 2,6-disubstituted quinoline ring and a 3-chloropropyl side chain. These values serve as a baseline for experimental verification.
| Spectroscopy | Feature | Predicted Chemical Shift / Value | Rationale & Key Considerations |
| ¹H NMR | Aromatic H (H-4) | ~8.1-8.3 ppm (s) | Deshielded by the adjacent nitrogen and chloro group. Expected to be a singlet. |
| Aromatic H (H-5, H-7, H-8) | ~7.1-7.9 ppm (m) | Complex splitting pattern typical for substituted quinolines. H-5 is often a singlet or narrow doublet. H-7 and H-8 will show doublet or doublet of doublets coupling.[2] | |
| Methoxy Protons (-OCH₃) | ~3.9-4.1 ppm (s) | Characteristic singlet for a methoxy group on an aromatic ring.[3] | |
| Propyl Chain (-CH₂-) | α: ~3.1-3.3 ppm (t) | α to the quinoline ring; deshielded. | |
| Propyl Chain (-CH₂-) | β: ~2.1-2.3 ppm (quint) | Methylene group adjacent to two other methylenes. | |
| Propyl Chain (-CH₂Cl) | γ: ~3.6-3.8 ppm (t) | Deshielded due to the terminal chlorine atom. | |
| ¹³C NMR | Aromatic C (C2, C9) | ~145-160 ppm | Quaternary carbons, often with lower intensity. C2 is attached to Cl, C9 is at the ring junction. |
| Aromatic C (C-O) | ~158 ppm | Carbon attached to the electron-donating methoxy group.[4] | |
| Aromatic C-H | ~105-135 ppm | Aromatic carbons bearing protons. | |
| Methoxy C (-OCH₃) | ~55-56 ppm | Typical shift for an aryl methoxy carbon.[4] | |
| Propyl Chain (α-CH₂) | ~28-32 ppm | ||
| Propyl Chain (β-CH₂) | ~30-34 ppm | ||
| Propyl Chain (γ-CH₂Cl) | ~42-46 ppm | Carbon attached to chlorine is shifted downfield. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 269, 271, 273 | Presence of two chlorine atoms results in a characteristic isotope pattern. The ratio of M⁺:(M+2)⁺:(M+4)⁺ is expected to be approximately 9:6:1. |
| Key Fragments | m/z 234, 192, 177 | Loss of Cl (m/z 234), loss of the chloropropyl chain (m/z 192), and subsequent loss of a methyl group (m/z 177). | |
| IR | C-Cl Stretch | 650-800 cm⁻¹ | Characteristic absorption for alkyl halides. |
| C=C, C=N Stretch | 1450-1650 cm⁻¹ | Aromatic and quinoline ring vibrations. | |
| C-O-C Stretch (Aryl) | 1230-1270 cm⁻¹ (asymm.) | Strong, characteristic peak for the aryl ether linkage. | |
| Aromatic C-H Bending | 800-900 cm⁻¹ | Out-of-plane bending can indicate substitution patterns. |
Section 2: Troubleshooting and FAQs
¹H NMR Spectroscopy
Q1: My aromatic signals in the 6.5-9.0 ppm range are heavily overlapped. How can I resolve and assign them?
A1: Signal overlapping in the aromatic region is a common challenge with substituted quinolines due to the complex interplay of electronic effects from the substituents and the nitrogen heteroatom.[2]
-
Causality: The chloro- group at C-2 is electron-withdrawing, deshielding nearby protons, while the methoxy group at C-6 is electron-donating, causing a shielding effect on its ortho and para protons (H-5 and H-7).[2] This can compress the chemical shift range.
-
Troubleshooting Protocol:
-
Increase Spectrometer Field Strength: If available, re-acquiring the spectrum on a higher field instrument (e.g., 500 MHz or greater) will increase signal dispersion.
-
Perform 2D NMR Analysis: A ¹H-¹H COSY (Correlation Spectroscopy) experiment is essential. It will reveal which protons are spin-coupled. For example, you should see a correlation between H-7 and H-8.
-
Validate with NOESY/ROESY: A Nuclear Overhauser Effect experiment can show through-space correlations, helping to confirm assignments. For instance, a correlation between the methoxy protons (~4.0 ppm) and H-5 or H-7 would be expected.
-
Q2: The chemical shifts of my quinoline derivative are changing with sample concentration. Why is this happening?
A2: Quinolines are known to exhibit significant concentration-dependent chemical shift changes.[5] This phenomenon is primarily attributed to intermolecular π-π stacking interactions between the electron-deficient pyridine ring of one molecule and the electron-rich benzene ring of another.[5]
-
Mechanism: As concentration increases, molecules are more likely to form stacked aggregates. This stacking creates anisotropic shielding or deshielding effects on the protons, causing their chemical shifts to move, often upfield.
-
Solution: To ensure reproducibility and accurate comparison, always run NMR samples at a consistent, defined, and relatively dilute concentration (e.g., 5-10 mM). Report the concentration used along with the spectral data.
Mass Spectrometry
Q3: My mass spectrum shows a complex cluster of peaks for the molecular ion, not a single peak. How do I interpret this?
A3: This is the expected and diagnostic pattern for a compound containing multiple chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), which are two mass units apart.
-
Interpretation: For a molecule with two chlorine atoms, you will see three main peaks in the molecular ion cluster:
-
M⁺: The ion containing two ³⁵Cl atoms.
-
(M+2)⁺: The ion containing one ³⁵Cl and one ³⁷Cl atom.
-
(M+4)⁺: The ion containing two ³⁷Cl atoms.
-
-
Validation: The relative intensities of these peaks are predictable. The theoretical intensity ratio for a dichloro-compound is approximately 100:65:11 (or normalized to 9:6:1). If your experimental data closely matches this ratio, it provides strong evidence for the presence of two chlorine atoms.
Q4: What are the most likely fragmentation pathways for this molecule, and how can they confirm the structure?
A4: Electron Ionization (EI) mass spectrometry will induce predictable fragmentation that can be used to piece the structure together. The most likely cleavages involve the loss of the two chlorine atoms and fragmentation of the propyl side chain.[6][7]
-
Primary Fragmentation Pathways:
-
Loss of a Chlorine Radical (•Cl): The molecular ion (m/z 269) can lose a chlorine radical from the propyl chain to form a stable secondary carbocation at m/z 234.
-
Benzylic-type Cleavage: Cleavage of the Cα-Cβ bond of the propyl chain is highly favorable, leading to the loss of a chloropropyl radical and the formation of a resonance-stabilized ion at m/z 192 . This is often a very prominent peak.
-
Tropylium-like Ion Formation: Aromatic compounds can fragment to form stable tropylium ions.[6]
-
Loss of Methoxy Group: Fragmentation may also involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).
-
-
Visualization of Fragmentation:
Caption: Predicted EI-MS fragmentation pathway for the title compound.
Section 3: Recommended Experimental Protocols
Protocol 1: Acquiring High-Resolution 2D NMR Data
This protocol outlines the steps for acquiring COSY and HMBC spectra, which are crucial for unambiguous structural assignment.
-
Sample Preparation: Prepare a 5-10 mM solution of the compound in a high-quality deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is free of particulate matter.
-
¹H Spectrum Acquisition: Acquire a standard high-resolution 1D ¹H spectrum. Use this spectrum to determine the correct spectral width and pulse calibration (90° pulse).
-
COSY Acquisition:
-
Use a standard gradient-selected COSY pulse sequence (e.g., cosygpmfph on Bruker instruments).
-
Set acquisition parameters: 2048 points in F2, 256-512 increments in F1.
-
Set the number of scans to 2 or 4 per increment.
-
-
HMBC Acquisition:
-
Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Optimize the long-range coupling delay (D6 on Bruker) for an average J-coupling of 8 Hz. This is a good starting point for various aromatic and aliphatic correlations.
-
Set acquisition parameters: 2048 points in F2, 256-512 increments in F1.
-
Set the number of scans to 8 or 16 per increment to achieve a good signal-to-noise ratio, especially for correlations to quaternary carbons.
-
-
Data Processing: Process the data using a sine-bell window function and perform phase correction in both dimensions.[2]
Section 4: Logical Troubleshooting Workflow
If the acquired spectra do not match the predicted data, follow this systematic workflow to diagnose the issue.
Caption: A systematic workflow for troubleshooting spectroscopic data.
References
- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. Benchchem.
- Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository.
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
-
Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Evaluating Novel Quinolines: A Comparative Framework Using "2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline" vs. Chloroquine
This guide provides a comprehensive framework for the evaluation of novel quinoline-based compounds as potential antimalarial agents, using a hypothetical comparison between the well-established drug, chloroquine, and a novel structural analog, "2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline." For the purpose of this guide, we will refer to the novel compound as NCQ (Novel Chloroquine Analog) .
While direct experimental data for NCQ is not publicly available, this document serves as a roadmap for researchers, scientists, and drug development professionals on how to approach the characterization and comparison of such a compound against a known standard. We will delve into the established mechanisms of chloroquine, infer the potential activity of NCQ based on structure-activity relationships (SAR) of related quinolines, and provide detailed experimental protocols for a head-to-head comparison.
Introduction: The Quinoline Backbone in Antimalarial Therapy
The quinoline ring system is a privileged scaffold in the history of antimalarial drug discovery, with chloroquine being a prime example of its success.[1] For decades, chloroquine was the frontline treatment for malaria due to its high efficacy, low cost, and favorable safety profile.[2] However, the emergence and spread of chloroquine-resistant strains of Plasmodium falciparum have significantly diminished its utility in many parts of the world, necessitating the development of new and effective quinoline-based analogs.[2][3]
Chloroquine (CQ) , or N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine, is a 4-aminoquinoline that has been a cornerstone of malaria treatment. Its primary mechanism of action involves disrupting the detoxification of heme in the parasite's digestive vacuole.[4]
2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline (NCQ) represents a structural variation of the quinoline core. Its potential as an antimalarial agent is currently unknown, but its chemical features can be analyzed in the context of known structure-activity relationships to form a testable hypothesis.
Mechanism of Action: The Established and the Hypothesized
Chloroquine: A Well-Characterized Mechanism
The intraerythrocytic malaria parasite digests hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme.[4] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[4] Chloroquine, being a weak base, accumulates to high concentrations in the acidic environment of the parasite's food vacuole. Here, it is thought to cap the growing hemozoin crystal, preventing further polymerization of heme.[4] The buildup of toxic free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.
Caption: Workflow for the in vitro antiplasmodial activity assay.
In Vivo Antimalarial Efficacy Assessment
The in vivo efficacy of NCQ should be evaluated in a murine malaria model, such as Plasmodium berghei-infected mice. The standard assay for this is the 4-day suppressive test. [5] Table 2: Hypothetical In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg/day) | Mean Parasitemia (%) on Day 4 | Percent Suppression (%) |
| Vehicle Control | - | To be determined | 0 |
| Chloroquine | 10 | To be determined | To be determined |
| NCQ | 10 | To be determined | To be determined |
| NCQ | 25 | To be determined | To be determined |
| NCQ | 50 | To be determined | To be determined |
Experimental Protocol: 4-Day Suppressive Test [5] Step-by-Step Methodology:
-
Animal Model: Use Swiss albino mice (6-8 weeks old, weighing 20-25 g).
-
Parasite Inoculation: Inoculate the mice intraperitoneally with 1x10⁷ P. berghei-infected red blood cells on day 0.
-
Drug Administration: Randomly divide the mice into groups (n=5). Administer the test compounds (NCQ at various doses) and the standard drug (chloroquine) orally or intraperitoneally once daily for four consecutive days (day 0 to day 3). The control group receives the vehicle only.
-
Parasitemia Monitoring: On day 4, collect thin blood smears from the tail of each mouse. Stain the smears with Giemsa stain.
-
Data Collection: Determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1000 total red blood cells under a microscope.
-
Data Analysis: Calculate the average percentage of parasitemia for each group. Determine the percentage of suppression using the following formula: % Suppression = [(Parasitemia in control - Parasitemia in treated) / Parasitemia in control] x 100
Concluding Remarks and Future Directions
This guide outlines a systematic and scientifically rigorous approach to evaluating the antimalarial potential of a novel quinoline derivative, "2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline," in comparison to the established drug, chloroquine. While the lack of existing data on NCQ necessitates a hypothetical framework, the detailed experimental protocols provided herein are the standard, validated methods used in the field of antimalarial drug discovery.
Should NCQ demonstrate promising in vitro and in vivo activity, further studies would be warranted, including:
-
Mechanism of Action Studies: To determine if NCQ inhibits hemozoin formation or acts on a different target.
-
Cytotoxicity Assays: To assess the selectivity of the compound for the parasite over mammalian cells.
-
Pharmacokinetic Studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
By following this structured approach, researchers can effectively characterize novel antimalarial candidates and contribute to the development of the next generation of therapies to combat this devastating disease.
References
- Cross, R. M., et al. (2014). Orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones efficacious against multiple stages of Plasmodium. Journal of Medicinal Chemistry, 57(21), 8860-8875.
- Li, X., et al. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Infectious Diseases, 7(10), 3046-3061.
- Kim, J., et al. (2017). Anti-malarial effect of novel chloroquine derivatives as agents for the treatment of malaria. Scientific Reports, 7(1), 1-11.
- Fidock, D. A., et al. (2004). A protocol for antimalarial efficacy testing in vitro. Malaria Journal, 3(1), 1-8.
- Kumar, A., et al. (2011). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Medicinal Chemistry, 54(19), 6433-6457.
- Cross, R. M., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry, 57(21), 8860–8875.
- Burgess, S. J., et al. (2018). Overcoming Chloroquine Resistance in Malaria: Design, Synthesis, and Structure-Activity Relationships of Novel Hybrid Compounds. Antimicrobial Agents and Chemotherapy, 62(10), e00949-18.
- De Villiers, K. A., et al. (2021). The antimalarial efficacy and mechanism of resistance of the novel chemotype DDD01034957. Scientific Reports, 11(1), 1-13.
-
Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2-Chloro-6-Methoxy-3-Methylquinoline. Retrieved from [Link]
- McChesney, J. D. (1987). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs.
- Mogilaiah, K., et al. (2004). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 116(5), 283-287.
- Cross, R. M., et al. (2014). Orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones efficacious against multiple stages of Plasmodium. Journal of Medicinal Chemistry, 57(21), 8860-8875.
- Singh, A., et al. (2017). Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. Antimicrobial Agents and Chemotherapy, 61(11), e01225-17.
-
ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. Retrieved from [Link]
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-
Chem-Impex. (n.d.). 2-Chloro-3-formyl-6-methoxyquinoline. Retrieved from [Link]
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A Comparative Analysis of Synthetic Routes for 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
Abstract
This guide provides a detailed comparative analysis of the primary synthetic routes to 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline, a key intermediate in pharmaceutical synthesis and a valuable building block for novel heterocyclic compounds. We will dissect two major synthetic strategies: the Vilsmeier-Haack-based approach starting from p-anisidine, and a route originating from 6-methoxyquinolin-2(1H)-one. The guide offers an in-depth examination of the underlying chemical principles, step-by-step experimental protocols, and a critical evaluation of each route's performance based on yield, scalability, safety, and operational complexity. Quantitative data is summarized for direct comparison, and process workflows are visualized to provide researchers, chemists, and drug development professionals with a comprehensive resource for informed decision-making in their synthetic endeavors.
Introduction
2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is a highly functionalized quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound—a reactive chloro group at the 2-position, a versatile chloropropyl chain at the 3-position, and an electron-donating methoxy group at the 6-position—makes it a crucial precursor for the synthesis of various biologically active molecules, including anti-cancer and anti-inflammatory agents.[1][2] Its utility as a building block in organic synthesis is well-established, facilitating the creation of complex molecular architectures.[2]
Given its importance, the efficient and scalable synthesis of this intermediate is of significant interest. This guide will compare the most prominent synthetic pathways, providing the necessary data and expert insights to select the optimal route based on specific laboratory or industrial requirements.
Route 1: Vilsmeier-Haack Based Synthesis from p-Anisidine
This is arguably the most common and well-documented approach. It constructs the quinoline ring system from a simple aniline derivative in a highly regioselective manner. The key transformation is the Vilsmeier-Haack reaction, which simultaneously builds the heterocyclic ring, chlorinates the 2-position, and installs a formyl group at the 3-position.[3] This formyl group then serves as a synthetic handle for the elaboration of the required 3-chloropropyl side chain.
Overall Strategy
The synthesis proceeds in four main stages:
-
Acetanilide Formation: Protection of the amino group of p-anisidine.
-
Vilsmeier-Haack Cyclization: Construction of the 2-chloro-3-formyl-6-methoxyquinoline core.
-
Side Chain Elongation: A Wittig reaction to add a two-carbon unit, followed by selective reduction.
-
Hydroxide to Chloride Conversion: Final transformation of the side chain to the target structure.
Visual Workflow: Route 1
Caption: Workflow for the Vilsmeier-Haack based synthesis route.
Expertise & Rationale
The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic compounds.[3] In this context, it proceeds via an intramolecular cyclization of the N-arylacetamide. The use of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the electrophilic Vilsmeier reagent (a chloroiminium ion). This reagent attacks the aromatic ring of the acetanilide, leading to cyclization. The POCl₃ serves a dual purpose: it facilitates the formation of the Vilsmeier reagent and also acts as the chlorinating agent for the 2-position of the newly formed quinoline ring. This one-pot cyclization/chlorination/formylation is highly efficient.[4]
The subsequent elongation of the formyl group is a classic application of synthetic organic chemistry. A Wittig reaction with a reagent like (carbethoxymethylene)triphenylphosphorane is ideal for converting the aldehyde to an α,β-unsaturated ester. This is followed by a robust reduction of both the double bond and the ester using a powerful reducing agent like lithium borohydride (LiBH₄) or a two-step process with catalytic hydrogenation followed by ester reduction. The final step is a standard conversion of the primary alcohol to an alkyl chloride using thionyl chloride (SOCl₂) or a similar reagent.
Detailed Experimental Protocols
Step 1: Synthesis of 4-methoxyacetanilide
-
In a 500 mL flask, dissolve p-anisidine (1.0 eq) in glacial acetic acid.
-
To this solution, add acetic anhydride (1.1 eq) dropwise while stirring.
-
Heat the mixture at reflux for 2 hours.
-
Cool the reaction mixture and pour it into ice-cold water with stirring.
-
Filter the precipitated solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield 4-methoxyacetanilide.
Step 2: Synthesis of 2-Chloro-3-formyl-6-methoxyquinoline [4]
-
In a three-necked flask fitted with a dropping funnel and condenser, cool anhydrous DMF (10 eq) to 0-5°C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) (12 eq) dropwise with vigorous stirring, ensuring the temperature remains below 5°C.
-
After the addition is complete, stir the resulting Vilsmeier reagent for 30 minutes.
-
Add 4-methoxyacetanilide (1.0 eq) portion-wise to the reagent.
-
Heat the reaction mixture to 80-90°C and maintain for 4-10 hours, monitoring progress by TLC.
-
Cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution to pH 7-8 to precipitate the product.
-
Filter the solid, wash with cold water, and dry. Recrystallize from ethyl acetate for purification.
Step 3 & 4: Side Chain Formation Note: The following is a representative procedure, as specific multi-step transformations from the 3-formyl group are less commonly published in a single source and are based on standard organic transformations.
-
Wittig Reaction: Dissolve 2-chloro-3-formyl-6-methoxyquinoline (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq) in anhydrous toluene. Reflux for 8-12 hours. Cool, remove the solvent under vacuum, and purify by column chromatography to isolate the vinyl ester intermediate.
-
Reduction: Dissolve the intermediate in THF and add lithium borohydride (LiBH₄) (3.0 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir overnight. Quench carefully with dilute HCl, extract with ethyl acetate, and purify to yield 2-chloro-3-(3-hydroxypropyl)-6-methoxyquinoline.
-
Chlorination: Dissolve the alcohol intermediate in dichloromethane and cool to 0°C. Add thionyl chloride (SOCl₂) (1.5 eq) dropwise. Stir at room temperature for 4 hours. Quench with ice water, separate the organic layer, dry over Na₂SO₄, and concentrate to yield the final product.
Route 2: Synthesis from 6-Methoxyquinolin-2(1H)-one
This alternative route begins with a pre-formed quinoline core, 6-methoxyquinolin-2(1H)-one, which is commercially available or can be synthesized via methods like the Knorr synthesis. This approach avoids the construction of the heterocyclic ring but requires challenging C-C bond formation at the 3-position.
Overall Strategy
-
Chlorination: Conversion of the quinolin-2-one to the 2-chloroquinoline.
-
Acylation: Introduction of a three-carbon chain at the 3-position via a Friedel-Crafts or related acylation reaction.
-
Reduction: Reduction of the keto group on the side chain.
-
Chlorination: Conversion of the resulting hydroxyl group to the target chloride.
Visual Workflow: Route 2
Caption: Workflow for the synthesis starting from 6-methoxyquinolin-2(1H)-one.
Expertise & Rationale
This route leverages a different core strategy. The conversion of a quinolin-2-one to a 2-chloroquinoline with POCl₃ is a standard and high-yielding reaction. The key challenge lies in the regioselective introduction of the side chain at the C3 position. A Friedel-Crafts acylation with 3-chloropropionyl chloride is a plausible method. The quinoline ring is activated towards electrophilic substitution by the methoxy group, but directing the substitution specifically to C3 can be difficult, potentially leading to mixtures of isomers (e.g., at C5 or C7).
Once the 3-acyl group is in place, the subsequent steps are more straightforward. A selective reduction of the side-chain ketone to an alcohol can be achieved with sodium borohydride (NaBH₄), which will not affect the chloroquinoline core. The final conversion of the alcohol to the chloride is identical to the final step in Route 1.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Chloro-6-methoxyquinoline
-
In a round-bottom flask, add 6-methoxyquinolin-2(1H)-one (1.0 eq) to phosphorus oxychloride (POCl₃) (5.0 eq).
-
Heat the mixture at reflux (approx. 110°C) for 3 hours.
-
Cool the reaction mixture and pour it cautiously onto crushed ice.
-
Neutralize with a cold aqueous solution of sodium hydroxide.
-
The product will precipitate. Filter the solid, wash with water, and dry.
Step 2, 3 & 4: Side Chain Installation and Modification
-
Acylation: To a suspension of anhydrous aluminum chloride (AlCl₃) (2.5 eq) in dichloroethane, add 3-chloropropionyl chloride (1.2 eq) at 0°C. Stir for 15 minutes. Add 2-chloro-6-methoxyquinoline (1.0 eq) and stir at room temperature overnight. Pour the reaction mixture into ice/HCl, and extract with dichloromethane. Purify by column chromatography.
-
Reduction: Dissolve the acylated intermediate in methanol and cool to 0°C. Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise. Stir for 2 hours. Remove methanol under vacuum, add water, and extract with ethyl acetate to get the alcohol intermediate.
-
Chlorination: Convert the resulting alcohol to the final product using thionyl chloride (SOCl₂) as described in Route 1.
Comparative Analysis
| Parameter | Route 1: Vilsmeier-Haack | Route 2: From 6-Methoxyquinolin-2-one |
| Starting Materials | p-Anisidine, POCl₃, DMF | 6-Methoxyquinolin-2(1H)-one, POCl₃ |
| Overall Yield | Moderate to Good | Moderate (Potentially lower due to acylation) |
| Number of Steps | 4 (from p-anisidine) | 4 |
| Regioselectivity | Excellent; C3 formylation is inherent. | Potentially poor in the acylation step. |
| Scalability | Well-established for large scale. | Acylation step may be difficult to scale. |
| Key Challenge | Multi-step side chain modification. | Regioselective C3 acylation. |
| Safety/Handling | POCl₃ is highly corrosive. Wittig reagents and borohydrides require careful handling. | POCl₃ and AlCl₃ are highly corrosive and moisture-sensitive. |
Discussion
Route 1 (Vilsmeier-Haack) is superior in terms of regioselectivity and reliability . The Vilsmeier-Haack reaction is a robust and well-understood transformation that unambiguously installs the required functional groups on the quinoline core.[5] While the subsequent conversion of the formyl group to the 3-chloropropyl side chain involves multiple steps, these steps utilize standard, high-yielding reactions (Wittig, reduction, chlorination) that are common in process chemistry. This makes the overall route predictable and highly suitable for both laboratory and industrial scale synthesis.
Route 2 (From 6-Methoxyquinolin-2-one) appears simpler on paper as it starts with the quinoline ring already formed. However, its critical flaw lies in the acylation step . Friedel-Crafts reactions on quinoline systems can be notoriously difficult to control, often leading to a mixture of products and lower yields of the desired C3-substituted isomer. This issue of regioselectivity makes the route less reliable and more challenging to optimize and purify, especially on a larger scale. While it may be a viable option for small-scale exploratory synthesis if the starting material is readily available, it is generally less favored for efficient production.
Conclusion
For the synthesis of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline, the Vilsmeier-Haack based approach (Route 1) is the recommended and more authoritative method. Its key advantages are the exceptional regiocontrol during the ring-forming reaction and its foundation on reliable, well-documented chemical transformations. This pathway provides a more direct and scalable solution for producing the target intermediate with high purity, which is a critical consideration for its application in pharmaceutical development and complex organic synthesis.
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Validating the Mechanism of Action of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline: A Comparative Guide
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] Its versatile structure allows for diverse biological activities, from antimalarial to anticancer effects.[2][3] The novel compound, 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline, presents a unique substitution pattern that suggests several potential mechanisms of action (MoA). The presence of a planar aromatic system, halogen atoms, and a flexible alkyl chain hints at possibilities ranging from DNA intercalation to the inhibition of key cellular enzymes like protein kinases.[4][5]
This guide provides a comprehensive, technically-grounded framework for elucidating the MoA of this novel quinoline derivative. We will outline a logical, multi-phase experimental workflow, from initial phenotypic screening to direct target engagement confirmation. Throughout this guide, we will draw comparisons to well-characterized quinoline-based drugs, namely Chloroquine , an antimalarial that functions by disrupting heme detoxification, and Bosutinib , a dual Src/Abl tyrosine kinase inhibitor used in cancer therapy.[6][7] This comparative approach will provide context for interpreting experimental data and highlight the mechanistic diversity of this important chemical class.
Phase 1: Hypothesis Generation & Initial Phenotypic Screening
Before embarking on complex target identification studies, it is crucial to understand the cellular phenotype induced by 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline. This initial phase aims to answer the fundamental question: "What does the compound do to cells?" The structural features of our compound allow for several plausible hypotheses.
-
Hypothesis 1: Kinase Inhibition. The quinoline core is a known scaffold for ATP-competitive kinase inhibitors.[8] Bosutinib, for example, utilizes a 3-quinolinecarbonitrile structure to inhibit Bcr-Abl and Src family kinases.[7][8]
-
Hypothesis 2: DNA Intercalation/Damage. The planar nature of the quinoline ring, similar to that of Chloroquine, suggests potential for intercalation into DNA, disrupting replication and transcription.[6][9] The chloropropyl side chain could also act as an alkylating agent, causing DNA damage.
-
Hypothesis 3: Other Mechanisms. Quinoline derivatives have been shown to inhibit a wide range of other targets, including topoisomerases, tubulin polymerization, and DNA methyltransferases.[2][3][10]
The initial experimental workflow is designed to narrow down these possibilities by observing the compound's global effect on cancer cell lines.
Experimental Workflow: Phenotypic Screening
Comparative Data Interpretation
The results from these initial screens can provide significant mechanistic clues when compared to our reference compounds.
| Assay | Hypothetical Result for Test Compound | Comparison with Chloroquine | Comparison with Bosutinib | Mechanistic Implication |
| Cytotoxicity (IC50) | Potent (e.g., low µM) across multiple cell lines | Moderately potent, primarily antimalarial but shows some anticancer activity.[6] | Potent against specific leukemia cell lines (e.g., Ph+ CML).[8][11] | Suggests a broadly acting mechanism or targeting of a common pathway. |
| Cell Cycle Analysis | Arrest in G2/M phase | Can induce S-phase arrest. | Induces G1 or G2/M arrest depending on the cell line. | G2/M arrest is often associated with DNA damage or microtubule disruption. |
| Apoptosis Assay | Strong induction of apoptosis (High Annexin V positive) | Induces apoptosis via heme buildup toxicity in parasites.[6][9] | Induces apoptosis in Bcr-Abl positive cells.[11][12] | Suggests activation of a programmed cell death pathway. |
Phase 2: Target Identification and Validation
With a refined hypothesis (e.g., the compound likely induces DNA damage or inhibits a kinase, leading to G2/M arrest and apoptosis), the next phase is to identify the direct molecular target. This is a critical step in drug discovery, moving from a phenotypic observation to a concrete molecular mechanism.[13][14]
Strategy 1: Validating a Kinase Inhibition Hypothesis
If the phenotypic data points towards kinase inhibition, a logical next step is to perform a broad kinase screen followed by direct target engagement assays.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying drug-target engagement in a cellular environment.[15][16] It is based on the principle that a protein becomes more thermally stable when bound to a ligand.[17][18]
-
Cell Culture and Treatment: Culture cells (e.g., HCT116) to ~80% confluency. Treat cells with the test compound (e.g., at 10x IC50) or vehicle (DMSO) for 2-4 hours.
-
Heating Step: Harvest and resuspend cells in PBS with protease inhibitors. Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.
-
Protein Detection: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein quantification methods.
-
Data Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control confirms target engagement.[19]
Strategy 2: Validating a DNA Interaction Hypothesis
If the data suggests DNA damage, a different set of assays is required.
| Experiment | Purpose | Comparison with Chloroquine | Expected Outcome for a DNA Intercalator/Alkylator |
| Comet Assay (Single Cell Gel Electrophoresis) | To directly visualize DNA strand breaks. | Does not typically cause direct strand breaks. | A "comet tail" of fragmented DNA would be observed, indicating damage. |
| γH2AX Immunofluorescence | To detect the formation of DNA double-strand breaks, a key cellular damage response marker. | Not its primary mechanism. | Increased nuclear foci of γH2AX staining. |
| DNA Intercalation Assay | To measure the compound's ability to insert itself between DNA base pairs, often using viscosity or fluorescence-based methods. | Known to intercalate with heme polymers, not directly with DNA as its primary MoA.[9] | An increase in DNA viscosity or a change in fluorescent probe signal. |
Phase 3: Comparative Mechanistic Analysis
Once a primary target is validated, the final phase involves a deeper dive into the downstream signaling consequences and a direct comparison with established drugs.
Comparative Analysis: Kinase Inhibitor Profile
Let's assume CETSA and kinase screening identified Src family kinases as a primary target of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline.
| Feature | 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline (Hypothetical) | Bosutinib (Reference Kinase Inhibitor) | Chloroquine (Reference Non-Kinase Inhibitor) |
| Primary Target(s) | Src Family Kinases (e.g., Src, Lyn) | Dual Bcr-Abl and Src family kinases.[8][20] | Heme Polymerase in Plasmodium.[21] |
| Binding Mode | ATP-competitive | ATP-competitive.[8] | Binds to heme to prevent its crystallization into hemozoin.[6] |
| Downstream Effect | Inhibition of Src substrate phosphorylation (e.g., FAK, p130Cas). | Inhibition of Bcr-Abl and Src signaling pathways, leading to apoptosis.[11][12] | Accumulation of toxic heme, leading to parasite lysis. |
| Resistance Mechanism | Potential for mutations in the Src kinase domain. | Known resistance mutations include T315I in Bcr-Abl. | Parasite efflux pumps that reduce drug accumulation.[21] |
Visualizing the Signaling Pathway
The following diagram illustrates the hypothetical inhibition of the Src signaling pathway by our test compound compared to the known mechanism of Bosutinib.
Conclusion
This guide outlines a systematic and robust strategy for validating the mechanism of action of a novel quinoline compound, 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline. By integrating hypothesis-driven phenotypic screening, direct target engagement assays like CETSA, and comparative analysis against well-understood drugs such as Bosutinib and Chloroquine, researchers can build a comprehensive and validated model of a compound's biological activity. This rigorous, multi-faceted approach is essential for progressing novel chemical entities through the drug discovery pipeline with a high degree of scientific confidence.[13][22]
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The 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Anticancer Drug Discovery
For researchers, scientists, and drug development professionals, the quinoline nucleus represents a "privileged scaffold" in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities.[1][2] Within this class, 2-chloro-3-substituted quinolines have emerged as a promising framework for the development of novel anticancer agents.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) surrounding the "2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline" core, drawing upon experimental data from analogous compounds to inform future drug design efforts. While a comprehensive SAR study on this specific molecule and its direct derivatives is not yet publicly available, by examining related structures, we can infer key determinants of cytotoxic activity.
The 2-Chloroquinoline Core: A Foundation for Anticancer Activity
The presence of a chlorine atom at the 2-position of the quinoline ring is a common feature in many biologically active compounds. This substituent can influence the electronic properties of the heterocyclic system and provide a reactive handle for further synthetic modifications. The 2-chloroquinoline-3-carbaldehyde, a related precursor, is a versatile intermediate in the synthesis of various heterocyclic systems with potential therapeutic applications.[5][6][7]
Influence of the C3-Substituent on Cytotoxicity
The substituent at the 3-position of the 2-chloroquinoline ring plays a critical role in determining the compound's anticancer potency and selectivity. While direct data on the 3-(3-chloropropyl) group is limited, studies on a variety of other C3-substituents provide valuable insights into the structural requirements for activity.
A study by Hafez et al. explored a series of 2-chloro-3-hetarylquinolines and evaluated their in vitro anticancer activity against a panel of human cancer cell lines.[4] The results, summarized in Table 1, highlight that complex heterocyclic moieties at the C3 position can confer significant cytotoxicity.
| Compound | C3-Substituent | Cancer Cell Line | IC50 (µM) |
| 4d | N'-((E)-4-chlorobenzylidene)-2-cyanoacetohydrazide | Leukemia | 1.9 |
| Melanoma (LOX IMVI) | 2.9 | ||
| Ovarian (OVCAR-3) | 2.5 | ||
| Colon (HT29) | 3.1 | ||
| 9a | 6-amino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile | Leukemia | 2.2 |
| Melanoma (LOX IMVI) | 3.5 | ||
| Ovarian (OVCAR-3) | 3.1 | ||
| Colon (HT29) | 4.0 | ||
| 9c | 6-amino-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | Leukemia | 1.5 |
| Melanoma (LOX IMVI) | 2.1 | ||
| Ovarian (OVCAR-3) | 1.9 | ||
| Colon (HT29) | 2.8 | ||
| 13 | 3-amino-1-phenyl-1,4,5,6-tetrahydropyrido[4',3':4,5]thieno[2,3-e][1][4][8]triazine | Leukemia | 2.5 |
| Melanoma (LOX IMVI) | 3.8 | ||
| Ovarian (OVCAR-3) | 3.2 | ||
| Colon (HT29) | 4.2 | ||
| Data sourced from Hafez et al.[4] |
These findings suggest that the C3 position can accommodate bulky and functionalized substituents, leading to potent anticancer activity. The 3-(3-chloropropyl) group in our lead compound offers a flexible alkyl chain with a terminal electrophilic center (the C-Cl bond), which could potentially interact with nucleophilic residues in biological targets through alkylation, a mechanism employed by some classic chemotherapy drugs. The length and composition of this linker are likely critical for optimal target engagement. In a study on Morita-Baylis-Hillman adducts of 7-chloroquinoline derivatives, the length of the spacer chain was found to influence the cytotoxic potential.[9]
The Role of the C6-Methoxy Group
The 6-methoxy substituent on the quinoline ring is another key feature of the lead compound. While direct SAR studies on the 6-position for this specific scaffold are lacking in the context of anticancer activity, research on related quinolines in other therapeutic areas can offer valuable clues. For instance, in a series of 8-aminoquinoline antimalarial drugs, the presence of a 6-methoxy group was shown to enhance activity.[10] This suggests that an electron-donating group at this position may be beneficial for biological activity, potentially by influencing the molecule's pharmacokinetic properties or its interaction with the target.
Experimental Protocols for Cytotoxicity Evaluation
To ensure scientific integrity and allow for cross-study comparisons, standardized protocols for assessing the anticancer activity of novel compounds are essential. The following is a typical experimental workflow for an in vitro cytotoxicity assay.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[11]
Step-by-Step Protocol:
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and added to the wells at various concentrations. The cells are then incubated with the compounds for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the wells is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Workflow of the MTT cytotoxicity assay.
Future Directions and SAR Hypotheses
Based on the available data, we can formulate several hypotheses to guide the future exploration of the 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline scaffold.
Caption: Proposed modifications for SAR studies.
-
C3-Side Chain Modification: Systematic variation of the 3-(3-chloropropyl) side chain is paramount. Investigating the effect of chain length (e.g., ethyl, butyl), the nature of the terminal halogen (F, Br, I), and its replacement with other functional groups (e.g., hydroxyl, amino, azido) will be crucial in defining the optimal pharmacophore.
-
C6-Position Exploration: The electronic and steric effects of the substituent at the 6-position should be explored. Replacing the methoxy group with hydrogen, other alkoxy groups of varying sizes, or halogens will help to elucidate the importance of this position for anticancer activity.
-
C2-Position Analogs: While the 2-chloro group is a common starting point, its replacement with other moieties, such as amino or phenoxy groups, could lead to compounds with altered mechanisms of action and improved therapeutic indices.
Conclusion
The 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline scaffold holds considerable promise as a template for the design of novel anticancer agents. Although direct experimental data for this specific compound is scarce, a comparative analysis of related 2-chloroquinoline derivatives provides a solid foundation for initiating a focused drug discovery program. The key to unlocking the full potential of this scaffold lies in the systematic exploration of the structure-activity relationships of the C2, C3, and C6 substituents. The experimental protocols and SAR hypotheses outlined in this guide offer a strategic roadmap for researchers and scientists dedicated to advancing the field of oncology drug development.
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Hafez, H. N., et al. (2015). Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. European Journal of Medicinal Chemistry, 90, 633-643. [Link]
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Egan, T. J., et al. (2000). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity. Journal of Medicinal Chemistry, 43(2), 283-291. [Link]
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Khan, F. N., et al. (2009). 2-Chloro-3-hydroxymethyl-6-methoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2793. [Link]
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Egan, T. J., et al. (2000). Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. Journal of Medicinal Chemistry, 43(2), 283-291. [Link]
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A Comparative Guide to 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline and Other Quinoline Derivatives in a Therapeutic Context
Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in drug discovery.[1][2] While quinoline itself has limited direct applications, its derivatives are foundational to a vast array of pharmacologically active agents, demonstrating a remarkable spectrum of biological activities including antimalarial, anticancer, antimicrobial, and neuroprotective properties.[3][4][5] This versatility has cemented the quinoline motif as a critical building block in the development of novel therapeutics.[6][7]
This guide focuses on 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline , a specific derivative whose therapeutic potential is best understood through a comparative analysis of its structural features against well-established classes of quinoline-based drugs. While direct, extensive biological data for this particular compound is not widely published, its architecture—featuring a reactive chloro group, an alkylating side chain, and a methoxy substitution—provides a strong basis for hypothesizing its potential applications, particularly in oncology. We will dissect its structure, compare it to landmark quinoline derivatives, and propose validated experimental workflows to explore its efficacy.
Structural Dissection of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
The therapeutic potential of any molecule is intrinsically linked to its structure. The title compound possesses several key functional groups that are known to govern biological activity.
-
The Quinoline Core : This aromatic system is a bioisostere for naphthalene and is capable of various molecular interactions, including DNA intercalation, a mechanism pivotal to the action of many anticancer drugs.[8]
-
2-Chloro Substitution : The chlorine atom at the C2 position is a versatile synthetic handle. It significantly enhances the reactivity of this position, making it an excellent site for nucleophilic substitution. This allows for the facile introduction of other functional groups (e.g., amines, thiols) to modulate the molecule's biological activity, solubility, and pharmacokinetic profile.[9][10]
-
6-Methoxy Group : The presence of a methoxy group at the C6 position is a common feature in many bioactive quinolines, including the natural antimalarial alkaloid, quinine. This group can influence the molecule's electronic properties and its ability to form hydrogen bonds, thereby affecting target binding and metabolic stability.[11]
-
3-(3-chloropropyl) Side Chain : This is arguably the most significant feature for predicting its primary mode of action. The terminal chlorine on the propyl chain makes it a potential alkylating agent. Such groups can form covalent bonds with nucleophilic sites on biomolecules, most notably DNA bases like guanine. This action can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis, a hallmark of many chemotherapeutic agents.[5]
Below is a diagram illustrating the key structural components of the target molecule in comparison to other notable quinoline derivatives.
Caption: Structural comparison of the target molecule with established quinoline derivatives.
Comparative Analysis with Established Quinoline Derivatives
Versus Antimalarial Agents (e.g., Chloroquine, Mefloquine)
The most famous quinoline derivatives are arguably the antimalarials. Chloroquine, a 4-aminoquinoline, functions by accumulating in the acidic food vacuole of the Plasmodium parasite and interfering with the polymerization of toxic heme into hemozoin.[3]
-
Structural Dissimilarity : 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline differs significantly from chloroquine. It lacks the crucial 4-amino group and the specific diethylamino side chain responsible for lysosomotropic accumulation.
-
Mechanistic Divergence : The presence of the alkylating chloropropyl group suggests a mechanism distinct from heme polymerization inhibition. While some quinolines exhibit antimalarial activity through novel mechanisms, the structure of our target molecule does not align well with the established pharmacophore for classical quinoline antimalarials.[12][13] A newly developed 8-aminoquinoline derivative, for instance, showed efficacy against both chloroquine-sensitive and resistant strains, highlighting that other substitution patterns can be effective, but these typically involve amino groups.[3]
Versus Anticancer Agents
The quinoline scaffold is a prolific source of anticancer agents that operate through diverse mechanisms.[8][14] The structure of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is highly suggestive of potential utility in this area.
-
DNA Intercalators and Alkylating Agents : Many quinoline-based anticancer drugs, such as neocryptolepine derivatives, function by intercalating between DNA base pairs and inhibiting topoisomerase enzymes, which are critical for DNA replication.[15] The planar quinoline core of our target molecule is suitable for intercalation. More importantly, the 3-chloropropyl side chain introduces the potential for covalent DNA alkylation. This dual mechanism—intercalation followed by covalent bonding—could lead to potent and irreversible inhibition of DNA replication, a highly desirable trait in an anticancer agent.[16]
-
Kinase and Microtubule Inhibitors : Other quinoline derivatives have been developed as inhibitors of crucial cellular machinery like receptor tyrosine kinases (e.g., EGFR) or tubulin polymerization.[5][17] A series of novel quinoline-chalcone derivatives, for example, exhibited potent antitumor activity by binding to the colchicine site of tubulin and disrupting microtubule dynamics.[18] While the chloropropyl group is less characteristic of a kinase or tubulin inhibitor pharmacophore, the core quinoline scaffold could be modified at the 2-position to explore these targets.
The table below summarizes the key differences between the target molecule and established quinoline classes.
| Feature | 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline | Chloroquine (Antimalarial) | Neocryptolepine Derivative (Anticancer) |
| Core Structure | 2,3,6-trisubstituted Quinoline | 4-substituted Aminoquinoline | Fused Indolo[2,3-b]quinoline |
| Key Functional Group | 3-(3-chloropropyl) side chain | 4-Amino group & basic side chain | Extended planar aromatic system |
| Probable Mechanism | DNA Alkylation / Intercalation | Inhibition of Heme Polymerization[3] | DNA Intercalation, Topoisomerase Inhibition[15] |
| Primary Therapeutic Area | Predicted: Oncology | Infectious Disease (Malaria) | Oncology |
Synthetic Strategy and Experimental Evaluation
The expertise of a scientist lies not just in comparison, but in charting a path for validation. The synthesis of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is feasible through established organic chemistry pathways, and its biological activity can be systematically evaluated.
Proposed Synthetic Workflow
A plausible synthesis could start from a substituted aniline, proceeding through a cyclization reaction to form the quinoline core, followed by functionalization. The Vilsmeier-Haack reaction is a common method to introduce a formyl group at the C3 position of a 2-chloroquinoline, which can then be further elaborated.[10][19]
Caption: A plausible multi-step synthesis route for the target molecule.
Protocol 1: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)
This is the foundational experiment to validate the predicted anticancer activity. The principle rests on the ability of metabolically active cells to reduce a yellow tetrazolium salt (MTT) to purple formazan crystals.
Objective: To determine the concentration-dependent cytotoxic effect of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline on various human cancer cell lines.
Methodology:
-
Cell Culture: Plate human cancer cell lines (e.g., HCT116 colorectal carcinoma, MDA-MB-231 breast adenocarcinoma, A549 lung carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[15]
-
Compound Treatment: Prepare a stock solution of the title compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Replace the medium in the wells with the drug-containing medium. Include wells with vehicle (DMSO) only as a negative control and a known chemotherapeutic (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. The viable cells will convert MTT to formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.[20]
Trustworthiness: This protocol is a gold-standard, self-validating system. The inclusion of both positive and negative controls ensures that the observed effects are due to the compound and not artifacts of the experimental procedure.
Protocol 2: DNA Alkylation Assay (In Vitro)
To directly test the hypothesis that the chloropropyl side chain acts as an alkylating agent.
Objective: To determine if the compound can covalently modify DNA.
Methodology:
-
Reaction Setup: Incubate purified calf thymus DNA or a specific oligonucleotide with increasing concentrations of the title compound in a buffered solution (e.g., Tris-HCl, pH 7.4) at 37°C for several hours.
-
DNA Precipitation: Precipitate the DNA using ethanol to remove any unbound compound.
-
Analysis by Mass Spectrometry: Digest the DNA enzymatically into individual nucleosides. Analyze the resulting mixture using LC-MS/MS. Look for the appearance of new mass peaks corresponding to the mass of a nucleoside (e.g., deoxyguanosine) plus the mass of the reactive fragment of the title compound.
-
Alternative Analysis (Gel Shift): Run the treated DNA on an agarose gel. Covalent modification can sometimes cause a shift in the electrophoretic mobility of the DNA.
Causality: A positive result in this assay—the detection of a DNA adduct—would provide strong, direct evidence for the proposed alkylating mechanism of action, causally linking the compound's structure to a specific molecular event.
Conclusion and Future Directions
A thorough analysis of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline , when benchmarked against the vast library of known quinoline derivatives, strongly suggests its potential as a precursor for novel anticancer agents. Its structure diverges significantly from classical antimalarials but aligns well with functionalities known to induce cytotoxicity via DNA damage. The chloropropyl side chain is a potent indicator of alkylating potential, while the 2-chloro position offers a gateway for further synthetic modifications to optimize potency, selectivity, and pharmacokinetic properties.
The proposed experimental protocols provide a clear, logical, and scientifically rigorous path to validate these hypotheses. Future research should focus on:
-
Synthesis and Characterization: Successfully synthesizing and purifying the compound.
-
Broad-Spectrum Screening: Performing the MTT assay across a wide panel of cancer cell lines to identify sensitive cancer types.
-
Mechanistic Elucidation: If cytotoxic activity is confirmed, further studies into its effect on the cell cycle (via flow cytometry), induction of apoptosis (via Annexin V staining), and direct DNA interaction are warranted.[5][15]
By leveraging the rich history of quinoline chemistry and employing modern drug discovery workflows, compounds like 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline can be systematically evaluated and potentially developed into next-generation therapeutics.
References
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Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 18594-18614. [Link]
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National Institutes of Health (NIH). (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. [Link]
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RSC Publishing. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. [Link]
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ResearchGate. (2025). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. [Link]
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ResearchGate. (2025). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
Introduction: The Imperative for Rigorous Analytical Method Validation
In the landscape of pharmaceutical development, the journey of a molecule from a laboratory curiosity to a therapeutic agent is paved with data. The integrity of this data is paramount, forming the bedrock upon which decisions regarding safety, efficacy, and quality are made. "2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline" is a key intermediate, whose purity and concentration directly impact the quality of the final Active Pharmaceutical Ingredient (API). Therefore, the analytical methods used to characterize it must be scrutinized, validated, and proven fit for purpose.
Analytical method validation is the process of demonstrating that a procedure is suitable for its intended use, a mandate from regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[1][2][3] The ICH Q2(R1) guideline provides a comprehensive framework for this process, outlining the validation characteristics required for various analytical procedures.[4][5][6][7]
This guide moves beyond single-method validation to address a more complex challenge: cross-validation. Cross-validation is essential when two or more analytical methods are used to generate data for the same compound, whether within the same laboratory or across different sites.[8][9][10] Its objective is to ensure that the data is comparable and reliable, regardless of the method employed. We will provide a comparative analysis of two robust analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline, culminating in a detailed protocol for their cross-validation.
Chapter 1: High-Performance Liquid Chromatography (HPLC) for Quinoline Intermediate Analysis
High-Performance Liquid Chromatography is the cornerstone of pharmaceutical analysis due to its versatility, robustness, and ability to separate complex mixtures. For a substituted quinoline like our target analyte, a reverse-phase HPLC method coupled with UV detection is a logical first choice, leveraging the molecule's inherent chromophore and moderate polarity.
Causality Behind Experimental Choices
The selection of a C18 stationary phase is based on its effective retention of moderately non-polar compounds through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is optimized to achieve a balance between retention and elution time. Acetonitrile is chosen for its low UV cutoff and miscibility with aqueous buffers. The acidic pH of the buffer (pH 3.0) is critical; it ensures that the quinoline nitrogen is protonated, leading to sharper, more symmetrical peaks by preventing interaction with residual silanols on the column. UV detection at 245 nm is selected as it corresponds to a common absorbance maximum for the quinoline ring system, providing high sensitivity.[11]
Experimental Protocol: HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Phase A: Prepare a 20 mM potassium phosphate monobasic solution in HPLC-grade water. Adjust pH to 3.0 with phosphoric acid.
-
Phase B: Acetonitrile (HPLC grade).
-
Isocratic Elution: Use a pre-mixed and degassed mobile phase of Acetonitrile:Phosphate Buffer (60:40, v/v).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
-
-
Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline reference standard and dissolve in a 10 mL volumetric flask with the mobile phase.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase for the linearity study.
-
Sample Solution: Dissolve the test sample in the mobile phase to achieve a final concentration within the linear range (e.g., 25 µg/mL).
-
-
System Suitability Test (SST): Before analysis, perform five replicate injections of a working standard. The acceptance criteria are typically:
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%.
-
Tailing factor: ≤ 2.0.
-
Theoretical plates: ≥ 2000.
-
Visualization: HPLC Workflow
Caption: Workflow for the HPLC-UV analysis of the target compound.
Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) as an Orthogonal Method
GC-MS provides an excellent orthogonal technique to HPLC. Its separation is based on volatility and boiling point, while detection by mass spectrometry offers high specificity and structural information. For a semi-volatile, thermally stable molecule like 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline, GC-MS is a powerful tool for both quantification and impurity identification.[12][13]
Causality Behind Experimental Choices
The choice of a low-polarity column, such as a DB-5MS or equivalent (5% phenyl-methylpolysiloxane), is standard for a broad range of semi-volatile organic compounds, providing good resolution and thermal stability. A splitless injection mode is selected to maximize sensitivity, which is crucial for trace-level analysis. The oven temperature program is designed to ensure the analyte is fully volatilized and travels through the column with a reasonable retention time and good peak shape. Electron Ionization (EI) at 70 eV is a standard, robust ionization technique that produces reproducible fragmentation patterns, aiding in compound identification. Selected Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity by monitoring only characteristic ions of the target analyte.
Experimental Protocol: GC-MS Method
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Column: DB-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
GC Conditions:
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5 minutes.
-
-
-
MS Conditions:
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor for characteristic ions (e.g., the molecular ion and key fragment ions, to be determined from an initial full scan analysis).
-
-
Standard and Sample Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade).
-
Stock Standard Solution (1 mg/mL): Prepare as described for HPLC, using the appropriate GC-compatible solvent.
-
Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution.
-
Sample Solution: Dissolve the sample in the selected solvent to achieve a concentration within the linear range.
-
Visualization: GC-MS Workflow
Caption: Workflow for the GC-MS analysis of the target compound.
Chapter 3: Comparative Performance and Data Summary
The choice between HPLC and GC-MS often depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation. Below is a summary of typical performance characteristics expected from the validation of these two methods, guided by ICH Q2(R1) principles.[5][7]
| Validation Parameter | HPLC-UV (Typical Performance) | GC-MS (Typical Performance) | Rationale / Commentary |
| Specificity | High. Demonstrated by peak purity analysis (PDA) and separation from known impurities. | Very High. Mass spectrometer provides definitive identification based on mass-to-charge ratio, minimizing co-elution interference. | GC-MS is inherently more specific due to the second dimension of detection (mass). |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Both methods are expected to show excellent linearity over a defined concentration range. |
| Range (µg/mL) | 1 - 100 | 0.1 - 25 | GC-MS often provides lower limits of detection, allowing for a lower operational range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods should demonstrate high accuracy, as per ICH guidelines.[14] |
| Precision (% RSD) | ≤ 2.0% (Repeatability) ≤ 3.0% (Intermediate) | ≤ 3.0% (Repeatability) ≤ 5.0% (Intermediate) | HPLC generally offers slightly better precision due to the stability of the liquid phase system compared to the complexities of GC injection and volatilization. |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 µg/mL | The sensitivity of MS detection, especially in SIM mode, typically results in a lower LOD. |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.1 µg/mL | The LOQ follows the trend of the LOD, being significantly lower for the GC-MS method. |
| Robustness | High. Less sensitive to minor changes in flow rate, temperature, and mobile phase composition. | Moderate. Sensitive to changes in inlet temperature, flow rate, and column aging. | The liquid-state nature of HPLC makes it generally more robust for routine QC operations. |
Chapter 4: The Cross-Validation Protocol
The primary goal of cross-validation is to demonstrate that two distinct methods yield comparable results, ensuring data consistency.[10][15] This is not merely a pass/fail exercise but an investigation into the relationship between the methods.[8]
Statistical Foundation
A robust statistical comparison is essential for a meaningful cross-validation. Simple correlation is insufficient as it does not detect bias.[16][17]
-
Paired t-test: Used to determine if there is a statistically significant mean difference between the results from the two methods.
-
Regression Analysis (Deming or Passing-Bablok): These methods are superior to ordinary least squares for method comparison as they account for errors in both the x and y measurements.[18][19] The goal is to determine if the slope is statistically indistinguishable from 1 and the intercept from 0.
-
Bland-Altman Plot: A graphical method to visualize the agreement between two quantitative measurements. It plots the difference between the two measurements against their average, allowing for the identification of systematic bias or outliers.[19]
Step-by-Step Cross-Validation Experiment
-
Sample Selection: Select a minimum of 10-15 representative batches or samples of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline. The samples should cover the expected analytical range (low, medium, and high concentrations).
-
Sample Preparation: Prepare two independent sets of subsamples from each selected batch.
-
Analysis:
-
Analyze one set of subsamples using the validated HPLC-UV method.
-
Analyze the second set of subsamples using the validated GC-MS method.
-
To minimize systematic error, the analyses should be performed by the same analyst on the same day if possible, or in a well-controlled manner.
-
-
Data Collation: Tabulate the quantitative results obtained from both methods for each sample.
-
Statistical Evaluation:
-
Perform a paired t-test on the dataset.
-
Conduct Deming regression analysis and determine the 95% confidence intervals for the slope and intercept.
-
Generate a Bland-Altman plot to visualize the differences.
-
-
Acceptance Criteria:
-
The results are considered comparable if the 95% confidence interval for the slope of the regression line includes 1.0 and the interval for the intercept includes 0.
-
The mean difference observed in the Bland-Altman plot should not be clinically or process-significantly different from zero. The limits of agreement should be within pre-defined acceptable margins based on the process capability or required product specification.
-
As per ICH M10, while explicit acceptance criteria are not defined, a thorough investigation and justification of any observed differences are required.[8]
-
Visualization: Cross-Validation Logic
Caption: Decision workflow for the cross-validation of two analytical methods.
Conclusion
Both HPLC-UV and GC-MS are powerful and suitable methods for the analysis of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline. HPLC presents as a robust, high-precision workhorse ideal for routine quality control, while GC-MS offers superior specificity and sensitivity, making it invaluable for impurity profiling and trace analysis.
The choice of method is context-dependent, but the integrity of the data generated is not. A rigorous cross-validation protocol, grounded in sound statistical principles, is not merely a regulatory hurdle but a scientific necessity. It provides the confidence that, regardless of the analytical tool employed, the data accurately reflects the quality of the product, ensuring consistency across the entire lifecycle of drug development.
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- The Importance of Analytical Method Development, Qualification, and Valid
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Sofpromed.
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- Quality Guidelines. ICH.
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- Statistical analysis in method comparison studies – Part one. Semantic Scholar.
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- CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIV
- HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). PMC - NIH.
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- Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
- Cross and Partial Valid
- Structural Elucidation of a New Puzzling Compound Emerged
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A Comparative Guide to the In Vivo Validation of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline in Oncology
For researchers, scientists, and professionals in drug development, the rigorous in vivo validation of a novel chemical entity is a pivotal step in its journey from a promising molecule to a potential therapeutic. This guide provides a comprehensive framework for the in vivo validation of "2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline," a novel quinoline derivative, by comparing its prospective efficacy against a standard-of-care agent in a clinically relevant cancer model. Given the limited public data on this specific molecule, this document serves as a detailed roadmap for its preclinical evaluation, grounded in established scientific principles and methodologies.
Introduction: The Therapeutic Potential of Quinoline Derivatives
Quinoline and its derivatives have long been a subject of interest in medicinal chemistry due to their wide range of biological activities, including significant anticancer properties.[1][2] These compounds can exert their effects through various mechanisms, such as inducing apoptosis, arresting the cell cycle, and interfering with tumor-growth signaling pathways.[3] "2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline" belongs to this promising class of compounds. Its structural features suggest potential as a therapeutic agent, necessitating robust in vivo evaluation to ascertain its efficacy and translational potential.
Hypothesized Mechanism of Action
While the precise mechanism of "2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline" is yet to be fully elucidated, many quinoline derivatives have been shown to target key signaling pathways implicated in cancer progression. A plausible hypothesis is its interference with pathways crucial for cell survival and proliferation, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers. This guide will proceed with this hypothesized mechanism to inform the experimental design.
Below is a diagram illustrating the hypothesized signaling pathway targeted by "2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline."
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by the test compound.
Comparative In Vivo Experimental Design
To rigorously assess the anticancer potential of "2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline," a comparative study is proposed. This study will evaluate the test compound against a well-established chemotherapeutic agent, Doxorubicin, in a patient-derived xenograft (PDX) model of colorectal cancer.[4][5]
Study Arms
-
Vehicle Control: Administration of the vehicle used to formulate the test compound and comparator.
-
Test Compound: "2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline"
Animal Model Selection
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly utilized in preclinical drug evaluation due to their ability to recapitulate the characteristics of the parental tumor.[5][8][9] For this study, a well-characterized colorectal cancer PDX model will be used. Mice will be immunodeficient (e.g., NOD/SCID) to prevent rejection of the human tumor graft.[3]
The experimental workflow is outlined in the diagram below:
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility for safety and environmental stewardship. The handling and disposal of complex chemical intermediates like 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline, a halogenated quinoline derivative, demand a rigorous and informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, ensure institutional compliance, and prevent environmental contamination.
Hazard Profile and Risk Assessment: The Rationale for Specialized Disposal
Understanding the inherent risks of a chemical is the foundation of its safe management. 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is a halogenated organic compound, a class of chemicals that requires specialized disposal due to its potential for environmental persistence and the generation of toxic byproducts if improperly treated. The primary and most effective disposal method for such compounds is high-temperature incineration at a licensed hazardous waste facility.[1][2]
A Safety Data Sheet (SDS) for this specific compound outlines several key hazards.[3] It is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[3] Thermal decomposition can release hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride.[4] Therefore, under no circumstances should this chemical be discarded in standard laboratory drains or as regular solid waste.[1]
| Property | Information |
| Chemical Name | 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline |
| CAS Number | 159383-57-0[3][5] |
| Molecular Formula | C₁₃H₁₃Cl₂NO[3] |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3] |
| Incompatible Materials | Strong oxidizing agents, Strong acids.[4][6] |
Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, the establishment of a robust safety barrier through Personal Protective Equipment (PPE) is mandatory. All handling of this compound and its waste should be conducted within a certified chemical fume hood to mitigate inhalation risks.[1]
| Equipment | Specification | Causality and Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and contact with airborne particles that can cause serious eye irritation.[3][7] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, which can cause irritation.[3] Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. | Provides a barrier against accidental spills and contact with contaminated surfaces.[1][4] |
| Respiratory Protection | Not required under normal use in a fume hood. | A NIOSH-approved respirator may be necessary for large spills or emergencies where ventilation is inadequate.[7][8] |
Step-by-Step Disposal Procedure
The proper disposal of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is a multi-step process that ensures safety from the point of generation to final destruction.
Step 3.1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure the waste stream is correctly characterized for the disposal facility.
-
Solid Waste: Collect all unadulterated solid 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline, along with any contaminated consumables such as weigh boats, pipette tips, and gloves, in a dedicated hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed container designed for liquid hazardous waste.[1] Do not mix this waste with other solvent streams unless chemical compatibility has been verified.[1] For example, avoid mixing with strong oxidizing agents which are incompatible.[4][6]
Step 3.2: Containerization and Labeling
Accurate labeling is a regulatory requirement under OSHA's Hazard Communication Standard and is essential for the safety of everyone who will handle the container.[9][10]
-
Container: Use a robust, sealable container made of a material compatible with chlorinated organic compounds.
-
Labeling: The container must be clearly and indelibly labeled with the following information:
-
The words "Hazardous Waste" .
-
The full chemical name: "2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline" .
-
The CAS Number: 159383-57-0 .
-
The specific hazard warnings: "Harmful if Swallowed," "Causes Skin and Eye Irritation," "Respiratory Irritant."
-
Step 3.3: Temporary Storage
Waste containers must be stored safely pending pickup by your institution's waste management service.
-
Store the sealed and labeled waste container in a designated and secure hazardous waste satellite accumulation area.[1]
-
This area must be well-ventilated and away from general laboratory traffic.
-
Ensure the container is kept closed and stored away from incompatible materials.[1][6]
Step 3.4: Final Disposal Pathway
The final step is to transfer the waste to the professionals who can ensure its complete and safe destruction.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]
-
Provide them with an accurate description of the waste's contents.
-
The EHS department will coordinate with a licensed hazardous waste disposal company for transport and high-temperature incineration, which is the environmentally preferred method for halogenated organic compounds.[1]
Emergency Procedures for Spills and Exposures
In the event of accidental release or exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention.[3][4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[3][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[3][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][12]
-
Small Laboratory Spill: Evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully sweep or scoop the material into a designated hazardous waste container and label it appropriately for disposal.[6]
The Disposal Workflow
The following diagram illustrates the logical flow of the disposal process, from waste generation to its final, safe destruction.
Caption: Disposal workflow for 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline.
Conclusion
The responsible disposal of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is not merely a procedural task but a reflection of a laboratory's commitment to safety and scientific integrity. By adhering to this structured protocol—from understanding the inherent hazards and utilizing correct PPE to meticulous segregation, labeling, and coordination with EHS professionals—we ensure that our scientific pursuits do not come at the cost of personal or environmental health.
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- Sigma-Aldrich. (2024). SAFETY DATA SHEET: cis-3,7-Dimethyl-2,6-octadien-1-ol.
- ChemicalBook. (2022). 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline.
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- Echemi. (2019). 2-CHLORO-3-(2-CHLOROETHYL)-6-METHOXYQUINOLINE Safety Data Sheets.
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A Researcher's Guide to the Safe Handling of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline. As a complex halogenated quinoline derivative, this compound requires meticulous handling to ensure personnel safety and experimental integrity. This document moves beyond a simple checklist to provide a framework of understanding, enabling you to work with confidence and precision.
Understanding the Hazard Profile: A Structural-Activity Perspective
While a specific Safety Data Sheet (SDS) for 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline may not be readily available, we can infer its potential hazards from its structural components: the quinoline core, the chlorinated alkyl side chain, and the methoxy group. Structurally similar compounds, such as 2-chloro-6-methoxyquinoline, are known to be harmful if swallowed and can cause serious eye damage.[1][2] The presence of a chlorinated alkyl chain suggests similarities to other chlorinated solvents, which can pose risks of skin irritation and potential organ damage with repeated exposure.[3] Therefore, a cautious and comprehensive approach to personal protection is paramount.
Anticipated Hazards:
-
Serious Eye Damage/Irritation: High potential to cause serious eye damage.[1][2]
-
Skin Irritation: May cause skin irritation upon contact.[4]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline. The goal is to create a complete barrier between you and the chemical, preventing exposure through all potential routes: dermal, ocular, and inhalation.[6][7]
Core PPE Ensemble
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | Provides a robust barrier against chlorinated organic compounds. Double-gloving offers additional protection in case of a breach in the outer glove.[3][8] |
| Eye and Face Protection | Chemical Splash Goggles and a Face Shield | Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face.[9][10] |
| Body Protection | Chemical-resistant Lab Coat or Apron | Protects the skin and personal clothing from spills and contamination.[9] |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 or higher) | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.[7][9] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills.[10] |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to minimizing risk. The following procedural steps provide a clear path for the safe handling of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline.
Pre-Experiment Preparation
-
Designated Work Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood with good ventilation.[11]
-
Gather Materials: Before starting, ensure all necessary equipment, including the full PPE ensemble, spill cleanup materials, and labeled waste containers, are readily accessible.[3]
-
Review Procedures: Familiarize yourself with the entire experimental protocol and the location of safety equipment such as eyewash stations and safety showers.[4]
Step-by-Step Handling Protocol
-
Donning PPE: Put on your personal protective equipment in the correct order. A visual guide is provided below.
-
Weighing and Transfer:
-
If working with the solid, perform all weighing and transfers within the chemical fume hood to contain any dust.
-
Use spatulas and weighing paper appropriate for the amount of material being handled. .
-
-
In-Solution Handling:
-
When working with the compound in solution, be mindful of potential splashes.
-
Keep all containers clearly labeled and sealed when not in use.[3]
-
-
Post-Experiment Decontamination:
-
Thoroughly clean all glassware and equipment that came into contact with the chemical.
-
Wipe down the work surface in the fume hood with an appropriate solvent and then a cleaning solution.
-
-
Doffing PPE: Remove your PPE in the reverse order of donning to prevent cross-contamination.
Donning and Doffing PPE Workflow
Caption: A visual representation of the correct sequence for donning and doffing Personal Protective Equipment to minimize contamination risk.
Disposal Plan: Responsible Waste Management
Proper disposal of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline and any contaminated materials is crucial to protect both personnel and the environment. As a halogenated organic compound, it must be disposed of as hazardous waste.[3][12]
Waste Segregation and Collection
-
Solid Waste:
-
Collect any solid 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline waste, including contaminated weighing paper and spatulas, in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste".
-
-
Liquid Waste:
-
Collect all solutions containing the compound in a labeled, sealed container designated for "Halogenated Organic Liquid Waste".
-
-
Contaminated PPE:
-
Dispose of all used gloves, disposable lab coats, and other contaminated materials in a designated hazardous waste bag.[13]
-
Disposal Workflow
Caption: A streamlined workflow for the proper segregation and disposal of waste generated from handling 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][14] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][14] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
Spill:
-
For small spills within a fume hood, use an absorbent material to contain the spill.
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety department.[3]
-
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline, ensuring a safe and productive research environment.
References
- STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS - USC Nanofab Wiki. (n.d.).
- 2-Chloro-6-methoxyquinoline | C10H8ClNO | CID 83647 - PubChem. (n.d.).
- SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET. (2024-09-06).
- 2-Chloro-6-methoxy-3-methylquinoline | C11H10ClNO | CID 4914664 - PubChem. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-04-24).
- Guidance on Safe Storage of Chemicals in the Laboratory. (2024-01-02).
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-09-22).
- Aldrich M25406 - • SAFETY DATA SHEET. (2025-08-26).
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-23).
- Working safely with solvents | Safety Services - UCL – University College London. (2021-05-11).
- Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025-07-02).
- A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. (n.d.).
- Personal Protective Equipment (PPEs)- Safety Guideline - PharmaState Academy. (2019-03-05).
- Personal protective equipment for preparing toxic drugs - GERPAC. (n.d.).
- 5 - Chemical Hazards - EHSO Manual 2025-2026. (n.d.).
Sources
- 1. 2-Chloro-6-methoxyquinoline | C10H8ClNO | CID 83647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-6-methoxy-3-methylquinoline | C11H10ClNO | CID 4914664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. gerpac.eu [gerpac.eu]
- 8. pharmastate.academy [pharmastate.academy]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. hsa.ie [hsa.ie]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. EHSO Manual 2025-2026 - Chemical Hazards [labman.ouhsc.edu]
- 14. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
